p-NH2-Bn-DOTA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(6S)-6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDUAGNNSZVTN-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to p-NH2-Bn-DOTA: A Core Component in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-NH2-Bn-DOTA (S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid), a critical bifunctional chelator (BFC) in the field of nuclear medicine and molecular imaging. Bifunctional chelators are essential molecules that connect a targeting biomolecule, such as a monoclonal antibody or peptide, to a metallic radionuclide, creating a radiopharmaceutical capable of delivering diagnostic or therapeutic radiation to a specific biological target with high precision. The careful selection of a BFC is crucial, as its properties significantly impact the stability, in vivo behavior, and overall effectiveness of the resulting radiopharmaceutical.
This compound is a macrocyclic chelator derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The DOTA core provides a highly stable coordination cage for a variety of radiometals, while the para-aminobenzyl (p-NH2-Bn) group offers a versatile reactive handle for conjugation to biomolecules.
Core Chemical and Physical Properties
This compound is a white to off-white solid. Its key properties are summarized in the table below.
| Property | Value |
| Full Chemical Name | S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid |
| CAS Number | 181065-46-3 |
| Molecular Formula | C₂₃H₃₅N₅O₈ |
| Molecular Weight | 525.56 g/mol |
| Solubility | Soluble in aqueous solutions at neutral to basic pH |
The Chemistry of Chelation: Stability and Inertness
The DOTA macrocycle is renowned for forming highly stable and kinetically inert complexes with a wide range of radiometals. This is crucial for in vivo applications to prevent the release of the radiometal, which could lead to off-target toxicity and degradation of imaging quality. The thermodynamic stability of a metal-chelator complex is described by the stability constant (log K), while the kinetic inertness refers to the rate at which the metal dissociates from the chelator.
Table 1: Thermodynamic Stability Constants (log K) of DOTA with Medically Relevant Radiometals
| Radiometal | Ionic Radius (Å) | log K (DOTA) | Primary Application |
| Gallium-68 (Ga³⁺) | 0.62 | 21.3 - 26.0 | PET Imaging |
| Lutetium-177 (Lu³⁺) | 0.86 | 21.5 - 24.5 | Radiotherapy |
| Yttrium-90 (Y³⁺) | 0.90 | 22.1 - 24.9 | Radiotherapy |
| Copper-64 (Cu²⁺) | 0.73 | 21.7 - 22.3 | PET Imaging |
| Zirconium-89 (Zr⁴⁺) | 0.72 | >30 | PET Imaging |
| Actinium-225 (Ac³⁺) | 1.12 | ~29 | Targeted Alpha Therapy |
| Gadolinium-III (Gd³⁺) | 0.94 | 24.6 - 25.7 | MRI Contrast Agent |
Note: The range of log K values reflects variations in experimental conditions and measurement techniques reported in the literature.
Synthesis and Functionalization
The synthesis of this compound is a multi-step process that typically starts with the synthesis of a protected form of the DOTA macrocycle, followed by the introduction of the aminobenzyl functional group. A common route involves the synthesis of p-nitrobenzyl-DOTA, which is then reduced to p-aminobenzyl-DOTA.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general synthetic route.
Step 1: Synthesis of p-Nitrobenzyl-DOTA(tBu)₄
-
Alkylation of Cyclen: Commercially available cyclen (1,4,7,10-tetraazacyclododecane) is reacted with three equivalents of tert-butyl bromoacetate (B1195939) and one equivalent of a p-nitrobenzyl halide (e.g., p-nitrobenzyl bromide) in an organic solvent such as acetonitrile (B52724) with a non-nucleophilic base (e.g., diisopropylethylamine).
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for 12-24 hours.
-
Purification: The resulting p-nitrobenzyl-DOTA-tetra(t-Bu ester) is purified by column chromatography.
Step 2: Reduction of the Nitro Group
-
Reduction: The purified p-nitrobenzyl-DOTA-tetra(t-Bu ester) is dissolved in a suitable solvent like ethanol (B145695) or methanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride, is added.
-
Reaction Conditions: The reduction is typically performed at room temperature for 2-6 hours.
-
Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield p-aminobenzyl-DOTA-tetra(t-Bu ester).
Step 3: Deprotection of Carboxylic Acids
-
Acidolysis: The tert-butyl ester protecting groups are removed by treating the p-aminobenzyl-DOTA-tetra(t-Bu ester) with a strong acid, such as trifluoroacetic acid (TFA), typically in dichloromethane (B109758) (DCM) as a co-solvent.
-
Reaction Conditions: The reaction is carried out at room temperature for 2-4 hours.
-
Isolation: The final product, this compound, is isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying.
Conversion to p-SCN-Bn-DOTA for Bioconjugation
For efficient conjugation to primary amines on biomolecules, the p-amino group is often converted to a more reactive isothiocyanate (p-SCN) group.
Experimental Protocol: Synthesis of p-SCN-Bn-DOTA
-
Reaction with Thiophosgene (B130339): this compound is dissolved in a mixture of water and a water-miscible organic solvent (e.g., dioxane or chloroform) containing a base such as sodium bicarbonate.
-
Addition of Thiophosgene: A solution of thiophosgene in the organic solvent is added dropwise to the cooled reaction mixture (0-5 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the product is extracted into an organic solvent, dried, and purified by chromatography to yield p-SCN-Bn-DOTA.
Bioconjugation and Radiolabeling
The functionalized DOTA chelator is then covalently attached to a targeting biomolecule. The resulting conjugate is subsequently radiolabeled with the desired radiometal.
Experimental Protocol: Conjugation of p-SCN-Bn-DOTA to an Antibody (e.g., Trastuzumab)
-
Antibody Preparation: The antibody is prepared in a suitable buffer, typically a carbonate or bicarbonate buffer at pH 8.5-9.5.
-
Conjugation Reaction: p-SCN-Bn-DOTA, dissolved in a small amount of an organic solvent like DMSO, is added to the antibody solution. A typical molar ratio of chelator to antibody is between 10:1 and 20:1.
-
Incubation: The reaction mixture is incubated at room temperature or 37°C for 4-18 hours with gentle mixing.
-
Purification: The resulting DOTA-antibody conjugate is purified to remove unconjugated chelator using size-exclusion chromatography or dialysis.
-
Characterization: The number of DOTA molecules conjugated per antibody (chelator-to-antibody ratio) is determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexing with a metal ion.
Experimental Protocol: Radiolabeling of a DOTA-Conjugated Peptide with Lutetium-177
-
Reaction Setup: In a sterile vial, the DOTA-conjugated peptide is dissolved in a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or sodium acetate, at a pH of 4.5-5.5.
-
Addition of Radionuclide: A solution of ¹⁷⁷LuCl₃ is added to the peptide solution.
-
Incubation: The reaction mixture is heated at 90-100°C for 15-30 minutes.
-
Quality Control: The radiochemical purity of the resulting ¹⁷⁷Lu-DOTA-peptide is determined by radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for clinical use.
-
Purification (if necessary): If the radiochemical purity is below the required threshold, the product can be purified using a C18 Sep-Pak cartridge.
Table 2: Typical Radiolabeling Conditions and Outcomes
| Parameter | ¹⁷⁷Lu-DOTA-Trastuzumab | ⁶⁸Ga-DOTA-Peptide |
| pH | 5.0 - 5.5 | 3.5 - 4.5 |
| Temperature (°C) | 37 - 42 | 90 - 95 |
| Incubation Time (min) | 60 - 90 | 5 - 10 |
| Typical Radiochemical Purity | >95% | >98% |
| Typical Specific Activity | 0.2 - 1 GBq/mg | 50 - 200 GBq/µmol |
Applications in Oncology: Targeting the Somatostatin (B550006) Receptor
A prominent application of DOTA-conjugated molecules is in the imaging and therapy of neuroendocrine tumors (NETs), which often overexpress somatostatin receptors (SSTRs), particularly SSTR2. Peptides such as octreotate are conjugated to DOTA and radiolabeled with ⁶⁸Ga for PET imaging (⁶⁸Ga-DOTATATE) or with ¹⁷⁷Lu for peptide receptor radionuclide therapy (PRRT) (¹⁷⁷Lu-DOTATATE).
Signaling Pathway of SSTR2-Targeted Radiopharmaceuticals
Upon intravenous administration, the radiolabeled peptide circulates in the bloodstream and binds with high affinity to SSTR2 on the surface of NET cells. This binding triggers the internalization of the receptor-ligand complex into the cell. This process effectively traps the radioactivity inside the tumor cells, leading to a high tumor-to-background ratio for imaging or a targeted delivery of a therapeutic radiation dose. The primary signaling mechanism of SSTR2 activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: SSTR2 signaling pathway initiated by a DOTA-conjugated radiopharmaceutical.
Experimental and Logical Workflows
The development of a DOTA-based radiopharmaceutical follows a structured workflow from synthesis to preclinical or clinical application.
Caption: General workflow for the development of a DOTA-based radiopharmaceutical.
Conclusion
This compound and its derivatives are indispensable tools in the advancement of targeted radiopharmaceuticals. The robust coordination chemistry of the DOTA core, combined with the versatile conjugation capabilities of the aminobenzyl group, enables the development of highly stable and specific agents for both diagnostic imaging and therapeutic applications in oncology and other diseases. A thorough understanding of the synthesis, bioconjugation, and radiolabeling of these bifunctional chelators is paramount for the successful translation of novel radiopharmaceuticals from the laboratory to the clinic.
An In-depth Technical Guide to p-NH2-Bn-DOTA: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, commonly known as p-NH2-Bn-DOTA. This bifunctional chelator is a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its unique structure allows for the stable chelation of a variety of radiometals while providing a reactive handle for conjugation to biomolecules.
Chemical Structure and Core Properties
This compound is a derivative of the well-established macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The core structure consists of a 12-membered tetraaza ring with four carboxymethyl arms. The key modification in this compound is the attachment of a p-aminobenzyl group to one of the carbon atoms of the cyclen backbone. This amino group serves as a versatile point of attachment for biomolecules such as peptides, antibodies, and nanoparticles.
The chemical structure of this compound is illustrated below:
Caption: Chemical structure of this compound.
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[4,7,10-tris(carboxymethyl)-6-[(4-aminophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
| Synonyms | p-Aminobenzyl-DOTA, S-2-(4-Aminobenzyl)-DOTA | |
| CAS Number | 181065-46-3 | [1] |
| Molecular Formula | C23H35N5O8 | [2] |
| Molecular Weight | 509.55 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (with sonication) and DMSO. | |
| Storage Conditions | Store at -20°C for long-term stability. |
Chelation Properties and Stability
The DOTA macrocycle is renowned for its ability to form highly stable complexes with a wide range of metal ions, particularly trivalent lanthanides and other radiometals used in nuclear medicine. The four nitrogen atoms of the cyclen ring and the four carboxylate groups provide an eight-coordinate binding pocket that securely encapsulates the metal ion.
The table below provides an overview of the stability of DOTA complexes with various medically relevant metal ions. It is anticipated that this compound would exhibit comparable, albeit slightly lower, stability constants.
| Metal Ion | Log K (DOTA) | Application(s) |
| Lu-177 | ~24 | Targeted Radionuclide Therapy (TRT) |
| Y-90 | ~25 | TRT |
| Cu-64 | ~22 | Positron Emission Tomography (PET) Imaging |
| Ga-68 | ~21 | PET Imaging |
| In-111 | ~24 | Single Photon Emission Computed Tomography (SPECT) |
| Gd-157 | ~25 | Magnetic Resonance Imaging (MRI) Contrast Agent |
Note: These values are for the parent DOTA macrocycle and serve as a close approximation for this compound.
The pKa values of the carboxylic acid and amine functional groups are crucial for understanding the chelation chemistry and bioconjugation conditions. For DOTA, the pKa values of the four carboxyl groups are approximately 2.6, 4.0, 4.4, and 9.5, while the ring amines have pKa values around 9.8 and 11.4. The p-amino group on the benzyl (B1604629) moiety of this compound is expected to have a pKa value typical for an aromatic amine, around 4-5.
Experimental Protocols
General Bioconjugation to Peptides and Antibodies
The primary amino group of this compound allows for its covalent attachment to biomolecules through various chemical reactions. A common strategy involves the formation of a stable amide bond with a carboxylic acid group on the biomolecule or, more frequently, the conversion of the amine to a more reactive functional group like an isothiocyanate (NCS) or an N-hydroxysuccinimide (NHS) ester.
Below is a generalized workflow for the conjugation of this compound to a targeting protein (e.g., an antibody or peptide).
References
- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors [mdpi.com]
- 3. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Radionuclide Therapy: An In-depth Technical Guide to p-Aminobenzyl-DOTA
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism of action, experimental protocols, and quantitative data for the bifunctional chelator, p-Aminobenzyl-DOTA. This document elucidates the pivotal role of p-Aminobenzyl-DOTA in the advancement of targeted radionuclide therapy and diagnostics, providing a foundational resource for the development of next-generation radiopharmaceuticals.
Core Mechanism of Action
p-Aminobenzyl-DOTA (1,4,7,10-tetraazacyclododecane-1-(p-aminobenzyl)-4,7,10-triacetic acid) is a derivative of the macrocyclic chelating agent DOTA. Its fundamental mechanism of action is rooted in its bifunctional nature. The DOTA macrocycle serves as a highly stable coordination cage for a variety of diagnostic and therapeutic radionuclides. The p-aminobenzyl group, on the other hand, provides a reactive handle for covalent conjugation to biomolecules, such as peptides and antibodies, that are designed to target specific cellular markers, like tumor-associated antigens or receptors.
This dual functionality allows for the precise delivery of radiation to target tissues, minimizing off-target toxicity and enhancing the therapeutic index. Once the radiolabeled bioconjugate reaches its target, the emitted radiation can be utilized for diagnostic imaging (e.g., PET or SPECT) or for therapeutic purposes, inducing cell death in the targeted cells.
The stability of the DOTA-radionuclide complex is paramount for in vivo applications to prevent the release of the free radiometal, which could lead to undesirable biodistribution and toxicity. DOTA forms highly stable complexes with a range of trivalent metal ions, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), and diagnostic radionuclides such as Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In).
Quantitative Data on Radiolabeling and Stability
The efficiency of radiolabeling and the stability of the resulting radiopharmaceutical are critical parameters in the development of effective targeted radionuclide therapies. The following tables summarize representative quantitative data for DOTA-conjugated biomolecules. While specific values for p-aminobenzyl-DOTA may vary depending on the conjugated biomolecule and experimental conditions, these data provide a valuable benchmark for researchers.
Table 1: Radiolabeling Efficiency and Specific Activity of DOTA-Conjugates
| Radionuclide | Biomolecule | Radiolabeling Yield (%) | Molar/Specific Activity | Reference |
| ⁶⁸Ga | DOTA-peptide | >95 | 1.7 - 2.8 MBq/nmol | [1] |
| ⁶⁸Ga | DOTA-peptide | >80 | Not Reported | [2] |
| ¹⁷⁷Lu | DOTA-antibody | 63.6 - 94.5 | Not Reported | [3] |
| ²²⁵Ac | DOTA-antibody | >90 | 105 - 678 kBq/nmol | [4] |
| ²²⁵Ac | DOTA-antibody | ~10-fold higher than 2-step method | up to 30-fold higher than 2-step method | [5][6] |
Table 2: In Vitro and In Vivo Stability of DOTA-Radioconjugates
| Radionuclide | Biomolecule | Stability Assay | Time Point | % Intact/Stable | Reference |
| ¹⁷⁷Lu | DOTA-TATE | In human plasma | 24 h | >97 | [7] |
| ¹⁷⁷Lu | DOTA-TATE | In vivo (human plasma) | 24 h | 23 ± 5 | [8][9] |
| ¹⁷⁷Lu | DOTA-TATE | In vivo (human plasma) | 96 h | 1.7 ± 0.9 | [8][9] |
| ²²⁵Ac | DOTA-antibody | In vitro (serum) | 7 days | >90 | [10] |
| ⁶⁴Cu | DOTA-antibody | In vitro (serum) | 48 h | >94.9 |
Experimental Protocols
Bioconjugation of p-Aminobenzyl-DOTA to a Protein via Carbodiimide Chemistry
This protocol describes the conjugation of the primary amine of p-aminobenzyl-DOTA to a carboxyl group on a protein (e.g., antibody) using EDC and NHS chemistry.
Materials:
-
p-Aminobenzyl-DOTA
-
Protein to be conjugated (in a suitable buffer, e.g., MES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching solution (e.g., hydroxylamine, glycine, or Tris buffer)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
Add a molar excess of EDC and NHS/sulfo-NHS to the protein solution. A typical starting point is a 10 to 20-fold molar excess of each.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents: Immediately purify the activated protein using a desalting column (e.g., Sephadex G-25) equilibrated with Coupling Buffer to remove excess EDC and NHS.
-
Conjugation Reaction:
-
Immediately add a molar excess of p-aminobenzyl-DOTA (dissolved in Coupling Buffer) to the activated protein solution. The molar ratio will need to be optimized but a 10 to 50-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining active esters. Incubate for 15-30 minutes.
-
Purification: Purify the DOTA-protein conjugate from excess reagents and byproducts using size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the average number of DOTA molecules per protein (e.g., by MALDI-TOF mass spectrometry or UV-Vis spectroscopy).
Radiolabeling of a p-Aminobenzyl-DOTA Conjugate with Lutetium-177
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-conjugated biomolecule
-
Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.0-5.5)
-
Gentisic acid/ascorbic acid (as a radioprotectant)
-
Heating block or water bath
-
ITLC or HPLC system for quality control
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the DOTA-conjugated biomolecule (typically 10-100 µg).
-
Add the ammonium acetate buffer to the vial.
-
Add the radioprotectant (e.g., gentisic acid to a final concentration of 50 mg/mL).
-
Carefully add the ¹⁷⁷LuCl₃ solution to the vial.
-
Gently mix the solution.
-
Incubate the reaction vial at 90-100°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using ITLC or HPLC to determine the radiochemical purity. A typical mobile phase for ITLC is 0.1 M sodium citrate, pH 5.0, where the radiolabeled conjugate remains at the origin and free ¹⁷⁷Lu moves with the solvent front.
-
If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ¹⁷⁷Lu.
Radiolabeling of a p-Aminobenzyl-DOTA Conjugate with Gallium-68
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
DOTA-conjugated biomolecule
-
Sodium acetate buffer (1 M, pH 4.0-4.5)
-
Heating block
-
ITLC or HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ga from the generator using 0.1 M HCl.
-
In a sterile reaction vial, add the DOTA-conjugated biomolecule (typically 5-50 µg).
-
Add the sodium acetate buffer to the vial.
-
Add the ⁶⁸Ga eluate to the reaction vial. The final pH should be between 3.5 and 4.5.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.
-
Cool the reaction vial.
-
Perform quality control using ITLC or HPLC to determine the radiochemical purity. A common mobile phase for ITLC is 1 M ammonium acetate:methanol (1:1), where the radiolabeled conjugate moves with the solvent front and colloidal ⁶⁸Ga remains at the origin.
Visualizations
Caption: Bioconjugation of p-Aminobenzyl-DOTA to a protein.
Caption: General workflow for radiolabeling DOTA-conjugates.
Caption: Somatostatin Receptor (SSTR) signaling pathway.
Caption: Gastrin-Releasing Peptide Receptor (GRPR) signaling.
Caption: Prostate-Specific Membrane Antigen (PSMA) associated signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Bifunctional Chelator p-NH2-Bn-DOTA: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The bifunctional chelator p-NH2-Bn-DOTA, also known as p-aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a cornerstone in the development of targeted radiopharmaceuticals. Its unique structure, featuring a robust DOTA cage for radionuclide chelation and a reactive amino group for bioconjugation, makes it an invaluable tool in nuclear medicine and oncology research. This guide provides a comprehensive overview of its properties, synthesis, and applications in the creation of agents for diagnostic imaging and targeted radiotherapy.
Core Concepts: The Power of Bifunctionality
The utility of this compound lies in its dual functionality. The DOTA (dodecane tetraacetic acid) macrocycle forms highly stable complexes with a variety of trivalent metal ions, including therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and diagnostic positron emitters such as Gallium-68 (⁶⁸Ga). This ensures minimal leaching of the radioactive metal in vivo, a critical factor for minimizing off-target toxicity and maximizing imaging contrast.
The para-aminobenzyl group serves as the reactive handle for covalent attachment to biomolecules. The primary amine (-NH2) can be readily coupled to complementary functional groups on proteins, peptides, antibodies, or other targeting vectors. This allows for the precise delivery of the radioactive payload to specific biological targets, such as tumor-associated antigens.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key data points.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₅N₅O₈ | [1] |
| Molecular Weight | 525.56 g/mol | [1] |
| CAS Number | 181065-46-3 | [1] |
| Appearance | White to off-white solid | Commercially available datasheets |
| Solubility | Soluble in aqueous buffers at appropriate pH | General knowledge |
| Purity | Typically >95% | Commercially available datasheets |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. However, for researchers interested in the underlying chemistry, a general synthetic scheme is outlined below. This process involves the alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with protected carboxylate arms and the subsequent introduction of the p-aminobenzyl group.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis and may require optimization.
Materials:
-
Cyclen
-
tert-butyl bromoacetate (B1195939)
-
p-nitrobenzyl bromide
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Protection of Carboxylic Acids: Three of the four nitrogen atoms of cyclen are alkylated with tert-butyl bromoacetate in the presence of a weak base like sodium carbonate in acetonitrile. This reaction is carefully controlled to favor the tri-substituted product.
-
Introduction of the Nitrobenzyl Group: The remaining secondary amine on the tri-substituted cyclen is then reacted with p-nitrobenzyl bromide to introduce the nitrobenzyl moiety.
-
Purification: The resulting DOTA-tris(t-Bu ester)-nitrobenzyl intermediate is purified using column chromatography.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine using a catalyst such as palladium on carbon under a hydrogen atmosphere.
-
Deprotection: The tert-butyl protecting groups on the carboxylates are removed by treatment with a strong acid, typically trifluoroacetic acid in dichloromethane.
-
Final Purification: The final product, this compound, is purified by preparative HPLC and lyophilized to yield a white solid.
Biomolecule Conjugation: Creating the Targeting Vector
The primary amine of this compound allows for its conjugation to various biomolecules, most commonly antibodies, through the formation of stable amide or thiourea (B124793) bonds. The choice of conjugation chemistry depends on the available functional groups on the targeting molecule. For antibodies, the lysine (B10760008) residues are often targeted.
Experimental Protocol: Antibody Conjugation
This protocol describes a typical conjugation of this compound to an antibody using a bifunctional linker like thiophosgene (B130339) to first convert the amine to an isothiocyanate, or by using the commercially available p-SCN-Bn-DOTA.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 8.5-9.0
-
p-SCN-Bn-DOTA (commercially available isothiocyanate derivative) dissolved in DMSO
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction tubes
-
Incubator/shaker
Procedure:
-
Antibody Preparation: The antibody is buffer-exchanged into a carbonate/bicarbonate buffer (pH 8.5-9.0) to facilitate the reaction with the isothiocyanate. The concentration is adjusted to 5-10 mg/mL.
-
Conjugation Reaction: p-SCN-Bn-DOTA is added to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1 chelator:antibody). The reaction mixture is incubated at room temperature or 37°C for 1-2 hours with gentle mixing.[2][3]
-
Purification: The DOTA-conjugated antibody is purified from excess, unconjugated chelator using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 5.5).[4]
-
Characterization: The number of DOTA molecules conjugated per antibody (chelator-to-antibody ratio, CAR) is determined. This can be done using various methods, including MALDI-TOF mass spectrometry or by a radiolabeling assay with a known amount of a radiometal like ⁶⁴Cu.[3][4]
Quantitative Data on Antibody Conjugation
| Parameter | Typical Values | Reference |
| Chelator:Antibody Molar Ratio (Initial) | 5:1 to 100:1 | [4] |
| Resulting Chelator:Antibody Ratio (CAR) | 1.6 to 11 | [3][5] |
| Purification Recovery | ~77% (Ultrafiltration) | [4] |
Radiolabeling: Attaching the Radioactive Payload
The final step in preparing a radiopharmaceutical is the chelation of the radionuclide by the DOTA-conjugated biomolecule. The conditions for radiolabeling vary depending on the radiometal used.
Experimental Protocol: Radiolabeling with Lutetium-177
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-conjugated antibody (in 0.25 M ammonium acetate buffer, pH 5.5)
-
Gentisic acid or ascorbic acid (radioprotectant)
-
Heating block
-
ITLC (instant thin-layer chromatography) system for quality control
Procedure:
-
Reaction Setup: In a sterile vial, the DOTA-conjugated antibody is mixed with a radioprotectant.
-
Addition of Radionuclide: A calculated amount of ¹⁷⁷LuCl₃ is added to the antibody solution.
-
Incubation: The reaction mixture is incubated at 37-42°C for 30-60 minutes.[6]
-
Quenching (Optional): A small amount of DTPA solution can be added to chelate any unbound ¹⁷⁷Lu.
-
Quality Control: The radiochemical purity is determined by ITLC. The final product should have a radiochemical purity of >95%.[6]
Quantitative Data on ¹⁷⁷Lu Radiolabeling
| Parameter | Typical Values | Reference |
| Specific Activity | 444 - 600 MBq/mg | [4][6] |
| Radiochemical Purity | >98% | [4][6] |
| Stability in Serum (72h) | >88% | [4] |
Experimental Protocol: Radiolabeling with Gallium-68
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Cation-exchange cartridge
-
5 M NaCl/0.1 M HCl solution
-
DOTA-conjugated peptide/antibody (in sodium acetate buffer, pH 3.5-4.5)
-
Heating block
-
ITLC or HPLC system for quality control
Procedure:
-
⁶⁸Ga Elution and Concentration: ⁶⁸Ga is eluted from the generator with 0.1 M HCl. The eluate is passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Elution into Reaction Vial: The trapped ⁶⁸Ga is eluted from the cartridge with a small volume of 5 M NaCl/0.1 M HCl directly into the reaction vial containing the DOTA-conjugated biomolecule in a suitable buffer.
-
Incubation: The reaction mixture is heated at 85-95°C for 5-15 minutes.
-
Quality Control: The radiochemical purity is determined by ITLC or radio-HPLC. A radiochemical purity of >95% is typically achieved.
Quantitative Data on ⁶⁸Ga Radiolabeling
| Parameter | Typical Values | Reference |
| Radiochemical Yield | >80% | |
| Radiochemical Purity | >99% | |
| Synthesis Time | < 15 minutes |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Chemical structure of the this compound bifunctional chelator.
Caption: Experimental workflow for radioimmunoconjugate synthesis.
Caption: Targeted radiotherapy signaling pathway concept.
Conclusion
The bifunctional chelator this compound is a versatile and indispensable tool for the development of targeted radiopharmaceuticals. Its robust chelating properties and amenable conjugation chemistry have enabled the creation of a wide array of diagnostic and therapeutic agents that are advancing the field of personalized medicine. This guide has provided a detailed overview of its synthesis, bioconjugation, and radiolabeling, offering researchers and drug development professionals a solid foundation for its application in their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to p-NH2-Bn-DOTA for Radiolabeling Novices
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide serves as a foundational resource for individuals new to the field of radiolabeling, with a specific focus on the versatile bifunctional chelator, p-NH2-Bn-DOTA. This document outlines the core principles, experimental protocols, and quality control measures essential for the successful conjugation and radiolabeling of biomolecules for applications in nuclear medicine, including Positron Emission Tomography (PET) imaging and targeted radiotherapy.
Introduction to this compound
S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as this compound, is a macrocyclic bifunctional chelator.[1][2] Its structure is uniquely designed for radiopharmaceutical development. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage is adept at forming highly stable complexes with a variety of trivalent radiometals.[3] The aminobenzyl (p-NH2-Bn) group provides a reactive amine handle for covalent conjugation to biomolecules such as peptides and antibodies.[4] This dual functionality makes this compound a cornerstone in the development of targeted radiopharmaceuticals.
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₅N₅O₈ | [1] |
| Molecular Weight | 509.55 g/mol | [2] |
| CAS Number | 181065-46-3 | [1][4] |
| Purity | ≥ 94% | [4] |
| Appearance | White to off-white solid | |
| Storage | -20°C, protect from light and moisture | [2] |
The Radiolabeling Workflow: From Conjugation to Quality Control
The overall process of creating a radiolabeled biomolecule using this compound involves three primary stages: conjugation of the chelator to the biomolecule, radiolabeling with the desired radionuclide, and rigorous quality control to ensure the final product is suitable for its intended application.
Experimental Protocols
Conjugation of this compound to a Peptide
This protocol describes a solution-phase conjugation method. The primary amine of this compound can be coupled to a carboxylic acid group on a peptide using standard coupling agents. Alternatively, the amine can react with an activated ester on the peptide.
Materials:
-
Peptide with a free carboxylic acid or activated ester group
-
This compound
-
Coupling agents (e.g., HATU)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve the peptide in anhydrous DMF.
-
Add a molar excess of this compound (e.g., 1.5 equivalents).
-
Add the coupling agent (e.g., HATU, 1.5 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the DOTA-peptide conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the DOTA-peptide conjugate as a solid.
Radiolabeling with Gallium-68 (⁶⁸Ga)
Gallium-68 is a positron emitter with a short half-life (68 minutes), making it ideal for PET imaging.[5]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-peptide conjugate
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.0-4.5)
-
Heating block
-
C18 Sep-Pak cartridge for purification (optional)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a reaction vial, add the DOTA-peptide conjugate (e.g., 20 µg).[6]
-
Add sodium acetate buffer to adjust the pH to 3.5-4.5.[7][8]
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[5][9]
-
After incubation, the reaction can be stopped by cooling.
-
For some applications, a final purification step using a C18 Sep-Pak cartridge may be necessary to remove unchelated ⁶⁸Ga.[9]
Typical Radiolabeling Parameters for ⁶⁸Ga-DOTA-Peptides:
| Parameter | Condition | Reference |
| pH | 3.5 - 4.5 | [7][8] |
| Temperature | 85 - 95 °C | [5][9] |
| Incubation Time | 5 - 20 minutes | [7][9] |
| Peptide Amount | 10 - 50 µg | [6][9] |
| Radiochemical Purity | > 95% | [10] |
Radiolabeling with Lutetium-177 (¹⁷⁷Lu)
Lutetium-177 is a beta-emitter with a longer half-life (6.65 days), making it suitable for targeted radionuclide therapy.[11]
Materials:
-
¹⁷⁷LuCl₃ solution
-
DOTA-peptide conjugate
-
Ammonium (B1175870) acetate buffer (0.1 M) or Sodium acetate buffer (0.5 M), pH 4.5-5.5
-
Gentisic acid and/or Ascorbic acid (as radioprotectants)[12][13]
-
Heating block
Procedure:
-
In a sterile reaction vial, combine the DOTA-peptide conjugate (e.g., 20 µg) with ammonium acetate or sodium acetate buffer.[11][12]
-
Add radioprotectants like gentisic acid and ascorbic acid to the mixture.[12][13]
-
Add the ¹⁷⁷LuCl₃ solution. The pH of the final reaction mixture should be between 4.5 and 5.5.[11][12]
-
Incubate the reaction at 80-100°C for 20-30 minutes.[11][14]
-
After incubation, cool the reaction vial.
-
The final product can be used after quality control, typically without further purification if high radiochemical purity is achieved.
Typical Radiolabeling Parameters for ¹⁷⁷Lu-DOTA-Peptides:
| Parameter | Condition | Reference |
| pH | 4.0 - 5.5 | [11][12][14] |
| Temperature | 80 - 100 °C | [11][14] |
| Incubation Time | 20 - 30 minutes | [11][14] |
| Peptide Amount | 20 - 100 µg | [11] |
| Radiochemical Purity | > 98% | [11][15] |
Quality Control of Radiolabeled Peptides
Ensuring the quality of the final radiopharmaceutical is critical for patient safety and efficacy. The primary quality control tests assess radiochemical purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining radiochemical purity, providing quantitative separation of the desired radiolabeled product from impurities such as free radionuclide and other radiolabeled species.
Typical HPLC Conditions for ⁶⁸Ga-DOTA-Peptides:
| Parameter | Condition | Reference |
| Column | C18, 3 µm, 3.0 x 150 mm | [16] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | [16] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | [16] |
| Flow Rate | 0.6 mL/min | [16] |
| Detection | UV (220 nm) and Radiodetector | [16] |
| Run Time | 15-20 minutes | [9][16] |
Thin-Layer Chromatography (TLC)
TLC is a simpler and faster method for a qualitative or semi-quantitative assessment of radiochemical purity.
Typical TLC Conditions for ¹⁷⁷Lu-DOTA-Peptides:
| Parameter | Condition | Reference |
| Stationary Phase | ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) | [12] |
| Mobile Phase | 0.1 M Sodium Citrate, pH 5.5 | [12] |
| Expected Rfs | Labeled Peptide: Rf = 0.1-0.2 | [12] |
| Free ¹⁷⁷Lu: Rf = 1.0 | [12] |
Stability Studies
The stability of the radiolabeled conjugate is crucial to ensure it remains intact in vivo. Stability is typically assessed in saline and human serum over time. For example, a ¹⁷⁷Lu-DOTA-peptide conjugate demonstrated high stability, with over 98% remaining intact after 7 days of incubation in human serum.[11] Similarly, a ⁶⁸Ga-labeled peptide showed more than 95% stability in human serum albumin after 120 minutes.[10]
Conclusion
This compound is a powerful and versatile tool in the development of targeted radiopharmaceuticals. By understanding the fundamental principles of conjugation, radiolabeling, and quality control, researchers can confidently utilize this bifunctional chelator to create novel imaging agents and therapeutics. This guide provides the essential protocols and data to serve as a starting point for those new to the exciting field of radiolabeling.
References
- 1. macrocyclics.com [macrocyclics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p-NH₂-Bn-DOTA | AxisPharm [axispharm.com]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 13. mdpi.com [mdpi.com]
- 14. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-NH2-Bn-DOTA in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of p-aminobenzyl-DOTA (p-NH2-Bn-DOTA), a critical bifunctional chelator in the field of bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required for the successful implementation of this compound in the creation of targeted radiopharmaceuticals and other molecular imaging and therapeutic agents.
Core Concepts: The Role of this compound
At its core, this compound serves as a molecular bridge, covalently linking a biomolecule (e.g., an antibody or peptide) to a metal ion, typically a radionuclide.[1] This creates a bioconjugate with the ability to target specific cells or tissues and deliver a diagnostic or therapeutic payload. The molecule's bifunctionality is key to its utility:
-
The DOTA Cage: The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle is a powerful chelating agent, forming highly stable complexes with a variety of metal ions.[2] This strong chelation is crucial to prevent the premature release of the metal ion in vivo, which could lead to off-target toxicity and reduced efficacy.[1]
-
The p-Aminobenzyl Linker: The para-aminobenzyl group provides a reactive primary amine (-NH2) handle. This amine group is the site of covalent attachment to the targeting biomolecule, enabling the creation of a stable bioconjugate.[2][3]
The selection of a bifunctional chelator like this compound is a critical decision in the design of radiopharmaceuticals, as it significantly influences the stability, in vivo behavior, and overall effectiveness of the final agent.[4][5]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| Full Chemical Name | p-Aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | [2] |
| CAS Number | 181065-46-3 | [2] |
| Molecular Formula | C23H35N5O8 | [3] |
| Molecular Weight | 509.56 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity (typical) | >94% (HPLC) | [3] |
| Solubility | Soluble in water | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [3][6] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Synthesis of this compound from p-NO2-Bn-DOTA
The most common route to this compound is through the reduction of its nitro precursor, p-NO2-Bn-DOTA.[7]
Materials:
-
p-NO2-Bn-DOTA
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (MeOH)
-
Water (H2O)
-
Hydrogen gas (H2)
-
Reaction flask
-
Hydrogenation apparatus
Procedure:
-
Dissolve p-NO2-Bn-DOTA in a mixture of methanol and water in a suitable reaction flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere for approximately 3 hours at room temperature.[7]
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).
-
Upon completion, carefully filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
-
The product can be further purified by chromatography if necessary.
Conjugation of this compound to a Monoclonal Antibody
The primary amine of this compound allows for its conjugation to carboxyl groups on a monoclonal antibody (mAb) using carbodiimide (B86325) chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., MES or PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
MES buffer (pH 6.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Reaction vials
Procedure:
-
Antibody Preparation: If the mAb is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like MES or PBS using a desalting column or dialysis. Adjust the mAb concentration to 1-10 mg/mL.
-
Activation of mAb Carboxyl Groups: In a reaction vial, add the mAb solution. Add a freshly prepared solution of EDC and Sulfo-NHS in MES buffer. A molar excess of EDC and Sulfo-NHS over the mAb is typically used. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the antibody.
-
Conjugation Reaction: Add a calculated molar excess of this compound (dissolved in an appropriate buffer) to the activated antibody solution. The desired chelator-to-antibody ratio can be controlled by adjusting the molar ratio of the reactants.[8] Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching solution to react with any remaining activated carboxyl groups.
-
Purification: Purify the antibody-DOTA conjugate from excess reagents and byproducts using a pre-equilibrated SEC column. Collect the fractions containing the purified conjugate.
-
Characterization: Determine the protein concentration of the conjugate (e.g., by measuring absorbance at 280 nm). The number of DOTA molecules conjugated per antibody can be determined by MALDI-TOF mass spectrometry or by a colorimetric assay after complexation with a metal ion.[9][10]
Radiolabeling of a this compound-Conjugated Peptide with Gallium-68
This protocol outlines a general procedure for the radiolabeling of a DOTA-conjugated peptide with 68Ga.[11][12]
Materials:
-
68Ge/68Ga generator
-
0.1 M HCl for elution
-
This compound-conjugated peptide
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Heating block
-
Sterile water for injection (SWFI)
-
0.22 µm sterile filter
-
Cation exchange cartridge
-
5 M NaCl/HCl solution
Procedure:
-
Generator Elution and 68Ga Trapping: Elute the 68Ge/68Ga generator with 0.1 M HCl. Pass the eluate through a cation exchange cartridge to trap the 68Ga3+.[11]
-
Elution of 68Ga: Elute the trapped 68Ga3+ from the cartridge with a small volume of 5 M NaCl/HCl solution directly into the reaction vial.[11][12]
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the DOTA-conjugated peptide (typically 10-50 µg) and the sodium acetate buffer.
-
Radiolabeling: Add the eluted 68Ga solution to the reaction vial. Heat the reaction mixture at 95°C for 5-15 minutes.[7]
-
Quality Control: Determine the radiochemical purity (RCP) of the product using instant thin-layer chromatography (iTLC) or radio-HPLC.
-
Final Formulation: After cooling, the product can be diluted with SWFI to the desired concentration and passed through a 0.22 µm sterile filter into a sterile collection vial for in vivo use.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the performance of DOTA-based bioconjugates.
Table 1: Chelator-to-Antibody Ratios and Immunoreactivity
| Antibody | Chelator | Molar Ratio (Chelator:Ab) | Chelators per Ab (avg.) | Immunoreactivity (%) | Reference |
| Rituximab | p-SCN-Bn-DOTA | 20:1 | ~4 | >85% | [13] |
| 1C1m-Fc | p-SCN-Bn-DOTA | 50:1 | 11 | 24 ± 1.7 | [13] |
| Rituximab | p-SCN-Bn-DTPA | 20:1 | 8.8 | Not reported | [9] |
| S01 | p-SCN-Bn-DOTA | Not specified | 1.6 | Not reported | [10] |
| nsIgG | p-SCN-Bn-DOTA | Not specified | 2.2 | Not reported | [10] |
Table 2: Radiolabeling Efficiency and Stability of DOTA-Bioconjugates
| Radionuclide | Biomolecule | Chelator | Radiolabeling Yield (%) | In Vitro Serum Stability (Time) | Reference |
| 64Cu | Rituximab | p-SCN-Bn-DOTA | >98% | >94% (48h) | [2] |
| 64Cu | Rituximab | p-SCN-Bn-NOTA | >95% | 97.5 ± 0.3% (48h) | [2] |
| 177Lu | Rituximab | p-SCN-Bn-DOTA | >98% | Stable (48h) | [3] |
| 225Ac | S01 Antibody | p-SCN-Bn-DOTA | 75.6 - 86.7% | Not reported | [10] |
| 68Ga | DOTA-Peptide | DOTA | >98% | >92% (120 min) | [14] |
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
References
- 1. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. macrocyclics.com [macrocyclics.com]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a Fluorescently Labeled 68Ga-DOTA-TOC Analog for Somatostatin Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. macrocyclics.com [macrocyclics.com]
An In-depth Technical Guide to the Core Principles of Chelation with p-NH2-Bn-DOTA
This guide provides a comprehensive overview of S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (p-NH2-Bn-DOTA), a foundational bifunctional chelator in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. We will explore its core chemistry, detail established experimental protocols, present key quantitative data, and illustrate the underlying principles of its application in modern nuclear medicine and theranostics.
Introduction to this compound
This compound is a macrocyclic chelating agent derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1] Its structure features the robust DOTA framework, renowned for its ability to form highly stable complexes with a wide array of metal ions. The key modification in this compound is the presence of a p-aminobenzyl group, which serves as a reactive handle for covalent attachment to biomolecules such as peptides, antibodies, or nanoparticles.[1][2] This bifunctional nature allows it to act as a linker, securely holding a radioactive metal ion while being attached to a targeting moiety that directs the entire construct to a specific biological target, such as a tumor cell.[2] This targeted delivery is the cornerstone of its utility in applications ranging from Positron Emission Tomography (PET) imaging to targeted alpha and beta therapy in oncology.[2][3][4]
The Core Principle of Chelation
The remarkable stability of DOTA-metal complexes stems from a combination of thermodynamic and kinetic factors, collectively known as the chelate and macrocyclic effects. The DOTA cage consists of a 12-membered tetraaza ring (cyclen) with four carboxylate arms.[5]
The chelation process involves the coordination of a metal ion by the four nitrogen atoms of the macrocycle and the four oxygen atoms from the carboxylate groups. This octadentate coordination encapsulates the metal ion, forming a cage-like structure that is exceptionally stable and kinetically inert.[6] This high stability is crucial in radiopharmaceutical applications to prevent the premature release of the radiometal in vivo, which could otherwise lead to off-target toxicity.[3] The coordination geometry of the resulting metal complex can vary, with square antiprismatic (SA) and twisted square antiprismatic (TSA) being common arrangements.[7][8]
The p-aminobenzyl group is positioned away from the chelation core and generally does not directly participate in the coordination of the metal ion. However, its presence is essential for the bifunctional nature of the molecule, enabling the conjugation chemistry that links the chelator to targeting vectors.
Quantitative Data on Chelation and Radiolabeling
The selection of a chelator for a specific radionuclide is guided by the stability of the resulting complex. The stability constant (log K) is a measure of the strength of the metal-ligand bond. While specific stability constants for this compound are not always reported separately from DOTA, the values for DOTA provide a very close approximation as the aminobenzyl group has a minimal effect on the coordination chemistry.
Table 1: Stability Constants of DOTA with Various Metal Ions
| Metal Ion | log K |
|---|---|
| Ga³⁺ | 21.33 |
| Lu³⁺ | 22.4 |
| Y³⁺ | 24.9 |
| Ac³⁺ | ~24-29 (estimated) |
| Cu²⁺ | 22.5 |
| Pb²⁺ | 22.5 |
| In³⁺ | 23.9 |
| Bi³⁺ | 29.8 |
Note: These values are for DOTA and are representative of the high stability achieved. The exact value can vary with experimental conditions.[9][10][11][12][13]
Successful radiolabeling depends on optimizing reaction conditions to achieve high radiochemical yields.
Table 2: Typical Radiolabeling Conditions for DOTA-conjugates
| Radionuclide | pH | Temperature (°C) | Time (min) | Typical Radiochemical Yield (%) |
|---|---|---|---|---|
| ⁶⁸Ga | 3.5 - 5.0 | 90 - 95 | 5 - 15 | > 95 |
| ¹⁷⁷Lu | 4.0 - 5.5 | 90 - 100 | 20 - 30 | > 95 |
| ⁹⁰Y | 4.0 - 5.5 | 80 - 90 | 15 - 30 | > 95 |
| ²²⁵Ac | 5.5 - 7.0 | 25 - 37 | 30 - 60 | > 90 |
| ⁶⁴Cu | 5.0 - 6.5 | 40 - 45 | 15 - 60 | > 90 |
Note: Conditions can vary depending on the specific conjugate and the concentration of reactants.[14][15][16]
Experimental Protocols
Synthesis of this compound from p-NO2-Bn-DOTA
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, p-NO2-Bn-DOTA.[17]
Materials:
-
p-NO2-Bn-DOTA
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve p-NO2-Bn-DOTA in a mixture of methanol and water.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature for 3-4 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is this compound, which can be further purified if necessary, for example, by recrystallization or chromatography.
Conjugation of this compound to a Peptide
The primary amine of this compound is often converted to a more reactive isothiocyanate group (p-SCN-Bn-DOTA) for efficient conjugation to the amine groups (e.g., lysine (B10760008) side chains) of peptides and proteins.[18]
Step 1: Synthesis of p-SCN-Bn-DOTA
-
Dissolve this compound in a suitable solvent mixture (e.g., water/chloroform).
-
Add thiophosgene (B130339) and react for a few hours.
-
Extract the product into the organic layer, dry, and evaporate the solvent to yield p-SCN-Bn-DOTA.
Step 2: Conjugation to a Peptide
-
Dissolve the peptide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0).
-
Dissolve the p-SCN-Bn-DOTA in a small amount of a compatible organic solvent (e.g., DMF or DMSO) and add it to the peptide solution. Molar ratios of chelator to peptide can range from 5:1 to 50:1 to achieve the desired degree of conjugation.[19]
-
Allow the reaction to proceed at room temperature or 37°C for 2-16 hours with gentle stirring.[16][20]
-
Purify the resulting DOTA-peptide conjugate using methods such as size-exclusion chromatography (e.g., PD-10 column) or reverse-phase high-performance liquid chromatography (RP-HPLC).[19][21]
-
Characterize the conjugate by mass spectrometry to determine the number of DOTA molecules attached per peptide.
Radiolabeling of a DOTA-Peptide Conjugate with ⁶⁸Ga
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
DOTA-peptide conjugate solution
-
Sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 4.5-5.0)
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
In a sterile reaction vial, add a specific amount of the DOTA-peptide conjugate (e.g., 10-50 µg).
-
Add the sodium acetate buffer to the vial to adjust the pH to the optimal range for labeling (pH 3.5-5.0).
-
Add the ⁶⁸GaCl₃ eluate to the buffered conjugate solution.
-
Heat the reaction mixture at 90-95°C for 5-15 minutes.[21]
-
After heating, allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity (RCP). This is typically done using radio-TLC or radio-HPLC to separate the labeled conjugate from free ⁶⁸Ga. An RCP of >95% is generally required for clinical use.
-
If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove any unreacted ⁶⁸Ga.
Visualizations
The following diagrams illustrate key processes and relationships in the application of this compound.
Caption: DOTA chelating a trivalent metal ion (M³⁺).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]
- 3. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural variations across the lanthanide series of macrocyclic DOTA complexes: insights into the design of contrast agents for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tuning the Softness of the Pendant Arms and the Polyazamacrocyclic Backbone to Chelate the 203Pb/212Pb Theranostic Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 14. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
- 17. download.uni-mainz.de [download.uni-mainz.de]
- 18. researchgate.net [researchgate.net]
- 19. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Methods for Radiolabelling Nanoparticles: PET Use (Part 2) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for p-NH2-Bn-DOTA Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of chelating agents to monoclonal antibodies (mAbs) is a cornerstone in the development of radioimmunoconjugates for both diagnostic imaging and therapeutic applications. The bifunctional chelator, p-aminobenzyl-DOTA (p-NH2-Bn-DOTA), is a versatile precursor for this purpose. Its primary aromatic amine group allows for chemical modification to introduce a reactive functional group, enabling covalent attachment to the antibody. This document provides detailed protocols for the activation of this compound and subsequent conjugation to antibodies, methods for characterization, and a discussion on the impact of conjugation on antibody function.
Two primary strategies for the conjugation of this compound to antibodies are presented:
-
Conversion to Isothiocyanate (p-SCN-Bn-DOTA): The amine group of this compound is converted to a reactive isothiocyanate group, which then readily reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form a stable thiourea (B124793) bond.
-
Maleimide-Thiol Conjugation: this compound is first reacted with a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The resulting DOTA-maleimide can then be conjugated to free sulfhydryl groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. This approach allows for more site-specific conjugation.
Data Presentation
The degree of conjugation, expressed as the chelator-to-antibody ratio (CAR), is a critical parameter that can influence the physicochemical properties, immunoreactivity, and in vivo performance of the radioimmunoconjugate. The following tables summarize the impact of the CAR on these key attributes.
Table 1: Effect of Chelator-to-Antibody Ratio (CAR) on Immunoreactivity
| Antibody | Chelator | Molar Excess of Chelator | Chelator:Antibody Ratio (Average) | Immunoreactivity (%) | Reference |
| Rituximab | p-SCN-Bn-DOTA | 10:1 | ~5 | >95% | [1] |
| Rituximab | p-SCN-Bn-DOTA | 50:1 | 11.01 ± 2.64 | ~70% | |
| 1C1m-Fc | p-SCN-Bn-DOTA | 50:1 | 11 | 24 ± 1.7% | |
| Trastuzumab | DOTA-NHS ester | 100:1 | Not Specified | >97% | [2] |
| MORAb-009 | CHX-A''-DTPA | Not Specified | 2.4 | High | |
| MORAb-009 | CHX-A''-DTPA | Not Specified | 5.5 | Lower than 2.4 ratio |
Table 2: Impact of Chelator-to-Antibody Ratio (CAR) on Biodistribution
| Antibody | Chelator | Chelator:Antibody Ratio | Key Biodistribution Changes with Increasing CAR | Reference |
| 1C1m-Fc | p-SCN-Bn-DOTA | 1 to 11 | Decreased tumor uptake, accelerated blood clearance, increased liver uptake | |
| DAB4 | DOTA | Increasing | Decreased tumor uptake, increased liver and spleen uptake | [3] |
| hu5A10 | DOTA | 3:1 vs 12:1 | Shift from high liver uptake to high tumor uptake | |
| ch14.18 | SarAr (positively charged) | Not Applicable | High renal uptake |
Experimental Protocols
Protocol 1: Activation of this compound to p-SCN-Bn-DOTA and Antibody Conjugation
This protocol involves a two-step process: the conversion of the amine to a reactive isothiocyanate using thiophosgene (B130339), followed by the conjugation to the antibody.
Materials:
-
This compound
-
Thiophosgene (Caution: Highly Toxic)
-
Chloroform (B151607) (anhydrous)
-
Sodium Bicarbonate solution (saturated)
-
Sodium Sulfate (anhydrous)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.5)
Step 1: Synthesis of p-SCN-Bn-DOTA from this compound
WARNING: Thiophosgene is highly toxic and corrosive. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve this compound in a mixture of water and chloroform.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in chloroform dropwise to the cooled this compound solution with vigorous stirring. A typical molar ratio is 1:1 to 1.2:1 (thiophosgene:this compound).
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench any excess thiophosgene with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude p-SCN-Bn-DOTA.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Conjugation of p-SCN-Bn-DOTA to the Antibody
-
Prepare the antibody at a concentration of 5-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.
-
Dissolve the purified p-SCN-Bn-DOTA in a minimal amount of DMSO and then dilute with the conjugation buffer.
-
Add the p-SCN-Bn-DOTA solution to the antibody solution. The molar ratio of p-SCN-Bn-DOTA to antibody can be varied from 10:1 to 50:1 to achieve the desired CAR.
-
Incubate the reaction mixture for 4-18 hours at room temperature or 4°C with gentle mixing.
-
Purify the antibody-DOTA conjugate from unreacted chelator and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer such as 0.1 M ammonium acetate, pH 5.5.
-
Determine the protein concentration and the CAR of the final conjugate.
Protocol 2: Maleimide-Thiol Conjugation of this compound to Antibodies
This protocol involves three main stages: activation of this compound with a maleimide-NHS ester crosslinker, reduction of the antibody's disulfide bonds, and finally, the conjugation reaction.
Materials:
-
This compound
-
Maleimide-PEGn-NHS ester crosslinker
-
Anhydrous DMSO or DMF
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP or DTT)
-
EDTA
-
Purification column (e.g., Sephadex G-25)
Step 1: Synthesis of DOTA-Maleimide
-
Dissolve this compound in anhydrous DMSO or DMF.
-
Dissolve the Maleimide-PEGn-NHS ester in the same solvent.
-
Add the Maleimide-PEGn-NHS ester solution to the this compound solution. A slight molar excess of the NHS ester (e.g., 1.1 to 1.5 equivalents) is typically used.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
The resulting DOTA-maleimide solution can often be used directly in the next step after quantifying the concentration, or it can be purified by HPLC if necessary.
Step 2: Reduction of Antibody Disulfide Bonds
-
Prepare the antibody at a concentration of 5-10 mg/mL in a phosphate buffer (pH 7.2-7.5) containing 1-2 mM EDTA.
-
Add a fresh solution of the reducing agent (TCEP or DTT) to the antibody solution. A 10- to 20-fold molar excess of the reducing agent is typically used.
-
Incubate the mixture at 37°C for 30-90 minutes. The incubation time can be optimized to control the number of reduced disulfide bonds.
-
Immediately purify the reduced antibody from the excess reducing agent using a desalting column pre-equilibrated with degassed phosphate buffer (pH 6.5-7.0) containing EDTA.
Step 3: Conjugation of DOTA-Maleimide to the Reduced Antibody
-
Immediately after purification, add the DOTA-maleimide solution to the reduced antibody solution. A 5- to 20-fold molar excess of DOTA-maleimide over the antibody is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide groups.
-
Purify the antibody-DOTA conjugate using a desalting column or size-exclusion chromatography to remove unreacted DOTA-maleimide and quenching agent.
-
Determine the protein concentration and the CAR of the final conjugate.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the two primary methods of conjugating this compound to antibodies.
Signaling Pathway: EGFR Signaling Cascade
Many monoclonal antibodies used in radioimmunotherapy and radioimmunodetection target the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.[1][4][5][6][7]
Signaling Pathway: CD20 Signaling in B-Cells
Antibodies targeting the CD20 antigen are widely used in the treatment of B-cell malignancies. While the exact signaling functions of CD20 are still being elucidated, it is known to be involved in B-cell activation and calcium signaling.
Caption: Overview of CD20-mediated signaling and effector functions in B-cells.[8][9][]
References
- 1. EP1689448B1 - Method for preparing dota-antibody conjugates - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maleimidocysteineamido-DOTA derivatives: new reagents for radiometal chelate conjugation to antibody sulfhydryl groups undergo pH-dependent cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Peptide Conjugation with p-NH2-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of peptides with the bifunctional chelator p-NH2-Bn-DOTA (para-amino-benzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This methodology is critical for the development of targeted radiopharmaceuticals for imaging and therapy.
Introduction
This compound is a macrocyclic chelating agent widely utilized in the field of nuclear medicine and molecular imaging.[1][2] Its DOTA cage can stably complex with a variety of trivalent radiometals, such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[3][4] The para-amino group on the benzyl (B1604629) substituent provides a versatile reactive handle for covalent attachment to peptides, antibodies, and other targeting vectors.[2] This allows for the precise delivery of radionuclides to specific biological targets, such as tumor cells, for applications in Positron Emission Tomography (PET) imaging and Peptide Receptor Radionuclide Therapy (PRRT).[5]
The conjugation of this compound to a peptide typically involves the formation of a stable amide or thiourea (B124793) bond. The choice of conjugation strategy depends on the available functional groups on the peptide and the desired linkage chemistry.
Chemical Structures and Reaction Scheme
The general scheme for peptide conjugation with this compound involves the reaction of the amino group of the chelator with a carboxylic acid group on the peptide, often at the C-terminus or on an acidic amino acid side chain. Alternatively, the amino group of this compound can be converted to a more reactive isothiocyanate group for reaction with a primary amine on the peptide.
Caption: Amide bond formation between a peptide's carboxylic acid and this compound.
Experimental Protocols
The following protocols provide a generalized framework for peptide conjugation with this compound. Optimization may be required based on the specific properties of the peptide.
This protocol describes the conjugation of this compound to a purified peptide in solution.
Materials:
-
Peptide with a free carboxylic acid group
-
This compound
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Characterization: Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide and Chelator Preparation:
-
Dissolve the peptide in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.5-3 equivalents relative to the peptide) in anhydrous DMF.
-
-
Activation of the Peptide's Carboxylic Acid:
-
Add the coupling agent (e.g., HATU, 1.5-3 equivalents) and DIPEA (3-6 equivalents) to the peptide solution.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated peptide solution.
-
Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification of the DOTA-Peptide Conjugate:
-
Following the reaction, dilute the mixture with an appropriate solvent (e.g., water with 0.1% TFA) for HPLC purification.
-
Purify the DOTA-peptide conjugate using a semi-preparative RP-HPLC system with a C18 column. A typical gradient involves water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA).[6][7]
-
-
Characterization:
-
Lyophilization and Storage:
-
Lyophilize the purified DOTA-peptide conjugate to obtain a white powder.
-
Store the lyophilized product at -20°C or -80°C for long-term stability.[1]
-
This protocol outlines the procedure for radiolabeling the purified DOTA-peptide conjugate with ⁶⁸Ga for PET imaging applications.
Materials:
-
DOTA-peptide conjugate
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.2 M to 2.5 M, pH 4.5-5.0)[7]
-
Heating block or water bath
-
Radio-HPLC or ITLC-SG for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
-
Labeling Reaction:
-
In a sterile reaction vial, mix the DOTA-peptide conjugate (typically 10-50 µg) dissolved in water or a suitable buffer with sodium acetate buffer.[7]
-
Add the ⁶⁸GaCl₃ eluate to the peptide solution.
-
Adjust the pH of the reaction mixture to between 4.5 and 5.0.[7]
-
Heat the reaction mixture at 90-95°C for 10-20 minutes.[5][7]
-
-
Quality Control:
-
Purification (if necessary):
-
If the radiochemical purity is below the desired level, the product can be purified using a C18 Sep-Pak cartridge.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and radiolabeling of DOTA-peptide conjugates.
Table 1: Synthesis and Purification of DOTA-Peptide Conjugates
| Parameter | Typical Value | Analysis Method | Reference |
| Conjugation Yield | 18 - 85% | HPLC | [9] |
| Purity | >95% | HPLC | [8][9] |
| Identity Confirmation | Expected Mass ± 1 Da | MALDI-TOF MS | [6] |
Table 2: Radiolabeling of DOTA-Peptide Conjugates with ⁶⁸Ga
| Parameter | Typical Value | Analysis Method | Reference |
| Radiochemical Yield | >95% | Radio-HPLC/ITLC | [7] |
| Specific Activity | >250 Ci/mmol | Radio-HPLC | [7] |
| Radiochemical Purity | >97% | Radio-HPLC | [9] |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from peptide synthesis to the final radiolabeled product.
Caption: Workflow for the synthesis and radiolabeling of a DOTA-peptide conjugate.
Conclusion
The conjugation of peptides with this compound is a robust and versatile method for developing targeted radiopharmaceuticals. The protocols and data presented provide a solid foundation for researchers and scientists in the field of drug development to design and synthesize novel imaging and therapeutic agents. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality DOTA-peptide conjugates suitable for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptidyl Molecular Imaging Contrast Agents Using a New Solid Phase Peptide Synthesis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. download.uni-mainz.de [download.uni-mainz.de]
- 6. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
Application Notes & Protocols for Gallium-68 Labeling of p-NH2-Bn-DOTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as p-NH2-Bn-DOTA, is a crucial component in the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[1] Its structure incorporates the robust DOTA macrocycle, which forms highly stable complexes with trivalent metals like Gallium-68 (⁶⁸Ga), and a p-aminobenzyl group that provides a reactive site for covalent conjugation to biomolecules such as peptides, antibodies, or small molecules.[2]
This document provides detailed application notes and experimental protocols for the conjugation of targeting molecules to this compound and the subsequent radiolabeling with ⁶⁸Ga. Gallium-68 is a generator-produced positron-emitting radionuclide with a convenient half-life of approximately 68 minutes, making it ideal for imaging dynamic biological processes.[3] The resulting ⁶⁸Ga-labeled bioconjugates can be used to non-invasively visualize and quantify the expression of specific molecular targets in vivo, aiding in drug development, disease diagnosis, and therapy response monitoring.
Principle of the Method
The overall process involves two key stages:
-
Bioconjugation: A targeting molecule (e.g., a peptide with a free carboxyl group) is covalently linked to the amino group of this compound.
-
Radiolabeling: The DOTA-conjugated molecule is then incubated with ⁶⁸Ga³⁺ eluted from a ⁶⁸Ge/⁶⁸Ga generator. Under controlled pH and temperature, the DOTA chelator efficiently incorporates the ⁶⁸Ga cation, forming a stable complex ready for purification and quality control.[4]
The short half-life of ⁶⁸Ga necessitates a rapid and efficient labeling and quality control workflow.[3][4]
Data Presentation: Radiolabeling & Quality Control
The following tables summarize typical conditions and specifications for the Gallium-68 labeling of DOTA-conjugated molecules. These values are derived from established protocols for similar compounds and serve as a guideline.[3][5][6][7] Optimization may be required for specific conjugates.
Table 1: Typical Gallium-68 Labeling Conditions
| Parameter | Value | Notes |
| Precursor Amount | 10-50 µg | Dependent on desired specific activity. |
| ⁶⁸Ga Activity | 100-1000 MBq | Eluted from a ⁶⁸Ge/⁶⁶Ga generator. |
| Reaction Buffer | Sodium Acetate (B1210297) (0.5 M - 1 M) | HEPES buffer can also be used.[5] |
| Reaction pH | 3.5 - 4.5 | Critical for efficient chelation.[3] |
| Reaction Temperature | 85 - 100 °C | Heating accelerates the reaction.[3][7] |
| Reaction Time | 5 - 15 minutes | Optimization is recommended.[3][6] |
| Quenching | Not typically required | Reaction proceeds to completion. |
Table 2: Quality Control Specifications for ⁶⁸Ga-DOTA-conjugates
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH-indicator strips | 4.5 - 7.5 |
| Radiochemical Purity (RCP) | Radio-HPLC / iTLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectrometry | ⁶⁸Ga identity confirmed (511 keV peak) |
| Germanium-68 Breakthrough | Gamma Spectrometry | ≤ 0.001% |
| Sterility | Membrane Filtration | Sterile |
| Bacterial Endotoxins | LAL Test | < 17.5 EU/mL |
| Residual Solvents (if applicable) | Gas Chromatography (GC) | Within pharmacopeial limits |
Experimental Protocols
Protocol 1: Bioconjugation of a Peptide to this compound
This protocol describes a general method for conjugating a peptide with an available carboxylic acid group to the amine functional group of this compound using carbodiimide (B86325) chemistry.
Materials:
-
This compound
-
Targeting peptide with a free carboxyl group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Purification system (e.g., HPLC, solid-phase extraction)
Methodology:
-
Activation of Peptide: In a microcentrifuge tube, dissolve the peptide in anhydrous DMF. Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the peptide solution. Allow the reaction to proceed for 1-2 hours at room temperature to activate the carboxylic acid group.
-
Conjugation Reaction: Dissolve this compound (1.5 equivalents) in 0.1 M sodium bicarbonate buffer (pH 8.5). Add the activated peptide solution to the this compound solution.
-
Incubation: Let the reaction mixture incubate for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the resulting DOTA-conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) or an appropriate solid-phase extraction (SPE) cartridge to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the DOTA-peptide conjugate using mass spectrometry and analytical HPLC.
-
Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C.
Protocol 2: Manual Gallium-68 Labeling of a DOTA-Conjugate
This protocol details the manual labeling of a DOTA-conjugated molecule with ⁶⁸Ga. All procedures should be performed in a lead-shielded hot cell, following institutional radiation safety guidelines.
Materials & Equipment:
-
⁶⁸Ge/⁶⁸Ga generator (e.g., TiO₂-based)[8]
-
DOTA-conjugated peptide/molecule (lyophilized)
-
Sterile 0.1 M HCl for generator elution
-
Sodium acetate buffer (1 M, pH 4.5)[3]
-
Sterile water for injection
-
Heating block or water bath set to 95°C
-
V-vials or reaction vessels
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) for purification
-
Ethanol (B145695) for cartridge conditioning
-
Sterile 0.22 µm filter for final product sterilization
-
Quality control equipment (radio-TLC, radio-HPLC)
Methodology:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃. The fraction with the highest activity should be collected.
-
Precursor Preparation: In a sterile reaction vial, dissolve 20-40 µg of the lyophilized DOTA-conjugate in the required volume of sodium acetate buffer.
-
Labeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the DOTA-conjugate and buffer. Ensure the final pH of the reaction mixture is between 3.5 and 4.5.[3]
-
Incubation: Place the reaction vial in the heating block at 95°C for 10 minutes.[6]
-
Purification (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the conditioned C18 cartridge. The ⁶⁸Ga-DOTA-conjugate will be retained.
-
Wash the cartridge with 10 mL of sterile water to remove unchelated ⁶⁸Ga³⁺.
-
Elute the final product from the cartridge with a small volume (0.5 - 1.0 mL) of 50% ethanol/water.
-
-
Formulation & Sterilization: Dilute the eluted product with sterile saline or a suitable buffer for injection. Pass the final solution through a 0.22 µm sterile filter into a sterile product vial.
-
Quality Control: Perform the required quality control tests as outlined in Table 2. This includes determining the radiochemical purity by radio-TLC or radio-HPLC.[5][6] For radio-TLC, a common system uses ITLC-SG strips with a mobile phase of 1 M ammonium (B1175870) acetate/methanol (1:1), where the ⁶⁸Ga-conjugate moves with the solvent front (Rf = 0.8-1.0) and free ⁶⁸Ga remains at the origin (Rf = 0.0-0.2).[5]
Visualizations
Caption: Gallium-68 Chelation by a DOTA-Conjugate.
Caption: Experimental Workflow for ⁶⁸Ga-Labeling.
Caption: Targeted PET Agent Mechanism of Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p-NH₂-Bn-DOTA-tetra(t-Bu ester) | AxisPharm [axispharm.com]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. inis.iaea.org [inis.iaea.org]
Application Notes and Protocols for Lutetium-177 Labeling Using p-NH2-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177 (¹⁷⁷Lu) is a therapeutic radionuclide of significant interest in targeted radionuclide therapy. Its desirable decay characteristics, including a 6.7-day half-life and the emission of both beta particles for therapy and gamma photons for imaging, make it ideal for clinical applications. The stable chelation of ¹⁷⁷Lu is critical for the development of safe and effective radiopharmaceuticals. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used for this purpose due to their ability to form highly stable complexes with trivalent radiometals like ¹⁷⁷Lu.
This document provides detailed application notes and protocols for the conjugation of the bifunctional chelator p-NH₂-Bn-DOTA to targeting biomolecules and the subsequent radiolabeling with Lutetium-177. The para-aminobenzyl group on this DOTA derivative provides a versatile functional handle for conjugation to various biomolecules, such as peptides and antibodies.
Experimental Protocols
Protocol 1: Conjugation of p-NH2-Bn-DOTA to a Targeting Biomolecule (e.g., Antibody)
This protocol outlines the steps for conjugating the this compound chelator to a targeting biomolecule. The following is a general procedure that may require optimization based on the specific biomolecule.
Materials:
-
Targeting biomolecule (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Activation reagents for forming an amide bond (e.g., EDC/NHS or conversion to p-SCN-Bn-DOTA)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Reaction vials
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Biomolecule Preparation:
-
If necessary, perform a buffer exchange to transfer the biomolecule into a suitable conjugation buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0). This can be achieved using a PD-10 desalting column.
-
Determine the concentration of the biomolecule using a standard protein assay (e.g., BCA or UV absorbance at 280 nm).
-
-
Activation of this compound (Conversion to Isothiocyanate - an example):
-
Note: Direct conjugation of the amine can be achieved using coupling agents like EDC/NHS to activate carboxyl groups on the biomolecule. An alternative, often providing higher efficiency, is to convert the amine to a more reactive isothiocyanate group.
-
Dissolve this compound in a suitable solvent.
-
React with thiophosgene (B130339) in a basic solution to form p-SCN-Bn-DOTA. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Purify the resulting p-SCN-Bn-DOTA.
-
-
Conjugation Reaction:
-
Purification of the Immunoconjugate:
-
Remove unconjugated DOTA and other small molecules by size-exclusion chromatography using a PD-10 desalting column.[1][2]
-
Elute the purified immunoconjugate with a suitable buffer (e.g., 0.5 M ammonium (B1175870) acetate (B1210297), pH 5.5).
-
Collect fractions and measure the protein concentration.
-
-
Characterization:
-
Determine the number of DOTA molecules conjugated per biomolecule. This can be done using various methods, including mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity. An average of 4-5 DOTA molecules per antibody is often targeted.[1]
-
Protocol 2: Radiolabeling of DOTA-Conjugated Biomolecule with Lutetium-177
This protocol describes the radiolabeling of the DOTA-conjugated biomolecule with ¹⁷⁷Lu.
Materials:
-
DOTA-conjugated biomolecule
-
¹⁷⁷LuCl₃ solution in dilute HCl
-
Ammonium acetate buffer (0.5 M, pH 5.5)
-
Gentisic acid or ascorbic acid (as a radioprotectant)
-
Reaction vial (e.g., a sterile, pyrogen-free polypropylene (B1209903) tube)
-
Heating block or water bath set to 95°C
-
Radioprotection shielding
-
Quality control system (e.g., ITLC-SG strips, HPLC)
Procedure:
-
Reaction Setup:
-
Radiolabeling:
-
Quenching (Optional but Recommended):
-
After incubation, add a small amount of DTPA or EDTA solution to chelate any remaining free ¹⁷⁷Lu. This can help to improve the radiochemical purity.
-
-
Purification of the Radiolabeled Product:
-
If necessary, purify the radiolabeled biomolecule from free ¹⁷⁷Lu and other impurities using a PD-10 column or other size-exclusion chromatography method.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using instant thin-layer chromatography (ITLC-SG) or high-performance liquid chromatography (HPLC).[2][4]
-
ITLC-SG: Use a suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.5). The radiolabeled biomolecule will remain at the origin (Rf = 0.0-0.1), while free ¹⁷⁷Lu will migrate with the solvent front (Rf = 0.9-1.0).[4]
-
HPLC: Use a reversed-phase C18 column with a suitable gradient of acidified water and acetonitrile.[5]
-
-
The radiochemical purity should typically be greater than 95%.[2]
-
Data Presentation
The following tables summarize typical quantitative data for Lutetium-177 labeling of DOTA-conjugated biomolecules.
| Parameter | Typical Value | Reference |
| Conjugation Ratio | 4-5 DOTA molecules per antibody | [1] |
| pH for Labeling | 5.0 - 5.5 | [1] |
| Labeling Temperature | 37°C - 95°C | [1][3] |
| Incubation Time | 30 minutes | [1][3] |
| Radiochemical Purity (RCP) | > 95% | [2] |
| Specific Activity | 0.6 - 1.0 GBq/mg | [6] |
| Quality Control Method | Stationary Phase | Mobile Phase | Rf of Product | Rf of Free ¹⁷⁷Lu | Reference |
| ITLC-SG | Silica Gel | 0.1 M Sodium Citrate, pH 5.5 | 0.0 - 0.1 | 0.9 - 1.0 | [4] |
| HPLC | Reversed-Phase C18 | Gradient of acidified water and acetonitrile | Varies | Varies | [5] |
Visualization of Workflows
The following diagrams illustrate the key processes described in the protocols.
References
- 1. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 5. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols for p-NH2-Bn-DOTA in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as p-NH2-Bn-DOTA, is a versatile bifunctional chelator crucial in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. Its structure incorporates the highly stable DOTA macrocycle, which can securely chelate a variety of radiometals, and a p-aminobenzyl group that provides a reactive handle for covalent conjugation to biomolecules. This combination allows for the specific targeting of tissues and cells by attaching a positron-emitting radionuclide to a targeting vector, such as a peptide or an antibody, enabling non-invasive in vivo imaging.
The primary utility of this compound lies in its ability to form stable complexes with medically relevant radionuclides, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). The amino group (NH₂) on the benzyl (B1604629) moiety allows for straightforward conjugation to biomolecules through the formation of amide, thiourea, or other stable covalent bonds. This versatility has led to its widespread use in the development of PET tracers for oncology, cardiology, and neurology.
Key Applications
-
Bioconjugation: The primary amine group serves as a versatile reactive site for coupling with various functional groups on biomolecules like proteins, peptides, and antibodies.[1]
-
Radiolabeling: The DOTA cage is an excellent chelator for a range of trivalent radiometals, most notably ⁶⁸Ga and ⁶⁴Cu, which are commonly used in PET imaging.[1] The resulting radiometal-DOTA complexes exhibit high thermodynamic stability and kinetic inertness, which is critical to prevent the release of the radiometal in vivo.
-
PET Imaging: By conjugating this compound to a targeting biomolecule and subsequently radiolabeling it, researchers can create highly specific PET imaging agents for diagnostic purposes in biomedical research and clinical settings.[1]
Physicochemical Properties
| Property | Value | Reference |
| Full Name | S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid | [1] |
| CAS Number | 181065-46-3 | [1] |
| Chemical Formula | C₂₃H₃₅N₅O₈·4HCl | [2] |
| Molecular Weight | 655.4 g/mol (as HCl salt) | [2] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to an antibody using carbodiimide (B86325) chemistry, targeting carboxylic acid residues on the antibody. A similar approach was used for the conjugation of this compound to the hu14.18K322A antibody.[3][4]
Materials:
-
This compound
-
Antibody of interest in a suitable buffer (e.g., 0.1 M HEPES, pH 7.5-8.0)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS) (optional, to improve efficiency)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or centrifugal filters with appropriate molecular weight cutoff)
-
Reaction buffer: 0.1 M Sodium Bicarbonate, pH 8.5
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Chelator Activation (if using Sulfo-NHS): Dissolve this compound and a 1.2-fold molar excess of Sulfo-NHS in anhydrous DMSO. Add a 1.5-fold molar excess of EDC and incubate for 15-30 minutes at room temperature to pre-activate the carboxyl groups of the chelator.
-
Conjugation Reaction:
-
For direct conjugation with EDC: Add a 250-fold molar excess of this compound to the antibody solution. Immediately before addition, prepare a fresh solution of EDC (50 mg/mL in ultrapure water) and add a 500-fold molar equivalent to the antibody-chelator mixture.[5]
-
For pre-activated chelator: Add the activated this compound solution to the antibody solution.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove unconjugated chelator and reaction byproducts by SEC using a column equilibrated with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate (B1210297), pH 5.5) or by repeated washing using centrifugal filters.[6]
-
Characterization: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a radionuclide dilution assay.[5]
Protocol 2: Radiolabeling of DOTA-Conjugated Peptides with ⁶⁸Ga
This protocol is adapted from methods for labeling DOTA-peptides with generator-produced ⁶⁸Ga.[7][8][9]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated peptide (e.g., DOTA-TATE, DOTA-NOC)
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (1 M, pH 4.5)
-
Reaction vial (e.g., 1.5 mL Eppendorf tube)
-
Heating block or water bath
-
Quality control system (e.g., ITLC or HPLC)
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. Collect the ⁶⁸GaCl₃ eluate.
-
Reaction Mixture Preparation: In a reaction vial, combine 25-35 nmol of the DOTA-conjugated peptide with 0.35 mL of 1 M sodium acetate buffer (pH 4.5).[7]
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the peptide and buffer.
-
Incubation: Heat the reaction mixture at 95°C for 7-10 minutes.[8]
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using ITLC with a suitable mobile phase (e.g., 1 M ammonium acetate:methanol, 1:1) or by radio-HPLC.[2][10] The final product should have an RCP of >95%.
-
pH: Check the pH of the final solution to ensure it is suitable for injection (typically pH 5.5-7.5).
-
-
Purification (if necessary): If the RCP is below the acceptable limit, the product can be purified using a C18 Sep-Pak cartridge.
Protocol 3: Radiolabeling of DOTA-Conjugated Antibodies with ⁶⁴Cu
This protocol is based on methods for labeling DOTA-conjugated antibodies with ⁶⁴Cu.[1][3][4]
Materials:
-
⁶⁴CuCl₂ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5-6.0)
-
DOTA-conjugated antibody
-
Reaction buffer: 0.1 M ammonium acetate, pH 6.0
-
Incubator or water bath
-
EDTA solution (50 mM) for quenching
-
Quality control system (e.g., ITLC or SEC-HPLC)
Procedure:
-
Reaction Setup: Prepare serial dilutions of the DOTA-conjugated antibody in 0.1 M ammonium acetate buffer, pH 6.0.
-
Radiolabeling: Add ⁶⁴CuCl₂ solution to the antibody solution.
-
Incubation: Incubate the mixture at 37°C for 30-90 minutes.[1][3] For some DOTA-conjugates, labeling can also be efficient at room temperature.[1]
-
Quenching: Add a 2000-fold molar excess of 50 mM EDTA solution to chelate any unbound ⁶⁴Cu. Incubate for 5 minutes at room temperature.[1]
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP by ITLC or radio-SEC-HPLC. The RCP should be >95%.[3]
-
Specific Activity: Calculate the specific activity of the final product (e.g., in MBq/mg or mCi/mg).
-
Quantitative Data Summary
Table 1: ⁶⁴Cu-Radiolabeling Efficiency and Stability of DOTA-Conjugated Antibodies
| Chelator Conjugate | Radiolabeling Conditions | Radiolabeling Efficiency | In Vitro Serum Stability (48h) | Reference |
| p-SCN-Bn-DOTA-Rituximab | 37°C, 90 min | 98.9% | >94.9% | [1][11] |
| This compound-hu14.18K322A | 37°C, 30 min | >95% | Not Reported | [3] |
| DOTA-Trastuzumab | 40-43°C, prolonged | Generally lower than NOTA/15-5 at mild conditions | ~26% intact | [5] |
Table 2: Specific Activity of this compound Based Radiotracers
| Radiotracer | Specific Activity | Reference |
| ⁶⁴Cu-p-NH2-Bn-DOTA-hu14.18K322A | 127-370 MBq/mg (3.4-10 mCi/mg) | [3] |
| ⁶⁸Ga-DOTA-Peptides | Up to 1 GBq/nmol | [9] |
Table 3: In Vivo Biodistribution of ⁶⁸Ga-DOTA-TATE in Normal Human Tissues (SUVmax)
| Organ | Mean SUVmax ± SD | Range | Reference |
| Spleen | 28.27 ± 5.99 | 5.4 - 34.4 | [10][12] |
| Kidneys | 14.30 | Not Reported | [6] |
| Adrenal Glands | 13.73 | 4.1 - 29.4 | [6][10] |
| Pituitary Gland | 9.74 | 4.5 - 23 | [6][10] |
| Liver | 9.12 | 2.3 - 12.4 | [6][10] |
Quality Control
Ensuring the quality of the final radiopharmaceutical is paramount for accurate imaging and patient safety. Key quality control tests include:
-
Radiochemical Purity (RCP): This determines the percentage of the radionuclide that is successfully chelated by the DOTA-conjugate. It is typically measured by:
-
pH: The final product must be within a physiologically acceptable pH range (typically 5.5-7.5).
-
Sterility and Endotoxins: For clinical applications, the final product must be sterile and have endotoxin (B1171834) levels below the accepted threshold.[2]
-
Radionuclidic Purity: Confirms the identity of the radionuclide and quantifies any isotopic impurities using gamma spectrometry.[14]
Conclusion
This compound is a cornerstone bifunctional chelator for the development of targeted PET imaging agents. Its straightforward conjugation chemistry and the high stability of its radiometal complexes make it an invaluable tool for researchers and drug development professionals. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in creating novel radiopharmaceuticals for PET imaging. Adherence to rigorous quality control measures is essential to ensure the safety, efficacy, and reproducibility of these imaging agents.
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 64Cu-p-NH2-Bn-DOTA-hu14.18K322A, a PET radiotracer targeting neuroblastoma and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 9. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mattioli1885journals.com [mattioli1885journals.com]
- 14. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
Application Notes and Protocols for Targeted Radionuclide Therapy with p-NH2-Bn-DOTA Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy (TRT) is a promising strategy in oncology that delivers cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[1][2] This is achieved by conjugating a radionuclide to a targeting moiety, such as a peptide or antibody, that specifically binds to receptors overexpressed on tumor cells. The bifunctional chelator, p-NH2-Bn-DOTA (S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a crucial component in the development of these radiopharmaceuticals.[3] Its DOTA (macrocyclic) component can stably chelate a variety of therapeutic radionuclides, while the p-aminobenzyl group provides a reactive site for conjugation to targeting biomolecules.[3][4]
These application notes provide an overview of the use of this compound conjugates in TRT and detailed protocols for their synthesis, radiolabeling, and evaluation.
Key Applications
This compound-conjugated radiopharmaceuticals are instrumental in the imaging and treatment of various cancers.[5] A key application is in Peptide Receptor Radionuclide Therapy (PRRT) for neuroendocrine tumors that overexpress somatostatin (B550006) receptors (SSTRs).[1][5] Peptides like octreotide (B344500) and its analogs are conjugated to this compound and radiolabeled with therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).[5][6]
Another significant application is in the targeting of the human epidermal growth factor receptor 2 (HER2), which is overexpressed in a proportion of breast cancers and other malignancies.[7][8] Monoclonal antibodies like trastuzumab and pertuzumab can be conjugated with this compound and labeled with alpha-emitters like Actinium-225 (²²⁵Ac) for potent and localized cell killing.[7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving DOTA-conjugated radiopharmaceuticals for targeted radionuclide therapy.
Table 1: Radiolabeling Performance of DOTA Conjugates
| Radionuclide | DOTA Conjugate | Radiolabeling Efficiency (%) | Specific Activity | Radiochemical Purity (%) | Reference |
| ¹⁷⁷Lu | DOTA-DG | >98 | - | >95 | [10][11] |
| ⁴³Sc | DOTATATE | >98 | - | >98 | [12] |
| ⁹⁰Y | DOTATOC | ~81 | - | >95 | [6] |
| ¹⁷⁷Lu | DOTATOC | ~80 | - | >95 | [6] |
| ²²⁵Ac | DOTA-pertuzumab | >95 | - | >95 | [7][8] |
| ²¹²Pb | TCMC-trastuzumab | >95 | - | >95 | [13] |
Table 2: In Vivo Tumor Uptake of DOTA-conjugated Radiopharmaceuticals
| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| ²²⁵Ac-DOTA-pertuzumab | HER2+ (SKOV-3) | 50 ± 14 | - | [7][8] |
| ¹¹¹In-monomeric [Tyr³]octreotide | AR42J | 42.3 ± 2.8 | 2 h | [14] |
| ¹¹¹In-dimeric [Tyr³]octreotide | AR42J | 25.3 ± 5.9 | 2 h | [14] |
| ⁶⁸Ga-DOTATATE | Neuroendocrine | Varies | - | [15] |
| ¹⁷⁷Lu-DOTA-8-AOC-BBN(7-14)NH₂ | PC-3 | - | - | [16] |
(%ID/g = percentage of injected dose per gram of tissue)
Experimental Protocols
Detailed methodologies for the key experiments involved in the development and evaluation of this compound conjugated radiopharmaceuticals are provided below.
Protocol 1: Conjugation of this compound to a Targeting Peptide
This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue).
Materials:
-
Targeting peptide with a free amine group
-
p-SCN-Bn-DOTA (the isothiocyanate derivative of this compound is often used for conjugation)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer, pH 8.5
-
PD-10 desalting column (or similar size-exclusion chromatography system)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve a 5- to 10-fold molar excess of p-SCN-Bn-DOTA in anhydrous DMF.
-
Add the p-SCN-Bn-DOTA solution dropwise to the peptide solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by analytical HPLC.
-
Purify the DOTA-peptide conjugate using a PD-10 desalting column to remove excess unconjugated DOTA.
-
Further purify the conjugate by preparative HPLC.
-
Lyophilize the purified DOTA-peptide conjugate and store at -20°C or -80°C.[3]
Protocol 2: Radiolabeling of DOTA-Peptide Conjugate with Lutetium-177
This protocol outlines the radiolabeling of a DOTA-conjugated peptide with ¹⁷⁷Lu.
Materials:
-
DOTA-peptide conjugate
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
0.1 M Ammonium (B1175870) acetate (B1210297) buffer, pH 5.5
-
Gentisic acid (radioprotectant)
-
Heating block or water bath
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile, pyrogen-free reaction vial, add the DOTA-peptide conjugate (typically 10-50 µg).
-
Add 0.1 M ammonium acetate buffer (pH 5.5) to the vial.
-
Add a small amount of gentisic acid to prevent radiolysis.
-
Add the required amount of ¹⁷⁷LuCl₃ solution to the vial.
-
Incubate the reaction mixture at 90-95°C for 15-30 minutes.[10]
-
Allow the reaction to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. The radiochemical purity should be >95%.[12]
-
For purification, activate a C18 Sep-Pak cartridge by washing with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge. The ¹⁷⁷Lu-DOTA-peptide will be retained.
-
Wash the cartridge with sterile water to remove any unbound ¹⁷⁷Lu.
-
Elute the purified ¹⁷⁷Lu-DOTA-peptide from the cartridge with a small volume of ethanol, followed by sterile water or saline for injection.
Protocol 3: In Vitro Cell Uptake and Internalization Assay
This protocol is for determining the specific binding and internalization of the radiolabeled conjugate in cancer cells.
Materials:
-
Cancer cell line expressing the target receptor (e.g., SKOV-3 for HER2, AR42J for SSTR)
-
Control cell line not expressing the target receptor
-
Cell culture medium and supplements
-
¹⁷⁷Lu-DOTA-peptide
-
Unlabeled ("cold") peptide for blocking studies
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Gamma counter
Procedure:
-
Plate the target and control cells in 24-well plates and allow them to adhere overnight.
-
For total binding, add a known concentration of ¹⁷⁷Lu-DOTA-peptide to the cells and incubate at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
For non-specific binding, add a 100-fold molar excess of unlabeled peptide along with the radiolabeled conjugate to a separate set of wells.
-
To determine internalization, after incubation, wash the cells with ice-cold PBS. Then, add an acid wash buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice to strip off surface-bound radioactivity. The remaining cell-associated radioactivity represents the internalized fraction.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 1 M NaOH.
-
Collect the lysate and measure the radioactivity in a gamma counter.
-
Calculate the percentage of cell-associated radioactivity relative to the total added radioactivity. Specific binding is calculated by subtracting non-specific binding from total binding.[17][18]
Protocol 4: In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol describes how to assess the biodistribution and tumor targeting of the radiolabeled conjugate in vivo.[19][20][21]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of the target cancer cell line)
-
¹⁷⁷Lu-DOTA-peptide
-
Anesthetic for animals
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
-
Weighing scale
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the ¹⁷⁷Lu-DOTA-peptide (typically 1-5 MBq) intravenously via the tail vein. The injection volume should not exceed 0.3 ml for mice.[20]
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of mice (n=3-5 per group).
-
Collect blood via cardiac puncture.
-
Dissect major organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[19][22]
Signaling Pathway Example: SSTR2-mediated Internalization
Many neuroendocrine tumors overexpress the somatostatin receptor 2 (SSTR2).[5] DOTA-conjugated somatostatin analogs, like DOTATATE, bind to SSTR2, leading to the internalization of the receptor-ligand complex. This process is crucial for delivering the attached radionuclide into the tumor cell, where it can exert its cytotoxic effects.
Conclusion
This compound is a versatile and effective bifunctional chelator for the development of targeted radiopharmaceuticals. The protocols provided herein offer a foundation for researchers to conjugate this chelator to various targeting molecules, perform radiolabeling, and conduct essential preclinical evaluations. The successful application of these methods will aid in the advancement of novel and potent agents for targeted radionuclide therapy.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Review: The Role of Radiolabeled DOTA-Conjugated Peptides for Imaging and Treatment of Childhood Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of anti-HER2 antibody conjugates labelled with 225Ac | Semantic Scholar [semanticscholar.org]
- 10. In vivo and in vitro evaluation of 177Lu-labeled DOTA-2-deoxy-D-glucose in mice. A novel radiopharmaceutical agent for cells imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nuclmed.gr [nuclmed.gr]
- 12. benchchem.com [benchchem.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Synthesis of DOTA-conjugated multimeric [Tyr3]octreotide peptides via a combination of Cu(I)-catalyzed "click" cycloaddition and thio acid/sulfonyl azide "sulfo-click" amidation and their in vivo evaluation. | Semantic Scholar [semanticscholar.org]
- 15. Quantitative 68Ga-DOTATATE PET/CT Parameters for the Prediction of Therapy Response in Patients with Progressive Metastatic Neuroendocrine Tumors Treated with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Combined 177Lu-DOTA-8-AOC-BBN(7-14)NH2 GRP Receptor Targeted Radiotherapy and Chemotherapy in PC-3 Human Prostate Tumor Cell Xenografted SCID Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. osti.gov [osti.gov]
- 21. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 22. mdpi.com [mdpi.com]
Application Notes & Protocols: p-NH2-Bn-DOTA for Tumor Pre-targeting Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pre-targeted radioimmunotherapy (PRIT) and imaging represent a sophisticated strategy to enhance the therapeutic and diagnostic efficacy of radionuclides while minimizing off-target toxicity.[1][2] This approach decouples the tumor-targeting vector, typically a monoclonal antibody (mAb), from the radioactive payload.[1][3] First, a non-radioactive, modified antibody is administered and allowed to accumulate at the tumor site and clear from circulation. Subsequently, a small, radiolabeled molecule with high affinity for the modified antibody is administered, which rapidly binds to the pre-localized mAb at the tumor or is quickly excreted from the body.[3][4]
The bifunctional chelator, p-NH2-Bn-DOTA (para-aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a versatile and crucial component in this methodology.[5] Its aminobenzyl group provides a reactive handle for stable conjugation to biomolecules like antibodies or peptides, while the DOTA macrocycle securely chelates a wide array of diagnostic (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹¹¹In) and therapeutic (e.g., ⁹⁰Y, ¹⁷⁷Lu, ²²⁵Ac) radiometals.[6][7][8] This document provides detailed application notes, quantitative data summaries, and experimental protocols for utilizing this compound in tumor pre-targeting strategies.
Logical Workflow: Two-Step Pre-targeting Strategy
The core principle of the pre-targeting strategy involves two sequential administrations, allowing for a high tumor-to-background signal ratio.
Caption: General workflow of a two-step tumor pre-targeting strategy.
Quantitative Data Summary
The performance of this compound conjugates is assessed through several key parameters, including radiolabeling efficiency, stability, and in vivo tumor uptake.
Table 1: Radiolabeling and Immunoreactivity of DOTA-Conjugates
| Conjugate | Radionuclide | Specific Activity (MBq/mg) | Radiochemical Purity (%) | DOTA moieties per Ab | Reference |
|---|---|---|---|---|---|
| This compound-hu14.18K322A | ⁶⁴Cu | 127 - 370 | >95% | 2.5 - 4.3 | [9][10] |
| DOTA-Bombesin Peptides | ⁶⁸Ga | Not Reported | >98% | N/A | [11][12] |
| p-SCN-Bn-DOTA-Rituximab (for comparison) | ⁶⁴Cu | Not Reported | >95% | 4.9 ± 0.9 | [13] |
| NOTA-8-Aoc-BBN(7-14)NH2 (for comparison) | ⁶⁴Cu | High | >99% | N/A |[14] |
Table 2: In Vitro and In Vivo Stability of DOTA-Radioconjugates
| Conjugate | Condition | Half-life / % Intact | Time Point | Reference |
|---|---|---|---|---|
| ⁶⁴Cu-Tz-PEG₇-NOTA | Human Serum (37°C) | 77.8 ± 3.5% intact | 4 hours | [3] |
| ⁶⁴Cu-DOTA-Rituximab | Human Serum (37°C) | >94.9% intact | 48 hours | [13] |
| ¹¹¹In-DOTA-Bombesin Derivatives | Mouse Serum (37°C) | 16 - 400 min | N/A |[15] |
Table 3: Biodistribution & Tumor Uptake (%ID/g) in Murine Models
| Radiotracer | Tumor Model | Time p.i. | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
|---|---|---|---|---|---|---|
| ⁶⁴Cu-p-NH2-Bn-DOTA-hu14.18K322A | M21 (GD2+) | 48 hours | ~4.0 | ~2.5 | ~2.0 | [9][10] |
| ⁶⁴Cu-p-NH2-Bn-DOTA-hu14.18K322A | PC-3 (GD2-) | 48 hours | ~2.0 | ~2.0 | ~2.0 | [9][10] |
| ⁶⁴Cu-DOTA-8-Aoc-BBN(7-14)NH2 | PC-3 | 24 hours | 3.88 ± 1.40 | 7.80 ± 1.51 | Not Reported | [14] |
| ¹¹¹In-DOTA-8-AOC-BBN(7-14)NH2 | PC-3 | 15 min | 6.66 ± 2.00 | Not Reported | Not Reported |[16] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the covalent attachment of this compound to an antibody (e.g., hu14.18K322A) using carbodiimide (B86325) chemistry, which forms a stable amide bond between the amine group of the chelator and carboxyl groups (glutamic or aspartic acid residues) on the antibody.[10]
Caption: Workflow for antibody conjugation with this compound.
Materials:
-
Monoclonal antibody (mAb)
-
This compound (commercially available)[5]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
Sodium bicarbonate buffer (0.1 M, pH 8.2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 desalting columns (or equivalent for size-exclusion chromatography)
-
Sterile, low-protein binding microcentrifuge tubes
Methodology:
-
Preparation: Prepare a solution of the antibody (e.g., hu14.18K322A) in sodium bicarbonate buffer.
-
Reagent Addition: Add a 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO) to the antibody solution.
-
Activation: Freshly prepare an EDC solution in water and immediately add a 50-fold molar excess to the antibody-DOTA mixture to initiate the coupling reaction.[10]
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature.
-
Purification: Purify the resulting mAb-DOTA conjugate from unreacted chelator and byproducts using a PD-10 desalting column, eluting with sterile 0.9% saline.
-
Characterization: Determine the final protein concentration (e.g., via BCA or Nanodrop assay). The number of DOTA molecules per antibody can be estimated by isotopic dilution experiments or MALDI-TOF mass spectrometry.[9]
-
Storage: Store the purified conjugate in aliquots at -80°C.
Protocol 2: Radiolabeling of mAb-DOTA Conjugate with ⁶⁴Cu
This protocol outlines the chelation of Copper-64 into the DOTA moiety of the purified antibody conjugate for PET imaging applications.
Caption: Workflow for radiolabeling of DOTA-conjugates with ⁶⁴Cu.
Materials:
-
Purified mAb-p-NH2-Bn-DOTA conjugate
-
⁶⁴CuCl₂ in dilute HCl (from cyclotron)[3]
-
Ammonium acetate buffer (0.1 M, pH 5.5), metal-free
-
DTPA solution (50 mM)
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Methodology:
-
Buffering: In a sterile microcentrifuge tube, mix the mAb-DOTA conjugate with ammonium acetate buffer to adjust the pH to approximately 5.5.
-
Radiolabeling: Add the ⁶⁴CuCl₂ solution to the buffered conjugate. A typical ratio is 0.37 MBq per microgram of antibody (10 µCi/µg).[9]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[9][10]
-
Quality Control: After incubation, determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC. The goal is to achieve >95% purity.[9]
-
Purification (if needed): If significant amounts of free ⁶⁴Cu remain, the radiolabeled antibody can be purified using a size-exclusion column (e.g., PD-10) to separate the high-molecular-weight radiotracer from unbound radiometal.
-
Final Formulation: The final product should be formulated in sterile saline for in vivo administration.
Protocol 3: General In Vivo Pre-targeting and Biodistribution Study
This protocol provides a general framework for evaluating a this compound based pre-targeting system in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenografts)[3]
-
mAb-DOTA conjugate
-
Radiolabeled hapten/small molecule
-
Anesthesia (e.g., isoflurane)
-
Gamma counter for biodistribution studies
-
PET/CT scanner for imaging studies
Methodology:
-
Antibody Administration (t = -24 to -120 h): Administer a defined dose of the mAb-DOTA conjugate (e.g., 100 µg) to each mouse via intravenous (tail vein) injection.[3] The duration between this step and the next is the "pre-targeting interval".
-
Radioligand Administration (t = 0 h): After the pre-targeting interval, administer the radiolabeled small molecule (e.g., 300-350 µCi of ⁶⁴Cu-labeled hapten) via intravenous injection.[3]
-
Imaging (Optional): At selected time points post-injection (e.g., 1, 4, 24, 48 h), mice can be anesthetized and imaged using a small-animal PET/CT scanner to visualize tracer distribution.[9]
-
Biodistribution (Terminal): At the final time point, euthanize the mice.
-
Tissue Collection: Dissect key organs (tumor, blood, liver, spleen, kidneys, muscle, bone, etc.).
-
Quantification: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the tracer uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g). Compare uptake in target (tumor) versus non-target organs to determine the efficacy of the pre-targeting strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering an antibody with picomolar affinity to DOTA chelates of multiple radionuclides for pretargeted radioimmunotherapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Pretargeted Strategy for the PET Imaging of Colorectal Carcinoma via the Modulation of Radioligand Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DOTA Derivatives - CD Bioparticles [cd-bioparticles.net]
- 7. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [64Cu-NOTA-8-Aoc-BBN(7-14)NH2] targeting vector for positron-emission tomography imaging of gastrin-releasing peptide receptor-expressing tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-clinical evaluation of eight DOTA coupled gastrin-releasing peptide receptor (GRP-R) ligands for in vivo targeting of receptor-expressing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using p-NH2-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of p-NH2-Bn-DOTA, a versatile bifunctional chelator, in bioconjugation for the development of targeted radiopharmaceuticals and imaging agents.
Introduction to this compound
p-Aminobenzyl-DOTA (this compound) is a macrocyclic chelating agent widely employed in the field of bioconjugation. Its structure consists of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, which can stably chelate a variety of radiometals, and a p-aminobenzyl group that serves as a reactive handle for covalent attachment to biomolecules such as antibodies, peptides, and nanoparticles. This dual functionality makes it an essential tool for the development of targeted diagnostics (e.g., PET and SPECT imaging) and therapeutics (e.g., targeted radiotherapy).
The primary amino group on the phenyl ring allows for its conversion into more reactive functionalities, such as an isothiocyanate group (p-SCN-Bn-DOTA), enabling efficient conjugation to primary amines on biomolecules.
Activation of this compound for Bioconjugation
For efficient conjugation to biomolecules, the amino group of this compound is typically converted to a more reactive isothiocyanate group (p-SCN-Bn-DOTA). This activated form readily reacts with primary amines (e.g., lysine (B10760008) residues) on proteins and peptides to form a stable thiourea (B124793) bond.
Protocol 2.1: Synthesis of p-SCN-Bn-DOTA from this compound
This protocol describes the conversion of this compound to p-SCN-Bn-DOTA using thiophosgene (B130339).
Materials:
-
This compound
-
Thiophosgene (CSCl₂)
-
3 N Hydrochloric Acid (HCl)
-
Chloroform (B151607) (CHCl₃)
-
Deionized water
-
Lyophilizer
-
Reaction vial
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a solution of 3 N HCl.
-
Cool the solution in an ice bath.
-
Slowly add a solution of thiophosgene in chloroform to the cooled this compound solution while stirring.
-
Allow the reaction to proceed for 3 hours at room temperature.
-
Extract the aqueous solution four times with chloroform using a separatory funnel.
-
Combine the organic extracts and evaporate to dryness using a rotary evaporator.
-
Dissolve the resulting residue in water and lyophilize to obtain p-SCN-Bn-DOTA as a solid.
Bioconjugation of Activated DOTA to Biomolecules
The following protocols outline the conjugation of activated DOTA derivatives (p-SCN-Bn-DOTA or DOTA-NHS-ester) to antibodies and peptides.
Protocol 3.1: Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol details the conjugation of p-SCN-Bn-DOTA to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
p-SCN-Bn-DOTA
-
0.1 M Sodium Bicarbonate buffer (NaHCO₃), pH 8.5-9.0
-
0.1 M Ammonium (B1175870) Acetate (B1210297) buffer (NH₄OAc), pH 5.5
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
UV-Vis spectrophotometer
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange to remove any amine-containing buffers or stabilizers. Concentrate the antibody solution to a final concentration of 5-10 mg/mL using a centrifugal filter unit.
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in 0.1 M NaHCO₃ buffer.
-
Add the desired molar excess of p-SCN-Bn-DOTA solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the chelator to the antibody.[1]
-
Incubate the reaction mixture for 1.5 to 3 hours at 37°C with gentle mixing.[1]
-
-
Purification:
-
Remove unreacted p-SCN-Bn-DOTA by size-exclusion chromatography using a pre-equilibrated SEC column with 0.1 M NH₄OAc buffer.
-
Collect the fractions containing the DOTA-conjugated antibody.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Determine the number of DOTA molecules per antibody (chelator-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry or by a radiolabeling assay with a known amount of radionuclide.
-
Quantitative Data for Antibody Conjugation
| Parameter | Value/Range | Reference |
| Chelator | p-SCN-Bn-DOTA | [1][2] |
| Biomolecule | Rituximab (Antibody) | [1] |
| Molar Ratio (Chelator:Antibody) | 10:1 to 150:1 | [1] |
| Reaction Buffer | 0.1 M NaHCO₃ | |
| pH | 8.5 - 9.0 | |
| Temperature | 37°C | [1] |
| Incubation Time | 1.5 - 3 hours | [1] |
| Purification Method | Size-Exclusion Chromatography | [1] |
| Chelator/Antibody Ratio | 1.6 - 8.8 | [2][3] |
Radiolabeling of DOTA-Bioconjugates
The chelated DOTA on the biomolecule can be radiolabeled with various metallic radionuclides. The following protocols describe the radiolabeling with Lutetium-177 (for therapy) and Gallium-68 (for PET imaging).
Protocol 4.1: Radiolabeling of DOTA-Antibody with Lutetium-177 (¹⁷⁷Lu)
Materials:
-
DOTA-conjugated antibody
-
¹⁷⁷LuCl₃ solution
-
0.1 M Ammonium Acetate buffer (NH₄OAc), pH 5.5
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) system
-
Radio-detector
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free vial, add the DOTA-conjugated antibody.
-
Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of radioactivity will depend on the desired specific activity.
-
Add 0.1 M ammonium acetate buffer to adjust the final pH to 5.5.
-
-
Radiolabeling Reaction: Incubate the reaction mixture at 37-40°C for 1 hour.[4]
-
Quality Control:
-
Determine the radiochemical purity (RCP) using ITLC. A common mobile phase is 50 mM EDTA, pH 5, where the ¹⁷⁷Lu-DOTA-antibody remains at the origin, and free ¹⁷⁷Lu moves with the solvent front.
-
An RCP of >95% is generally considered acceptable.
-
Quantitative Data for ¹⁷⁷Lu Radiolabeling
| Parameter | Value/Range | Reference |
| Radionuclide | Lutetium-177 (¹⁷⁷Lu) | [4][5] |
| DOTA-Bioconjugate | DOTA-Antibody | [4][5] |
| Reaction Buffer | 0.1 M Ammonium Acetate | [6] |
| pH | 5.5 | [7] |
| Temperature | 37 - 40°C | [4] |
| Incubation Time | 1 hour | [7] |
| Radiochemical Purity | >95% | [5] |
| Specific Activity | ~0.6 GBq/mg | [1] |
Protocol 4.2: Radiolabeling of DOTA-Peptide with Gallium-68 (⁶⁸Ga)
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for elution
-
Cation-exchange cartridge (e.g., SCX)
-
5 M NaCl / 0.1 M HCl solution
-
1 M Sodium Acetate buffer, pH 4.5
-
Heating block
-
ITLC or HPLC system with a radio-detector
Procedure:
-
⁶⁸Ga Elution and Concentration:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Pass the eluate through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Wash the cartridge with water and then elute the ⁶⁸Ga³⁺ with a small volume of 5 M NaCl / 0.1 M HCl solution.
-
-
Reaction Setup:
-
In a reaction vial, combine the DOTA-conjugated peptide (typically 10-50 µg) and 1 M sodium acetate buffer to achieve a pH of 3.5-4.5.[4]
-
-
Radiolabeling Reaction:
-
Add the eluted ⁶⁸Ga³⁺ to the reaction vial.
-
Incubate the reaction mixture at 95°C for 5-15 minutes.[8]
-
-
Purification (if necessary): For many peptide preparations, purification may not be required if the radiochemical purity is high. If needed, a C18 Sep-Pak cartridge can be used.
-
Quality Control:
Quantitative Data for ⁶⁸Ga Radiolabeling
| Parameter | Value/Range | Reference |
| Radionuclide | Gallium-68 (⁶⁸Ga) | [4][8] |
| DOTA-Bioconjugate | DOTA-Peptide | [4] |
| Reaction Buffer | 1 M Sodium Acetate | [4] |
| pH | 3.5 - 4.5 | [4] |
| Temperature | 95°C | [8] |
| Incubation Time | 5 - 15 minutes | [8] |
| Radiochemical Purity | >95% | [9] |
| Molar Activity | 18 ± 4 GBq/µmol | [9] |
Quality Control of DOTA-Bioconjugates
Thorough quality control is essential to ensure the safety and efficacy of the final radiolabeled bioconjugate.
Key Quality Control Assays:
-
Purity:
-
Stability: The stability of the radiolabeled conjugate is evaluated in relevant buffers (e.g., PBS) and human serum over time at 37°C to ensure that the radiometal remains chelated.[5][11]
-
Integrity of the Biomolecule: Techniques like SDS-PAGE can be used to confirm that the bioconjugation and radiolabeling processes have not caused significant degradation or aggregation of the biomolecule.[3]
-
Immunoreactivity: For antibody-based conjugates, an immunoassay (e.g., ELISA or cell-binding assay) is performed to ensure that the conjugation and radiolabeling have not compromised the antibody's ability to bind to its target antigen.[5]
Visualizing the Workflow and Structures
The following diagrams, generated using the DOT language, illustrate the key processes and structures involved in bioconjugation with this compound.
Caption: Workflow for bioconjugation using this compound.
Caption: Chelation of a metal ion by the DOTA macrocycle.
Caption: Targeted delivery and action of a radiolabeled antibody.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling of trastuzumab with 177Lu via DOTA, a new radiopharmaceutical for radioimmunotherapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. macrocyclics.com [macrocyclics.com]
- 10. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production and Quality Control of [(67)Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Proteins with p-NH2-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The radiolabeling of proteins, particularly antibodies, is a cornerstone of modern molecular imaging and targeted radionuclide therapy. The bifunctional chelator, p-NH2-Bn-DOTA, is a versatile precursor for attaching a wide range of radiometals to proteins. Its aniline (B41778) functional group allows for covalent modification to create a reactive handle for protein conjugation, while the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage securely complexes various radiometals suitable for PET (Positron Emission Tomography), SPECT (Single Photon Emission Computed Tomography), and therapeutic applications.
This document provides a detailed protocol for the radiolabeling of proteins using this compound, including the necessary activation step to its isothiocyanate derivative, conjugation to the protein, and subsequent radiolabeling with a metallic radionuclide.
Experimental Protocols
Protocol 1: Conversion of this compound to p-SCN-Bn-DOTA
The primary amine of this compound is not directly reactive with proteins under physiological conditions. It is typically converted to the more reactive isothiocyanate derivative, p-SCN-Bn-DOTA, using thiophosgene (B130339).
Safety Precautions:
Thiophosgene is highly toxic, volatile, and corrosive. All work with thiophosgene MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[1][2][3][4] An emergency plan should be in place, and a colleague should be notified when working with this reagent.[1] Waste containing thiophosgene must be quenched and disposed of according to institutional guidelines for hazardous waste.[1]
Materials:
-
This compound
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Reaction Setup: Place the flask in an ice bath to cool.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene in DCM (typically a 1.5 to 2-fold molar excess) to the cooled this compound solution with constant stirring.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize unreacted thiophosgene and HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude p-SCN-Bn-DOTA can be purified by column chromatography if necessary. The purified product should be stored under an inert atmosphere at a low temperature.
Protocol 2: Conjugation of p-SCN-Bn-DOTA to Protein
The isothiocyanate group of p-SCN-Bn-DOTA reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on the protein surface to form a stable thiourea (B124793) bond.
Materials:
-
Protein (e.g., antibody) of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 8.5-9.5)
-
p-SCN-Bn-DOTA
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5)
-
Quenching solution (e.g., 100 mM glycine (B1666218) or Tris buffer)
Procedure:
-
Buffer Exchange: If necessary, exchange the protein into the reaction buffer using a desalting column or dialysis. The buffer should be amine-free (e.g., avoid Tris).
-
Chelator Preparation: Dissolve p-SCN-Bn-DOTA in a small amount of anhydrous DMSO.
-
Conjugation Reaction: Add the dissolved p-SCN-Bn-DOTA to the protein solution. The molar ratio of chelator to protein can vary but is typically in the range of 5:1 to 50:1.[5][6][7]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 18 hours with gentle mixing.
-
Quenching: (Optional) Add a quenching solution to react with any unreacted p-SCN-Bn-DOTA.
-
Purification: Remove unconjugated chelator and byproducts by size-exclusion chromatography (e.g., a PD-10 column) equilibrated with a suitable buffer for the next step (e.g., 0.25 M ammonium (B1175870) acetate (B1210297), pH 5.5).
-
Characterization: Determine the protein concentration and the number of DOTA molecules conjugated per protein molecule.
Protocol 3: Radiolabeling of DOTA-Protein Conjugate
The DOTA cage on the protein is now ready to be complexed with a radiometal.
Materials:
-
DOTA-protein conjugate
-
Radionuclide in a suitable acidic solution (e.g., ¹⁷⁷LuCl₃ in HCl, ⁶⁴CuCl₂ in HCl)
-
Labeling buffer (e.g., 0.25 M ammonium acetate or sodium acetate, pH 4.0-5.5)
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) or radio-HPLC for quality control
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the DOTA-protein conjugate and the labeling buffer.
-
pH Adjustment: Adjust the pH of the reaction mixture to the optimal range for the chosen radionuclide (typically pH 4.0-5.5).[8][9]
-
Radionuclide Addition: Add the radionuclide solution to the DOTA-protein conjugate solution.
-
Incubation: Incubate the reaction mixture at a temperature and for a duration optimized for the specific radionuclide. For example, ⁸⁹Y and ¹⁷⁷Lu labeling is often performed at 80-95°C for 15-30 minutes, while ⁶⁴Cu labeling can be done at 37-45°C for 30-60 minutes.[8][9][10]
-
Quality Control: Determine the radiochemical purity (RCP) by ITLC or radio-HPLC. The RCP should typically be >95%.
-
Purification (if necessary): If the RCP is below the desired level, the radiolabeled protein can be purified using size-exclusion chromatography to remove any free radionuclide.
Data Presentation
Table 1: Quantitative Data for Protein Conjugation and Radiolabeling with DOTA Derivatives
| Parameter | Value | Radionuclide(s) | Protein/Peptide | Reference(s) |
| Chelator:Protein Molar Ratio | 5:1 to 50:1 | N/A | Rituximab | [6][7] |
| 10:1 (SCN-DOTA) | N/A | Rituximab | [5] | |
| 100:1 (NHS-DOTA) | N/A | Rituximab | [5] | |
| Chelators per Protein | 1.6 to 11.0 | N/A | Rituximab | [6][7] |
| ~5 (from 10:1 ratio) | N/A | Rituximab | [5] | |
| Radiochemical Purity (RCP) | >98% | ¹⁷⁷Lu, ⁹⁰Y | Rituximab | [5] |
| >98% | ⁶⁴Cu | F56 peptide | [1] | |
| 98.3% (manual) | ¹⁷⁷Lu | DOTATOC | [11] | |
| 96.2% (manual) | ⁹⁰Y | DOTATOC | [11] | |
| Specific Activity | 100-900 MBq/mg | ¹⁷⁷Lu, ⁹⁰Y | Rituximab | [5] |
| 748-1142 MBq/mg | ¹⁷⁷Lu | Nimotuzumab | ||
| up to 255.6 GBq/µmol | ⁶⁴Cu | F56 peptide | [1] | |
| 520 MBq/nmol | ¹⁷⁷Lu | scFv-Fc | [12][13] | |
| In Vitro Stability (24h, Serum) | >80% | ⁶⁴Cu | F56 peptide | [1] |
| 94.4% | ⁶⁴Cu | p-NH₂-Bn-DOTA | [14] | |
| >95% | ⁶⁴Cu | cRGD(d-BPA)K |
Mandatory Visualization
Caption: Experimental workflow for protein radiolabeling.
Caption: VEGFR-2 signaling pathway and imaging probe interaction.
References
- 1. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 2. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]
- 3. Safety Guideline [chemtrack.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Targeting HER2 signaling pathway for radiosensitization: alternative strategy for therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET and SPECT Imaging of the EGFR Family (RTK Class I) in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Advances in Molecular Imaging of VEGFRs: Innovations in Imaging and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular Imaging of Vascular Endothelial Growth Factor Receptor 2 Expression Using Targeted Contrast-Enhanced High-Frequency Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction between Radiation Therapy and Targeted Therapies in HER2-Positive Breast Cancer: Literature Review, Levels of Evidence for Safety and Recommendations for Optimal Treatment Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radioimmunotherapy of B-cell lymphoma with radiolabelled anti-CD20 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-NH2-Bn-DOTA in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of p-NH2-Bn-DOTA (S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) in bioorthogonal chemistry. This versatile bifunctional chelator serves as a crucial component in the construction of targeted imaging and therapeutic agents.
Introduction
This compound is a derivative of the macrocyclic chelator DOTA, featuring a para-aminobenzyl group. This amine handle provides a reactive site for covalent attachment to biomolecules, such as antibodies, peptides, and nanoparticles. The DOTA macrocycle is capable of stably chelating a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.
In the context of bioorthogonal chemistry, this compound is a key building block for pre-targeting strategies. Typically, a biomolecule is modified with a bioorthogonal reaction partner (e.g., a tetrazine), and the this compound, modified with the complementary reaction partner (e.g., a trans-cyclooctene), is introduced subsequently for an in vivo reaction. This approach separates the slow pharmacokinetics of the targeting biomolecule from the rapid clearance of the radiolabeled small molecule, leading to improved imaging contrast and reduced radiation dose to non-target tissues. The most prominent bioorthogonal reaction employed with this compound derivatives is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).
Key Applications
-
Bioconjugation to Targeting Vectors: The primary amine of this compound allows for its conjugation to various biomolecules through stable amide or thiourea (B124793) bond formation.
-
Radiolabeling: The DOTA moiety serves as a robust chelator for a wide range of radiometals for imaging and therapy.
-
Pre-targeted Imaging and Therapy: In conjunction with bioorthogonal reaction partners, this compound enables a two-step pre-targeting approach for the delivery of radionuclides to target tissues.
Quantitative Data Summary
The following tables summarize key quantitative data for reactions involving DOTA derivatives in bioorthogonal and radiolabeling applications.
Table 1: Reaction Kinetics of Tetrazine-TCO Bioorthogonal Ligation
| Tetrazine Derivative | Dienophile | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-2-pyridyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | 30% DMSO in H₂O | 0.625 | [1][2] |
| DOTA-tetrazine | TCO-PEG₄ | DPBS | >50,000 | [3] |
| Tetrazine-modified polymer | TCO-modified polymer | Not specified | 10-30 s for quantitative conversion at sub-millimolar concentrations | [4] |
Table 2: Optimized Conditions for Radiolabeling of DOTA-conjugates
| Radionuclide | DOTA-conjugate | pH | Temperature (°C) | Incubation Time (min) | Radiochemical Yield (%) | Reference |
| ⁶⁸Ga | DOTA-peptide | 3.5-4.0 | 95 | 15-20 | >95 | [3] |
| ¹⁷⁷Lu | DOTA-peptide | 4.0-4.5 | 80 | 20 | Not specified | [5] |
| ⁹⁰Y | DOTA-peptide | 4.0-4.5 | 80 | 20 | Not specified | [5] |
| ¹⁷⁷Lu | DOTA-Substance P | Not specified | 90 | 30 | >95 | [4] |
| ¹⁷⁷Lu | DOTA-PSMA-617 | 4.5 | 95 | 30 | >98 | [6] |
Experimental Protocols
Protocol 1: Bioconjugation of a TCO-modified this compound to a Tetrazine-modified Antibody
This protocol describes a two-step process for the bioorthogonal conjugation of a TCO-activated this compound to a tetrazine-modified antibody.
Materials:
-
Antibody of interest
-
Tetrazine-NHS ester
-
TCO-NHS ester
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
-
PBS, pH 7.4
Procedure:
-
Antibody Modification with Tetrazine: a. Dissolve the antibody in the Reaction Buffer to a final concentration of 5-10 mg/mL. b. Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM. c. Add a 10-fold molar excess of the Tetrazine-NHS ester solution to the antibody solution. d. Incubate the reaction mixture for 1 hour at room temperature with gentle mixing. e. Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. f. Purify the tetrazine-modified antibody using a spin desalting column equilibrated with PBS, pH 7.4.
-
This compound Modification with TCO: a. Dissolve this compound in the Reaction Buffer. b. Dissolve the TCO-NHS ester in anhydrous DMSO. c. Add a 1.5-fold molar excess of the TCO-NHS ester solution to the this compound solution. d. Incubate the reaction for 1 hour at room temperature. e. The resulting TCO-DOTA conjugate can be purified by HPLC if necessary, but for many applications, the crude product can be used in the next step after confirming the reaction by LC-MS.
-
Bioorthogonal Ligation: a. To the purified tetrazine-modified antibody, add a 5-fold molar excess of the TCO-DOTA conjugate. b. Incubate the reaction for 30 minutes at 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine. c. The final antibody-DOTA conjugate can be purified by size exclusion chromatography to remove excess TCO-DOTA.
Protocol 2: Radiolabeling of a DOTA-conjugated Biomolecule with Gallium-68
This protocol is adapted for the manual radiolabeling of a DOTA-conjugated biomolecule with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
DOTA-conjugated biomolecule
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Cation exchange cartridge
-
Heating block
-
Sterile reaction vial
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: a. Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl according to the manufacturer's instructions.
-
Trapping and Concentration of ⁶⁸Ga: a. Pass the ⁶⁸Ga eluate through a pre-conditioned cation exchange cartridge to trap the ⁶⁸Ga³⁺. b. Wash the cartridge with sterile water to remove any impurities. c. Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl in 0.1 M HCl directly into a sterile reaction vial.
-
Radiolabeling Reaction: a. To the reaction vial containing the concentrated ⁶⁸Ga, add 20-50 µg of the DOTA-conjugated biomolecule dissolved in sodium acetate buffer (pH 4.5). b. Ensure the final pH of the reaction mixture is between 3.5 and 4.0. c. Heat the reaction vial at 95°C for 15-20 minutes.[3]
-
Quality Control: a. After cooling, determine the radiochemical purity of the ⁶⁸Ga-labeled biomolecule using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo applications.
Protocol 3: Radiolabeling of a DOTA-conjugated Biomolecule with Lutetium-177
This protocol describes the radiolabeling of a DOTA-conjugated biomolecule with ¹⁷⁷Lu.
Materials:
-
DOTA-conjugated biomolecule
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate or ammonium (B1175870) acetate buffer (0.1 M, pH 4.5-5.0)
-
Heating block
-
Sterile reaction vial
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup: a. In a sterile reaction vial, dissolve 20-100 µg of the DOTA-conjugated biomolecule in the acetate buffer. b. Add the desired amount of ¹⁷⁷LuCl₃ solution to the vial.
-
Radiolabeling Reaction: a. Heat the reaction mixture at 80-100°C for 20-30 minutes.[4][5] The optimal temperature and time may vary depending on the specific DOTA-conjugate.
-
Quenching and Purification (if necessary): a. After the incubation period, the reaction can be quenched by adding a small amount of DTPA solution to chelate any free ¹⁷⁷Lu. b. For most applications with high radiolabeling efficiency, purification may not be necessary. If required, the product can be purified using a C18 Sep-Pak cartridge.
-
Quality Control: a. Determine the radiochemical purity of the ¹⁷⁷Lu-labeled biomolecule by radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically desired.
Visualizations
Caption: Pre-targeting workflow using this compound.
Caption: Bioorthogonal conjugation strategy.
Caption: General radiolabeling workflow.
References
- 1. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for p-NH2-Bn-DOTA in SPECT and MRI Imaging Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Aminobenzyl-DOTA (p-NH2-Bn-DOTA) is a versatile bifunctional chelator widely employed in the development of targeted imaging agents for Single Photon Emission Computed Tomography (SPECT) and Magnetic Resonance Imaging (MRI).[1][2][3] Its structure incorporates the robust DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, renowned for its ability to form highly stable complexes with a variety of metal ions.[4][5][6] The presence of a primary amine group on the benzyl (B1604629) substituent provides a convenient handle for covalent conjugation to biomolecules such as peptides, antibodies, and other targeting ligands.[1][7] This allows for the precise delivery of radionuclides for SPECT imaging or paramagnetic ions for MRI to specific biological targets, enabling non-invasive visualization of physiological and pathological processes.
These application notes provide detailed protocols for the conjugation of this compound to targeting biomolecules and the subsequent preparation of SPECT and MRI imaging agents.
Key Applications
-
SPECT Imaging: Radiolabeling with gamma-emitting radionuclides such as Indium-111 (¹¹¹In) or Lutetium-177 (¹⁷⁷Lu) for in vivo imaging and biodistribution studies.[8][9]
-
PET Imaging: While the focus here is on SPECT and MRI, it is noteworthy that DOTA chelators are also extensively used for Positron Emission Tomography (PET) imaging with radionuclides like Gallium-68 (⁶⁸Ga).[10][11][12][13][14][15]
-
MRI Contrast Agents: Chelation of paramagnetic metal ions, most commonly Gadolinium(III) (Gd³⁺), to enhance contrast in MR images.[1][16][17][18]
-
Targeted Radionuclide Therapy: Complexation with therapeutic radioisotopes like ¹⁷⁷Lu or Yttrium-90 (⁹⁰Y) for targeted cancer therapy.[2][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data for DOTA-based imaging agents, providing a reference for expected outcomes in experimental procedures.
Table 1: Radiolabeling Efficiency and Specific Activity for SPECT Agents
| Radionuclide | Targeting Molecule | Radiochemical Yield (%) | Specific Activity | Reference |
| ⁶⁸Ga | DOTA-TBIA101 (peptide) | ≥92.1 | 7.7–19.5 GBq/μmol | [10] |
| ⁶⁸Ga | DOTA-peptides | >95 | >250 Ci/mmol | [15] |
| ¹⁷⁷Lu | DOTA-RW03 (antibody) | 50 ± 10 | 17-28 GBq/µmol | [8] |
| ¹⁷⁷Lu | DOTA-ATPS mAb (antibody) | 99.0 | Not Reported | [9] |
| ¹¹¹In | DOTA-Bn-SCN-Fab (antibody fragment) | 66.1 ± 1.4 | Not Reported | [19] |
Table 2: Chelator-to-Antibody Ratios
| Chelator | Antibody | Molar Ratio (Chelator:Ab) | Chelators per Antibody | Reference |
| p-SCN-Bn-DOTA | Rituximab | 10:1 | 1-1.5 | [20] |
| p-SCN-Bn-DOTA | Rituximab | 50:1 | 4.25 ± 1.04 | [20] |
| DOTA-NHS | RW03 | Not Reported | 4.4 ± 0.1 | [8] |
| DOTA Bundle | α-CA19-9 scFv-Fc | Not Reported | 6 | [21] |
Table 3: Relaxivity of Gd-DOTA Based MRI Contrast Agents
| Agent | Magnetic Field (T) | Temperature (°C) | Relaxivity (r¹) (mM⁻¹s⁻¹) | Reference |
| Gd-DOTA | 1.5 | 37 | 3.9 ± 0.2 | [16] |
| Gd-DOTA | 3.0 | 37 | 3.4 ± 0.4 | [16] |
| Gd-DOTA | 7.0 | 37 | 2.8 ± 0.4 | [16] |
| GdDOTBA | 1.5 | 25 | 11.7 | [17] |
| GdDOTBA | 3.0 | 25 | 11.35 | [17] |
| Gd3-ida | 0.47 | 37 | 58.1 | [7] |
| Gd3-ida | 1.4 | 37 | 34.8 | [7] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Targeting Peptide
This protocol describes a general method for conjugating this compound to a peptide containing a carboxylic acid group for amide bond formation.
Materials:
-
This compound
-
Targeting peptide with a free carboxylic acid group
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or other suitable coupling agent
-
Trifluoroacetic acid (TFA)
-
Water
-
Triisopropylsilane (TIS)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Peptide and Chelator Dissolution: Dissolve the targeting peptide in DMF. In a separate vial, dissolve this compound (1.5 equivalents relative to the peptide) and PyBOP (1.5 equivalents) in DMF.
-
Activation: Add DIPEA (3 equivalents) to the this compound/PyBOP solution and vortex briefly.
-
Conjugation Reaction: Add the activated this compound solution to the peptide solution. Allow the reaction to proceed at room temperature for 2-4 hours with gentle mixing.
-
Monitoring the Reaction: Monitor the reaction progress by analytical HPLC.
-
Deprotection and Cleavage: Once the conjugation is complete, remove the DMF under vacuum. Add a cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5 v/v/v) to the residue to remove any protecting groups from the peptide and cleave it from the solid-phase resin if applicable. Incubate for 2-3 hours at room temperature.
-
Purification: Precipitate the crude DOTA-peptide conjugate in cold diethyl ether. Centrifuge to pellet the product and decant the ether. Purify the DOTA-peptide conjugate by preparative reverse-phase HPLC.
-
Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: Radiolabeling of DOTA-Conjugate with Indium-111 for SPECT Imaging
This protocol outlines the radiolabeling of a DOTA-conjugated biomolecule with ¹¹¹In.
Materials:
-
DOTA-conjugated biomolecule
-
¹¹¹InCl₃ in HCl solution
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Metal-free water
-
PD-10 desalting column or equivalent size-exclusion chromatography system
-
Instant thin-layer chromatography (ITLC) system
-
Radio-TLC scanner or gamma counter
Procedure:
-
Preparation: In a sterile, metal-free microcentrifuge tube, dissolve the DOTA-conjugated biomolecule in sodium acetate buffer.
-
Radiolabeling Reaction: Add the ¹¹¹InCl₃ solution to the DOTA-conjugate solution. The final pH of the reaction mixture should be between 4.5 and 5.5. Gently mix and incubate at 37-40°C for 30-60 minutes.[19]
-
Purification: Purify the ¹¹¹In-DOTA-conjugate from unchelated ¹¹¹In using a PD-10 desalting column, eluting with sterile saline.
-
Quality Control:
-
Radiochemical Purity: Determine the radiochemical purity by ITLC using a suitable mobile phase (e.g., 50 mM DTPA solution). The ¹¹¹In-DOTA-conjugate will remain at the origin, while free ¹¹¹In will migrate with the solvent front.
-
Specific Activity: Calculate the specific activity by dividing the total radioactivity by the total amount of the conjugated biomolecule.
-
Protocol 3: Chelation of Gadolinium(III) for MRI Contrast Agent Synthesis
This protocol describes the chelation of Gd³⁺ with a DOTA-conjugated molecule to create an MRI contrast agent.
Materials:
-
DOTA-conjugated biomolecule
-
Gadolinium(III) chloride (GdCl₃)
-
Ammonium (B1175870) acetate buffer (0.1 M, pH 6.0)
-
Metal-free water
-
HPLC system for purification
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Gd³⁺ concentration determination
Procedure:
-
Chelation Reaction: Dissolve the DOTA-conjugated biomolecule in the ammonium acetate buffer. Add an equimolar amount of GdCl₃ solution. Adjust the pH to between 5.5 and 6.5. Heat the reaction mixture at 80-90°C for 1-2 hours.
-
Monitoring the Reaction: Monitor the completion of the chelation reaction by analytical HPLC. The retention time of the Gd-DOTA-conjugate will be different from the unconjugated precursor.
-
Purification: Purify the Gd-DOTA-conjugate by preparative reverse-phase HPLC.
-
Characterization:
-
Confirm the identity of the product by mass spectrometry.
-
Determine the concentration of Gd³⁺ in the final product using ICP-MS.
-
-
Relaxivity Measurement: The longitudinal (r₁) and transverse (r₂) relaxivities of the final contrast agent can be determined using a nuclear magnetic resonance (NMR) spectrometer by measuring the relaxation times of water protons in solutions containing varying concentrations of the Gd-DOTA-conjugate.
Visualizations
Experimental Workflows
Caption: Workflow for this compound conjugation.
Caption: Workflow for SPECT agent creation.
Caption: Workflow for MRI agent creation.
References
- 1. Design and synthesis of chiral DOTA-based MRI contrast agents with remarkable relaxivities | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Radionuclide Therapy Using a Lutetium-177 Labeled Human Anti-CD133 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 177Lu Anti-Angiogenic Radioimmunotherapy Targeting ATP Synthase in Gastric Cancer Model [mdpi.com]
- 10. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clinically Applicable Cyclotron-Produced Gallium-68 Gives High-Yield Radiolabeling of DOTA-Based Tracers [mdpi.com]
- 15. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-Aryl substituted GdDOTA derivatives, the perfect contrast agents for MRI? - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05989H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Attaching p-NH2-Bn-DOTA to Biomolecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent attachment of the bifunctional chelator p-NH2-Bn-DOTA (S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid) to biomolecules such as peptides and antibodies. These protocols are essential for the development of targeted radiopharmaceuticals for imaging and therapeutic applications.
Introduction
This compound is a macrocyclic chelating agent widely used to stably complex radiometals for applications in nuclear medicine. Its aminobenzyl group provides a versatile handle for conjugation to biomolecules. The primary amino group of this compound can be converted to a more reactive functional group, such as an isothiocyanate, or it can be coupled to the biomolecule through a two-step process involving an initial activation step. The most common strategy for conjugating DOTA derivatives to biomolecules is by targeting the primary amino groups of lysine (B10760008) residues on the surface of proteins and peptides.
This guide outlines two primary methodologies:
-
Two-Step Conjugation of this compound: This method involves the activation of the amine group of this compound before its reaction with the biomolecule.
-
Direct Conjugation using p-SCN-Bn-DOTA: This is a more direct approach where the amine group of this compound is first converted to a highly reactive isothiocyanate group (p-SCN-Bn-DOTA), which then readily reacts with primary amines on the biomolecule to form a stable thiourea (B124793) bond.
Section 1: Conversion of this compound to p-SCN-Bn-DOTA
For a more direct and efficient conjugation, it is often advantageous to first convert this compound to its isothiocyanate derivative, p-SCN-Bn-DOTA.
Protocol 1: Synthesis of p-SCN-Bn-DOTA from this compound
This protocol describes the conversion of the primary amine of this compound to an isothiocyanate group using thiophosgene (B130339).
Materials:
-
This compound
-
Thiophosgene (CSCl₂)
-
Chloroform (B151607) (CHCl₃)
-
Calcium Carbonate (CaCO₃) or Triethylamine (B128534) (TEA)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Dissolution: In a fume hood, dissolve this compound in a solution of 75% acetic acid and 4 N hydrochloric acid. If soluble, 4 N hydrochloric acid alone can be used.
-
Reaction Setup: To a stirred solution of the dissolved this compound, add a solution of thiophosgene in chloroform dropwise. The reaction is typically carried out in the presence of a base like calcium carbonate or triethylamine to neutralize the HCl generated.
-
Reaction Monitoring: Continue stirring the reaction mixture for 4-6 hours. The completion of the reaction can be monitored by the disappearance of the orange color of the chloroform layer and the absence of the pungent smell of thiophosgene.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting residue, p-SCN-Bn-DOTA, can be further purified by crystallization from a solvent mixture like acetone/water.
Caption: Workflow for the synthesis of p-SCN-Bn-DOTA.
Section 2: Conjugation of DOTA to Biomolecules
This section details the protocols for attaching DOTA to biomolecules, specifically peptides and antibodies.
Protocol 2: Two-Step Conjugation of this compound to a Peptide
This method involves activating this compound with a bifunctional linker before conjugation to the peptide.
Materials:
-
This compound
-
NHS-PEG-maleimide linker
-
Peptide with a free amine group
-
Sodium acetate (B1210297) buffer (15 mM NaOAc, 50 mM Na₂CO₃, 115 mM NaCl, pH 8.0)
-
Tris HCl (1 M, pH 8.0)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C4 or C18 column
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS-PEG-maleimide in the sodium acetate buffer.
-
Incubate the mixture at room temperature for 1 hour to form the DOTA-PEG-maleimide intermediate.[1]
-
-
Quenching: Add Tris HCl to the reaction mixture to quench any excess maleimide (B117702) groups.[1]
-
Conjugation to Peptide:
-
Add the peptide solution to the activated DOTA mixture.
-
Incubate for 1 hour at room temperature to allow the maleimide group to react with a suitable group on the peptide (e.g., a thiol group on a cysteine residue).[1]
-
-
Purification: Purify the DOTA-peptide conjugate using RP-HPLC.[1]
Protocol 3: Direct Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol describes the direct reaction between the isothiocyanate group of p-SCN-Bn-DOTA and the primary amines of an antibody.
Materials:
-
Antibody (e.g., Rituximab, Trastuzumab)
-
p-SCN-Bn-DOTA
-
Carbonate buffer (0.1 M or 0.2 M, pH 9.0-9.5)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, to dissolve p-SCN-Bn-DOTA)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or HPLC system
-
Ultrafiltration device (e.g., Amicon Ultra, 50 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the carbonate buffer (pH 9.0-9.5) using an ultrafiltration device.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in a small amount of DMSO and then dilute with the carbonate buffer.
-
Add the desired molar excess of p-SCN-Bn-DOTA solution to the antibody solution. Molar ratios can range from 5:1 to 50:1 (chelator:antibody).[2]
-
Incubate the reaction mixture for 1-2 hours at 37°C or overnight at 4°C with gentle shaking.[2]
-
-
Purification:
-
Remove unreacted p-SCN-Bn-DOTA and other small molecules by size-exclusion chromatography or repeated ultrafiltration steps with PBS (pH 7.4).[2]
-
Caption: General workflow for antibody conjugation with p-SCN-Bn-DOTA.
Section 3: Characterization of DOTA-Biomolecule Conjugates
After purification, it is crucial to characterize the conjugate to determine the average number of DOTA molecules attached per biomolecule, known as the chelator-to-antibody ratio (CAR) or drug-to-antibody ratio (DAR).
Protocol 4: Determination of Chelator-to-Antibody Ratio by MALDI-TOF MS
Materials:
-
DOTA-antibody conjugate
-
Unconjugated antibody (control)
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., sinapinic acid)
Procedure:
-
Sample Preparation: Prepare the DOTA-antibody conjugate and the unconjugated antibody samples according to the instrument's guidelines. This typically involves mixing the sample with the MALDI matrix solution and spotting it onto the target plate.
-
Mass Spectrometry Analysis: Acquire the mass spectra for both the conjugated and unconjugated antibody.
-
Data Analysis:
-
Determine the average molecular weight of the unconjugated antibody (MW_Ab).
-
Determine the average molecular weight of the DOTA-antibody conjugate (MW_conjugate).
-
Calculate the mass of the conjugated DOTA (MW_DOTA).
-
The average number of DOTA molecules per antibody is calculated using the following formula: CAR = (MW_conjugate - MW_Ab) / MW_DOTA
-
Quantitative Data Summary
The following tables summarize typical quantitative data for DOTA conjugation reactions.
Table 1: Reaction Conditions and Resulting Chelator-to-Antibody Ratios (CARs) for p-SCN-Bn-DOTA Conjugation to Antibodies.
| Antibody | Molar Ratio (Chelator:Antibody) | Reaction Conditions | Average CAR | Reference |
| Rituximab | 5:1 | 3h, 37°C, pH 9.5 | 1.62 ± 0.5 | [3][4] |
| Rituximab | 10:1 | 17h, 37°C, pH 9.5 | 6.42 ± 1.72 | [3][4] |
| Rituximab | 50:1 | 17h, 37°C, pH 9.5 | 11.01 ± 2.64 | [3][4] |
| 1C1m-Fc | 5:1 to 50:1 | 1h, 37°C, pH 9.0 | 1 to 11 | [2] |
| Rituximab | 20:1 | Overnight, 4°C, pH 8.0 | 6.1 | [5] |
| S01/nsIgG | Not specified | Not specified | 1.6 - 2.2 | [6] |
Table 2: Impact of Chelator-to-Antibody Ratio on Immunoreactivity.
| Antibody | Average CAR | Immunoreactive Fraction (%) | Reference |
| Rituximab | 1.62 | 71.17 | [4] |
| Rituximab | 6.42 | 53.05 | [4] |
| Rituximab | 11.01 | 19.37 | [4] |
| 1C1m-Fc | 1 - 8.5 | ~80-87 | [2] |
| 1C1m-Fc | 11 | ~24 | [2] |
Section 4: Signaling Pathways and Logical Relationships
The conjugation of DOTA to a biomolecule is a critical step in the development of agents for targeted radionuclide therapy and imaging. The overall process can be visualized as a logical workflow.
Caption: Logical workflow for the development of DOTA-based radiopharmaceuticals.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful conjugation of this compound and its derivatives to biomolecules. Careful control of reaction conditions and thorough characterization of the resulting conjugates are paramount to ensure the efficacy and safety of the final radiopharmaceutical product. It is important to note that an increasing number of conjugated DOTA molecules can potentially decrease the immunoreactivity of the biomolecule, necessitating a balance between achieving a high specific activity and preserving biological function.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. itwreagents.com [itwreagents.com]
- 6. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for p-NH2-Bn-DOTA in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-NH2-Bn-DOTA (para-aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a versatile bifunctional chelator integral to the advancement of targeted cancer therapy and diagnostic imaging. Its structure comprises two key functional moieties: a DOTA cage for stable chelation of various radiometals and an aminobenzyl group that serves as a reactive handle for covalent conjugation to targeting biomolecules such as antibodies and peptides.[1][2] This dual functionality allows for the development of radiopharmaceuticals that can specifically target and deliver a radioactive payload to cancer cells for either diagnostic imaging (e.g., Positron Emission Tomography - PET) or therapeutic purposes (targeted radionuclide therapy).[3]
The DOTA component is renowned for its ability to form highly stable complexes with a variety of trivalent radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapy.[4][5] The aminobenzyl group can be readily converted to an isothiocyanate group (p-SCN-Bn-DOTA) for efficient and stable conjugation to primary amine groups (e.g., lysine (B10760008) residues) on proteins and peptides, forming a stable thiourea (B124793) bond.[6][7][8]
These application notes provide an overview of the use of this compound in targeted cancer therapy, along with detailed protocols for conjugation, radiolabeling, and preclinical evaluation.
Key Applications
-
PET Imaging: Conjugates of this compound with tumor-targeting molecules, when radiolabeled with positron-emitting radionuclides like ⁶⁸Ga, enable non-invasive visualization and quantification of tumor markers, aiding in cancer diagnosis, staging, and monitoring treatment response.[9][10]
-
Targeted Radionuclide Therapy: When chelated with therapeutic radionuclides such as ¹⁷⁷Lu, this compound conjugates can deliver cytotoxic radiation directly to cancer cells, minimizing damage to surrounding healthy tissues.[3][11]
-
Theranostics: The ability of the DOTA chelator to complex both diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu) radionuclides allows for a "theranostic" approach, where the same targeting molecule can be used for both imaging to select patients and then for therapy.
Data Presentation
Preclinical Performance of DOTA-conjugated Radiopharmaceuticals
The following tables summarize key quantitative data from preclinical studies involving DOTA-conjugated peptides and antibodies for targeted cancer therapy.
Table 1: In Vitro Cell Uptake of ⁶⁸Ga- and ¹⁷⁷Lu-DOTA-Conjugates in Cancer Cell Lines
| Radiopharmaceutical | Cancer Cell Line | Target | Uptake (% added activity) | Time Point | Reference |
| ⁶⁸Ga-DOTA-Minigastrin | AR42J (Rat Pancreatic) | CCK2R | ~15% | 1 h | [12] |
| ¹⁷⁷Lu-DOTA-Peptide 2 | HT-29 (Human Colorectal) | SSTR | <5% (internalization) | 6 h | [13] |
| ¹⁷⁷Lu-DOTA-Pertuzumab | SKOV3 (Human Ovarian) | HER2 | 24.4% ± 1.4% | Not Specified | [14] |
| ¹⁷⁷Lu-DOTA-Pertuzumab | SKBR3 (Human Breast) | HER2 | 23.2% ± 0.8% | Not Specified | [14] |
| ¹⁷⁷Lu-CHX-A"-DTPA-Rituximab | Raji (Human B-cell Lymphoma) | CD20 | 38.9% ± 1.1% | Not Specified | [14] |
Table 2: Biodistribution of ⁶⁸Ga-DOTA-Peptides in Tumor-Bearing Animal Models (% Injected Dose per Gram - %ID/g)
| Radiopharmaceutical | Animal Model | Tumor | Blood (1h p.i.) | Tumor (1h p.i.) | Kidneys (1h p.i.) | Liver (1h p.i.) | Reference |
| ⁶⁸Ga-DOTA-Minigastrin | BALB/c nude mice | AR42J | 1.0 ± 0.2 | 4.4 ± 1.3 | 2.6 ± 0.7 | 0.4 ± 0.1 | [12] |
| ⁶⁸Ga-DOTA-Exendin-4-TOC | Nude mice | RIN-M5F | Not Reported | ~4.0 | ~10.0 | Not Reported | [15] |
| ⁶⁸Ga-DOTA-Exendin-4-TOC | Nude mice | INS-1 | Not Reported | ~3.5 | ~12.0 | Not Reported | [15] |
Table 3: Biodistribution of ¹⁷⁷Lu-DOTA-Antibodies in Tumor-Bearing Animal Models (% Injected Dose per Gram - %ID/g)
| Radiopharmaceutical | Animal Model | Tumor | Blood (24h p.i.) | Tumor (24h p.i.) | Kidneys (24h p.i.) | Liver (24h p.i.) | Reference |
| ¹⁷⁷Lu-DOTA-IMAB027 | Nude mice | TE-1-CLDN6 | 4.21 ± 1.13 | 18.0 ± 3.5 (at 24h) | 6.5 ± 0.8 | 7.5 ± 1.0 | [1] |
| ¹⁷⁷Lu-DOTA-IAB2 | BALB/c nude mice | LNCaP | Not Reported | 35 | 25 | Not Reported | [16] |
| ¹⁷⁷Lu-DOTA-HH1 | Nude mice | Daudi Lymphoma | ~10 | ~20 | ~5 | ~3 | [17] |
Experimental Protocols
Protocol 1: Conversion of this compound to p-SCN-Bn-DOTA
This protocol describes the conversion of the amine group of this compound to a more reactive isothiocyanate group for efficient conjugation to biomolecules.[6]
Materials:
-
This compound
-
3 N Hydrochloric Acid (HCl)
-
Chloroform (B151607) (CHCl₃)
-
Deionized water
-
Lyophilizer
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve this compound in a 3 N HCl solution.
-
Add thiophosgene to the solution and allow the reaction to proceed.
-
Extract the reaction mixture four times with chloroform.
-
Combine the chloroform extracts and evaporate to dryness.
-
Dissolve the residue in deionized water and lyophilize to obtain p-SCN-Bn-DOTA.
Protocol 2: Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol outlines the conjugation of the isothiocyanate derivative of DOTA to the lysine residues of a monoclonal antibody.[7][18]
Materials:
-
Monoclonal antibody (e.g., anti-tumor antigen)
-
p-SCN-Bn-DOTA
-
Carbonate buffer (0.2 M, pH 9.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrafiltration units (e.g., 50 kDa MWCO)
-
Incubator at 37°C
Procedure:
-
Antibody Preparation:
-
Condition the antibody into carbonate buffer (0.2 M, pH 9.0) using an ultrafiltration unit.
-
Adjust the antibody concentration to a suitable level (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in the carbonate buffer.
-
Add the p-SCN-Bn-DOTA solution to the antibody solution at a desired molar ratio (e.g., 5 to 50-fold molar excess of DOTA).
-
Incubate the reaction mixture for 1 hour at 37°C with gentle mixing.
-
-
Purification:
-
Remove unconjugated p-SCN-Bn-DOTA by repeated ultrafiltration with PBS (pH 7.4).
-
The purified DOTA-antibody conjugate can be stored at 2-8°C.
-
Protocol 3: Radiolabeling of DOTA-Peptide with ⁶⁸Ga
This protocol describes the radiolabeling of a DOTA-conjugated peptide with Gallium-68.[19]
Materials:
-
DOTA-conjugated peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (2.5 M)
-
⁶⁸GaCl₃ eluate
-
Heating block at 90°C
-
0.2 µm syringe filter
-
Radio-HPLC or radio-TLC for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
In a sterile reaction vial, mix approximately 20 µg of the DOTA-peptide with sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate (e.g., ~5 mCi) to the peptide solution.
-
Adjust the pH of the reaction mixture to between 4.5 and 5.0.
-
Heat the reaction mixture for 20 minutes at 90°C.
-
Allow the mixture to cool to room temperature.
-
Filter the final product through a 0.2 µm syringe filter.
-
Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.
Protocol 4: Radiolabeling of DOTA-Antibody with ¹⁷⁷Lu
This protocol details the radiolabeling of a DOTA-conjugated antibody with Lutetium-177.
Materials:
-
DOTA-conjugated antibody
-
¹⁷⁷LuCl₃ solution
-
Ammonium (B1175870) acetate buffer (0.5 M, pH 7.0)
-
Heating block or water bath at 37°C
-
Size-exclusion chromatography (SEC) column for purification
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
In a sterile, metal-free vial, add the DOTA-conjugated antibody to ammonium acetate buffer.
-
Add the ¹⁷⁷LuCl₃ solution to the antibody-DOTA conjugate.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purify the ¹⁷⁷Lu-DOTA-antibody from unchelated ¹⁷⁷Lu using a size-exclusion chromatography column.
-
Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity and integrity of the radioimmunoconjugate.
Visualizations
Signaling Pathway in Targeted Radiotherapy
Targeted radionuclide therapy with agents like ¹⁷⁷Lu-DOTA-conjugates induces cell death primarily through DNA damage caused by the emitted beta particles. This triggers a cascade of cellular responses.
Caption: Mechanism of action for ¹⁷⁷Lu-DOTA targeted radiotherapy.
Experimental Workflow for PET Imaging
The following diagram illustrates a typical workflow for preclinical PET imaging using a ⁶⁸Ga-DOTA-conjugated radiopharmaceutical.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current Status of Radiopharmaceuticals for the Theranostics of Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. download.uni-mainz.de [download.uni-mainz.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. openmedscience.com [openmedscience.com]
- 12. Preclinical Evaluation of 68Ga-DOTA-Minigastrin for the Detection of Cholecystokinin-2/Gastrin Receptor–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ⁶⁴Cu-Labeling of p-NH₂-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the radiolabeling of the bifunctional chelator p-NH₂-Bn-DOTA with Copper-64 (⁶⁴Cu). The protocol is intended for researchers in academia and industry engaged in the development of novel radiopharmaceuticals for positron emission tomography (PET) imaging.
Introduction
The chelator p-NH₂-Bn-DOTA is a derivative of the widely used macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The aminobenzyl group provides a functional handle for conjugation to biomolecules, such as peptides and antibodies, for targeted delivery of the radioisotope ⁶⁴Cu. ⁶⁴Cu is a positron-emitting radionuclide with a convenient half-life of 12.7 hours, making it suitable for PET imaging studies that require monitoring of biological processes over an extended period. This protocol outlines the steps for efficient and reproducible labeling of p-NH₂-Bn-DOTA with ⁶⁴Cu, including materials, equipment, step-by-step procedures, and quality control measures.
Experimental Protocol
This protocol is adapted from established procedures for radiolabeling DOTA and its conjugates with ⁶⁴Cu.[1][2][3][4]
Materials and Equipment
-
Reagents:
-
p-NH₂-Bn-DOTA
-
⁶⁴CuCl₂ in 0.1 M HCl
-
Ammonium (B1175870) acetate (B1210297) (NH₄OAc), metal-free
-
Water for injection (WFI) or metal-free water
-
Diethylenetriaminepentaacetic acid (DTPA) solution (50 mM)
-
Hydrochloric acid (HCl), 0.1 M, metal-free
-
Sodium hydroxide (B78521) (NaOH), 0.1 M, metal-free
-
-
Equipment:
-
Vortex mixer
-
pH meter or pH strips (range 4-7)
-
Incubator or heating block set to 37°C
-
Radio-thin-layer chromatography (radio-TLC) scanner or High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Gamma counter
-
Preparation of Reagents
-
Ammonium Acetate Buffer (0.1 M, pH 5.5): Dissolve an appropriate amount of ammonium acetate in metal-free water and adjust the pH to 5.5 using 0.1 M HCl or 0.1 M NaOH.
-
p-NH₂-Bn-DOTA Stock Solution (1 mg/mL): Dissolve p-NH₂-Bn-DOTA in metal-free water to a final concentration of 1 mg/mL. Store at -20°C.
Radiolabeling Procedure
-
In a sterile, low-binding microcentrifuge tube, add a specific amount of the p-NH₂-Bn-DOTA stock solution. The final concentration of the chelator in the reaction mixture can be varied to determine the optimal labeling efficiency and specific activity.
-
Add 0.1 M ammonium acetate buffer (pH 5.5) to the tube.
-
Carefully add the desired amount of ⁶⁴CuCl₂ solution to the tube. The volume added should be minimized to avoid significant changes in pH.
-
Gently vortex the reaction mixture for 10-15 seconds.
-
Check the pH of the reaction mixture and ensure it is between 5.0 and 6.0. Adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[1][2][3]
-
After incubation, the reaction can be stopped by adding a small volume of 50 mM DTPA solution to chelate any unreacted ⁶⁴Cu.
Quality Control
The radiochemical purity of the final product, ⁶⁴Cu-p-NH₂-Bn-DOTA, must be determined to ensure that the amount of free ⁶⁴Cu is minimal. This can be achieved using radio-TLC or radio-HPLC.
-
Radio-TLC:
-
Stationary Phase: ITLC-SG strips
-
Mobile Phase: 50 mM DTPA in 0.9% saline
-
Procedure: Spot a small amount of the reaction mixture onto the ITLC strip. Develop the chromatogram until the solvent front reaches the top. The ⁶⁴Cu-p-NH₂-Bn-DOTA complex will remain at the origin (Rf = 0), while free ⁶⁴Cu will move with the solvent front (Rf ≈ 1).
-
Analysis: Scan the strip using a radio-TLC scanner to determine the percentage of radioactivity at the origin and the solvent front.
-
-
Radio-HPLC:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Detection: In-line radioactivity detector.
-
Analysis: The retention time of ⁶⁴Cu-p-NH₂-Bn-DOTA will be different from that of free ⁶⁴Cu. The radiochemical purity is calculated by integrating the peak areas.
-
A radiochemical purity of >95% is generally considered acceptable for preclinical and clinical applications.[2][3]
Quantitative Data Summary
The following tables summarize typical data obtained from ⁶⁴Cu-labeling of DOTA and its derivatives.
| Parameter | Reported Value | Reference |
| Radiochemical Purity | >95% | [2][3] |
| Specific Activity | 127-370 MBq/mg | [2][3] |
| Incubation Temperature | 37°C | [1][2][3] |
| Incubation Time | 30-60 minutes | [1][2][3] |
| pH | 5.5 | [1] |
| Chelator | In Vitro Serum Stability (48h) | Reference |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 93.9% | [1][4] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 97.9% | [1][4] |
Experimental Workflow Diagram
Caption: Workflow for the ⁶⁴Cu-labeling of p-NH₂-Bn-DOTA.
Discussion
The radiolabeling of p-NH₂-Bn-DOTA with ⁶⁴Cu is a robust and reproducible process. The reaction conditions, particularly pH and temperature, are critical for achieving high radiochemical yields. A slightly acidic pH of 5.5 is optimal for the complexation of ⁶⁴Cu by the DOTA macrocycle. While some DOTA conjugates can be labeled at room temperature, heating to 37°C is often employed to ensure efficient labeling, especially when working with low concentrations of the precursor.[5]
It is important to note that other bifunctional chelators, such as those based on NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), have been shown to exhibit faster labeling kinetics and may form more stable complexes with ⁶⁴Cu under milder conditions.[1][4] The choice of chelator will depend on the specific application and the properties of the biomolecule to be labeled.
The in vitro stability of the resulting radiolabeled compound is a critical parameter. The ⁶⁴Cu-p-NH₂-Bn-DOTA complex demonstrates good stability in serum, with over 93% of the ⁶⁴Cu remaining chelated after 48 hours.[1][4] This is essential to minimize the off-target accumulation of free ⁶⁴Cu in non-target tissues, which can lead to an increased radiation dose to the patient and lower imaging contrast.
Conclusion
This application note provides a comprehensive protocol for the ⁶⁴Cu-labeling of p-NH₂-Bn-DOTA. By following the detailed methodology and implementing rigorous quality control measures, researchers can confidently produce high-quality ⁶⁴Cu-p-NH₂-Bn-DOTA for use in preclinical and clinical research. The provided data and workflow diagrams serve as a valuable resource for scientists and professionals in the field of radiopharmaceutical development.
References
- 1. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 64Cu-p-NH2-Bn-DOTA-hu14.18K322A, a PET radiotracer targeting neuroblastoma and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing p-NH2-Bn-DOTA Radiolabeling
Welcome to the technical support center for p-NH2-Bn-DOTA radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing labeling efficiency and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound is a bifunctional chelator, which is a molecule designed to bind strongly to a radionuclide on one end and attach to a targeting molecule (like an antibody or peptide) on the other.[1] Its primary use is in the development of radiopharmaceuticals for imaging (e.g., PET scans) and therapy, a field known as theranostics.[1][2] The DOTA cage securely holds the radioactive metal, while the p-NH2-Bn (aminobenzyl) group provides a reactive site for conjugation to biomolecules.
Q2: Which radionuclides can be chelated by DOTA? A2: DOTA is a versatile chelator capable of forming stable complexes with a wide range of trivalent radiometals. Commonly used radionuclides include Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), Yttrium-90 (⁹⁰Y), and Indium-111 (¹¹¹In).[3][4] It is also being explored for use with other radiometals like Actinium-225 (²²⁵Ac) and Copper-64 (⁶⁴Cu).[4]
Q3: Why is the pH of the reaction mixture so critical for DOTA radiolabeling? A3: The pH of the reaction is a crucial parameter that significantly influences the radiolabeling kinetics and efficiency. For most trivalent radiometals like ¹⁷⁷Lu, ⁹⁰Y, and ⁶⁸Ga, the optimal pH range is typically between 3.5 and 5.5.[3][5][6] Below pH 4, the reaction kinetics can be very slow.[3][7] Above pH 5, radionuclides may form insoluble hydroxides, which prevents their incorporation into the DOTA chelator and leads to low radiochemical purity.[3][7]
Q4: Does the optimal temperature for radiolabeling vary with the radionuclide? A4: Yes, the optimal temperature and incubation time depend on the specific radionuclide being used. Labeling with ¹⁷⁷Lu and ⁹⁰Y is often complete within 20-30 minutes at 80-95°C.[3][8] In contrast, labeling with ¹¹¹In may require higher temperatures (e.g., 100°C) for 30 minutes.[3] For ⁶⁸Ga, which has a short half-life, reactions are typically run at 80-100°C for 5-15 minutes to achieve high efficiency quickly.[6][9][10] Some newer chelators have been developed to allow for labeling at room temperature, but DOTA generally requires heating.[11]
Q5: What are common sources of metal ion contamination and how do they affect my experiment? A5: Metal ion impurities are a major cause of poor radiolabeling efficiency. These contaminants compete with the desired radionuclide for the DOTA chelator.[12] Common sources include the radionuclide eluate from the generator, buffers, water, and even metal needles.[12][13] For example, Cd²⁺ can interfere with ¹¹¹In labeling, and other trivalent metals like Fe³⁺ or Al³⁺ can compete with ⁶⁸Ga.[3][12] It is essential to use high-purity reagents and treat buffers with a metal-scavenging resin like Chelex 100 to remove trace metal contaminants.[13]
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (RCY) or Purity
Low RCY is one of the most common problems encountered during radiolabeling. The following decision tree and guide can help diagnose the root cause.
Caption: Troubleshooting Decision Tree for Low Radiolabeling Yield.
Step-by-Step Troubleshooting:
-
Verify pH: The optimal pH for DOTA chelation is typically 4.0-4.5.[3][7] Use a calibrated pH meter to check the reaction mixture. Adjust using a high-purity buffer, such as 1M sodium acetate (B1210297).[14]
-
Eliminate Metal Contaminants: This is a critical and often overlooked cause of failure. Ensure all solutions (water, buffers, HCl for generator elution) are of high purity and metal-free.[12] Using a cation exchange column to purify the radionuclide eluate can be an effective step.[9]
-
Optimize Temperature and Time: Reaction kinetics are temperature-dependent.[9] For ¹⁷⁷Lu, ensure the reaction is heated to at least 80°C for 20 minutes.[3] For ⁶⁸Ga, heating at 95-100°C for 5-15 minutes is common.[6][10] Inadequate heating will result in incomplete labeling.
-
Check Precursor Concentration: Ensure a sufficient molar excess of the this compound-conjugated peptide or antibody is present relative to the radionuclide.[15] If the concentration is too low, there may not be enough chelator to bind all the radioactivity.
-
Assess Precursor Quality: Verify the purity and integrity of your DOTA-conjugated biomolecule. Degradation or impurities can prevent efficient labeling.
Issue 2: Poor In Vitro/In Vivo Stability (Transchelation)
Poor stability results in the radionuclide detaching from the DOTA chelator in biological media, leading to off-target accumulation and reduced efficacy.
Troubleshooting Steps:
-
Confirm Complete Chelation: Incomplete labeling is a primary cause of apparent instability. Ensure your initial radiochemical purity is >95%. Unbound radionuclide will behave as if the complex is unstable.
-
Add a Final Chelator Quench: After the labeling reaction, add a small amount of a strong chelating agent like EDTA or DTPA to scavenge any remaining free radiometal.[16] This prevents the unbound radionuclide from interfering with stability studies.
-
Evaluate Conjugation Ratio: The number of DOTA chelators attached per antibody or peptide can impact stability and biological performance. A very high DOTA-to-antibody ratio can sometimes alter the biomolecule's properties, leading to increased uptake in non-target organs like the liver and spleen.[17]
-
Use Radical Scavengers: For some radiopharmaceuticals, radiolysis (damage caused by the radiation itself) can degrade the molecule. Adding radical scavengers like ascorbic acid or gentisic acid to the final formulation can improve stability.[8][14]
Data Summary Tables
Table 1: Recommended Radiolabeling Conditions for DOTA-conjugates
| Radionuclide | Optimal pH Range | Recommended Temperature (°C) | Typical Incubation Time (min) |
| ¹⁷⁷Lu | 4.0 - 5.0[3][7][15] | 80 - 95[3][8] | 15 - 30[3][8] |
| ⁶⁸Ga | 3.5 - 4.5[6][9][18] | 80 - 100[6][9] | 5 - 15[9][10] |
| ⁹⁰Y | 4.0 - 4.5[3] | 80[3] | 20[3] |
| ¹¹¹In | 4.0 - 4.5[3] | 100[3] | 30[3] |
Experimental Protocols
General Protocol for Radiolabeling a DOTA-conjugated Peptide with ¹⁷⁷Lu
This protocol is a generalized procedure. Specific amounts and volumes should be optimized for each unique DOTA-conjugate.
Caption: General workflow for ¹⁷⁷Lu-DOTA-peptide radiolabeling.
Methodology:
-
Reagent Preparation: In a sterile reaction vial, add 25-35 nmol of the DOTA-conjugated peptide.[14]
-
Buffering: Add 0.35 mL of 1 M sodium acetate buffer (pH 4.5) to the vial.[14] To mitigate radiolysis, a radical scavenger such as ascorbic acid can be included in the reaction mixture.[14]
-
Radionuclide Addition: Add the desired activity of ¹⁷⁷LuCl₃ (in a small volume of dilute HCl) to the reaction vial. The final pH of the mixture should be between 4.0 and 4.5.
-
Incubation: Securely cap the vial and place it in a heating block pre-heated to 95°C for 15-20 minutes.[8]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) of the product.
Protocol for Quality Control using Instant Thin Layer Chromatography (iTLC)
iTLC is a rapid method to separate the radiolabeled conjugate from free, unchelated radionuclide.
Methodology:
-
Strip Preparation: On an iTLC-SG strip, mark an origin line.
-
Spotting: Carefully spot a small drop (~1 µL) of the reaction mixture onto the origin line and allow it to dry.
-
Development: Place the strip in a chromatography tank containing a suitable mobile phase. For many ¹⁷⁷Lu- and ⁹⁰Y-DOTA conjugates, a mixture of methanol (B129727) and 0.4 M ammonium (B1175870) acetate (1:1, v/v) is effective.[19]
-
Analysis: In this system, the radiolabeled conjugate remains at the origin (Rf = 0), while the free radionuclide moves with the solvent front (Rf = 1).
-
Calculation: After development, cut the strip in half and measure the radioactivity of each section using a gamma counter. The radiochemical purity is calculated as: RCP (%) = (Counts at Origin / Total Counts) x 100
For more precise quantification and to detect other impurities, radio-HPLC is the preferred method.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microfluidic radiolabeling of biomolecules with PET radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-NH2-Bn-DOTA Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-NH2-Bn-DOTA and its activated derivatives for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for conjugation?
A1: this compound is a bifunctional chelator, which means it has two key functional parts: a DOTA cage for securely holding a metal ion (often a radionuclide for imaging or therapy), and an amino group on a benzyl (B1604629) backbone that can be modified for conjugation to biomolecules like antibodies or peptides.[1] For practical conjugation, the primary amine of this compound is typically converted into a more reactive functional group, such as an isothiocyanate (p-SCN-Bn-DOTA) or an N-hydroxysuccinimide (NHS) ester. These activated forms readily react with primary amines (e.g., the side chain of lysine (B10760008) residues) on the target biomolecule.
Q2: Which reactive form should I use: p-SCN-Bn-DOTA or a DOTA-NHS-ester?
A2: The choice depends on your experimental setup and preferences.
-
p-SCN-Bn-DOTA (isothiocyanate) reacts with primary amines under neutral to moderately basic conditions (pH 8.0-9.5) to form a stable thiourea (B124793) bond.[2]
-
DOTA-NHS-ester reacts with primary amines under slightly acidic to basic conditions (pH 7.2-8.5) to form a stable amide bond.[3] NHS esters are known to be susceptible to hydrolysis in aqueous solutions, which is a competing reaction that can reduce conjugation efficiency.[3][4]
Q3: What are the critical parameters for a successful conjugation reaction?
A3: Several factors significantly influence the outcome of the conjugation:
-
pH: The reaction pH is crucial. For isothiocyanates, a pH of 8.0-9.5 is recommended, while for NHS esters, a pH of 7.2-8.5 is optimal.[3][5] Incorrect pH can lead to low or no conjugation.
-
Molar Ratio: The molar ratio of the DOTA derivative to the biomolecule determines the average number of DOTA molecules conjugated per biomolecule (degree of labeling).[6] This ratio needs to be optimized for each specific application.
-
Buffer Composition: Use amine-free buffers such as phosphate, carbonate, or borate (B1201080) buffers.[3] Buffers containing primary amines, like Tris, will compete with the target biomolecule for reaction with the activated DOTA, reducing your yield.[7]
-
Purity of Reagents: Ensure your biomolecule is pure and in an appropriate buffer. Contaminating proteins or small molecules with primary amines will lead to side reactions. The activated DOTA derivatives are also sensitive to moisture and should be handled accordingly.[7]
Q4: How does the number of conjugated DOTA molecules affect my biomolecule?
A4: A higher number of conjugated DOTA molecules can allow for a higher specific activity (more radiolabel per biomolecule). However, excessive conjugation can have negative consequences, including:
-
Loss of Immunoreactivity: Conjugation at or near the antigen-binding site of an antibody can reduce its ability to bind to its target.[6]
-
Increased Aggregation: High degrees of labeling can lead to protein aggregation.[7]
-
Altered Pharmacokinetics: An increased number of hydrophilic DOTA chelators can alter the biodistribution of the conjugate, potentially leading to increased uptake in the liver and spleen.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Incorrect pH of reaction buffer. | Verify the pH of your buffer immediately before starting the reaction. For p-SCN-Bn-DOTA, adjust to pH 8.0-9.5. For DOTA-NHS-ester, adjust to pH 7.2-8.5.[3][5] |
| Presence of primary amines in the buffer (e.g., Tris). | Perform a buffer exchange of your biomolecule into an amine-free buffer like PBS, carbonate, or borate buffer prior to conjugation.[7] | |
| Hydrolysis of DOTA-NHS-ester. | Prepare the DOTA-NHS-ester solution immediately before use. Avoid prolonged exposure to aqueous environments before adding it to the biomolecule solution.[4] | |
| Inactive DOTA derivative. | Purchase fresh reagent. Store activated DOTA derivatives under dry conditions and protected from moisture. | |
| Insufficient molar ratio of DOTA derivative. | Increase the molar excess of the DOTA derivative to the biomolecule. Perform a titration to find the optimal ratio.[6] | |
| Antibody Aggregation Post-Conjugation | High degree of conjugation. | Reduce the molar ratio of the DOTA derivative to the antibody. Optimize the reaction time and temperature; sometimes, reacting overnight at 4°C can reduce aggregation compared to shorter times at room temperature.[7] |
| Inappropriate buffer conditions during purification or storage. | Ensure the final buffer has a suitable pH and ionic strength for your antibody. Consider adding stabilizing excipients if necessary. | |
| Loss of Biomolecule Activity (e.g., Immunoreactivity) | Conjugation at critical functional sites. | Reduce the molar ratio of the DOTA derivative to favor conjugation at more accessible, less critical sites.[6] If problems persist, consider site-specific conjugation methods if applicable. |
| Denaturation of the biomolecule. | Avoid harsh reaction conditions (e.g., excessively high temperatures or extreme pH). Ensure all reagents and buffers are of high quality. | |
| Inconsistent Results Between Batches | Variability in reagent quality or preparation. | Use reagents from the same lot number. Prepare buffers fresh and verify the pH for each experiment. |
| Inconsistent reaction parameters. | Carefully control reaction time, temperature, and mixing for every conjugation reaction. |
Quantitative Data Summary
Table 1: Effect of Molar Ratio on the Average Number of p-SCN-Bn-DOTA Molecules Conjugated to Rituximab.
| Antibody:Chelator Molar Ratio | Average Number of DOTA per Antibody | Reference |
| 1:5 | 1.62 ± 0.5 | [6] |
| 1:10 | 1-1.5 | [9] |
| 1:10 | 6.42 ± 1.72 | [6] |
| 1:20 | ~6.1 | [10] |
| 1:50 | 4.25 ± 1.04 | [9] |
| 1:50 | 11.01 ± 2.64 | [6] |
Note: The number of conjugated chelators can vary significantly based on the specific antibody, buffer conditions, and reaction time.
Table 2: Influence of DOTA Conjugation on Antibody Immunoreactivity.
| Approximate DOTA per Antibody | Immunoreactive Fraction (%) | Reference |
| 4 | 91.4 | [11] |
| 7 | 72.8 | [11] |
| 9 | 47.3 | [11] |
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol is a general guideline and should be optimized for your specific antibody.
1. Materials:
-
Antibody of interest
-
p-SCN-Bn-DOTA
-
Buffer Exchange Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 9.0
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 9.0
-
Purification Buffer: 0.25 M Ammonium Acetate, pH 5.0-5.5
-
PD-10 Desalting Columns
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thermomixer or incubator
2. Procedure:
-
Antibody Preparation:
-
If your antibody is not in an amine-free buffer, perform a buffer exchange into the Conjugation Buffer using a PD-10 desalting column according to the manufacturer's instructions.
-
Determine the concentration of the antibody solution (e.g., by measuring absorbance at 280 nm).
-
-
p-SCN-Bn-DOTA Preparation:
-
Immediately before use, dissolve p-SCN-Bn-DOTA in a small amount of anhydrous DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the antibody solution.
-
Add the desired molar excess of the p-SCN-Bn-DOTA stock solution to the antibody solution. A starting point could be a 20:1 or 50:1 molar ratio of chelator to antibody.[9][10]
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.[9]
-
-
Purification:
-
Purify the DOTA-conjugated antibody from the excess, unconjugated p-SCN-Bn-DOTA using a PD-10 desalting column pre-equilibrated with Purification Buffer.
-
Collect the protein-containing fractions as the eluate.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate.
-
Determine the average number of DOTA molecules per antibody, for example, by MALDI-TOF mass spectrometry.[10]
-
The conjugate is now ready for radiolabeling. Store at 4°C.
-
Protocol 2: General Protocol for DOTA-NHS-ester Conjugation
This protocol provides a general framework for conjugating a DOTA-NHS-ester to a protein.
1. Materials:
-
Protein of interest
-
DOTA-NHS-ester
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~7.5
-
Purification method (e.g., size-exclusion chromatography, dialysis, or spin filters)
-
Anhydrous Dimethylformamide (DMF) or DMSO
2. Procedure:
-
Protein Preparation:
-
Ensure the protein is in the Conjugation Buffer at a concentration of at least 2 mg/mL.
-
-
DOTA-NHS-ester Preparation:
-
Dissolve the DOTA-NHS-ester in anhydrous DMF or DMSO to make a 10 mM stock solution immediately before use.[4]
-
-
Conjugation Reaction:
-
Add the DOTA-NHS-ester stock solution to the protein solution. A typical starting molar excess is 10-20 fold.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess DOTA-NHS-ester and reaction byproducts by your chosen purification method (e.g., gel filtration).
-
-
Characterization:
-
Characterize the conjugate for protein concentration and degree of labeling.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: General experimental workflow for DOTA conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
improving specific activity of p-NH2-Bn-DOTA radiopharmaceuticals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-NH2-Bn-DOTA radiopharmaceuticals. Our goal is to help you overcome common challenges and optimize your experiments for achieving high specific activity and radiochemical purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (para-aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a bifunctional chelating agent. The DOTA component strongly binds to various radiometals, while the aminobenzyl group allows for covalent conjugation to targeting molecules like antibodies or peptides.[1] Its primary applications are in nuclear medicine for diagnostic imaging (e.g., PET scans) and targeted radionuclide therapy.[1]
Q2: Which radionuclides can be chelated by this compound?
A2: DOTA is a versatile chelator capable of forming stable complexes with a wide range of trivalent cations. Commonly used radionuclides include Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Indium-111 (¹¹¹In), and Actinium-225 (²²⁵Ac).[1][2][3][4]
Q3: What is "specific activity" and why is it important?
A3: Specific activity (As) refers to the amount of radioactivity per unit mass of a substance (e.g., MBq/mg or GBq/μmol).[5] High specific activity is crucial for radiopharmaceuticals because it allows for the administration of a sufficient radioactive dose for imaging or therapy without introducing an excessive mass of the targeting molecule, which could cause unwanted physiological effects or saturate the target receptors.[3][6]
Q4: What is the difference between specific activity and molar activity?
A4: Specific activity (As) is radioactivity per unit mass (e.g., GBq/mg), while molar activity (Am) is radioactivity per mole of a compound (e.g., GBq/μmol). Molar activity is often the preferred parameter as it relates directly to the number of molecules.[5] Both are key quality attributes for radiopharmaceuticals.[5]
Troubleshooting Guide
Issue 1: Low Radiochemical Purity (RCP) / Labeling Efficiency
Q: My radiolabeling reaction with this compound resulted in low radiochemical purity. What are the potential causes and how can I fix it?
A: Low RCP is a common issue that can stem from several factors in the labeling process. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Workflow for Low Radiochemical Purity
Caption: Troubleshooting workflow for low radiochemical purity (RCP).
-
Incorrect pH: The kinetics of labeling DOTA-peptides are highly pH-dependent. The optimal pH range is typically between 4.0 and 5.5.[3][7] A pH below 4.0 can significantly slow down the reaction, while a pH above 5 can lead to the formation of radionuclide hydroxides, preventing efficient chelation.[3][7]
-
Solution: Carefully prepare and verify the pH of your reaction buffer (e.g., ammonium (B1175870) acetate) using a calibrated pH meter. Use high-purity water and reagents to avoid pH shifts.
-
-
Metal Contaminants: Trace metal impurities in reagents, buffers, or the radionuclide solution can compete with the desired radionuclide for the DOTA chelator. Common interfering metals include iron (Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and cadmium (Cd²⁺).[3][8] These can originate from glassware, pipette tips, or the radionuclide production process itself.[3]
-
Solution: Use metal-free water and high-purity reagents. Pre-treat buffers with a chelating resin (e.g., Chelex) to remove metal contaminants. Ensure the radionuclide is of high purity.
-
-
Suboptimal Temperature and Incubation Time: Radiolabeling kinetics are temperature-dependent. Insufficient heating or time can lead to an incomplete reaction.
-
Precursor Concentration/Quality: A low concentration or degradation of the this compound conjugate can lead to poor labeling efficiency.
-
Solution: Ensure the correct concentration of the DOTA-conjugated molecule is used. Store the conjugate under appropriate conditions (e.g., -20°C, protected from light and moisture) to prevent degradation.[1]
-
Issue 2: Low Specific Activity
Q: I have achieved high radiochemical purity, but the specific activity of my final product is too low. How can I improve it?
A: Low specific activity indicates the presence of a high amount of non-radioactive ("cold") carrier, which can be the unlabeled DOTA-conjugate or competing metal ions.
Factors Influencing Specific Activity
Caption: Key factors that influence the final specific activity.
-
Carrier in Radionuclide Solution: The radionuclide may contain non-radioactive isotopes of the same element ("carrier") or other metal contaminants. "Carrier-free" or "no-carrier-added" radionuclides are essential for high specific activity.[3]
-
Solution: Source the highest purity radionuclide available. Be aware of contaminants that may be introduced during target processing or as decay products.[3]
-
-
Excess Precursor: Using a large molar excess of the this compound conjugate will result in a large amount of unlabeled material in the final product, thus lowering the specific activity.
-
Solution: Optimize the molar ratio of the DOTA-conjugate to the radionuclide. Aim for the lowest amount of precursor that still provides high radiochemical purity within a reasonable timeframe.[3]
-
-
Inefficient Purification: The purification method must be able to effectively separate the radiolabeled conjugate from the unlabeled precursor.
-
Solution: High-Performance Liquid Chromatography (HPLC) is the gold standard for purification and analysis due to its high resolution.[10][11] Solid Phase Extraction (SPE) can also be a rapid and effective method if properly developed.[10][12] Optimize your HPLC gradient or SPE wash/elution steps to achieve baseline separation.[5]
-
Data Tables for Optimization
Table 1: Recommended Radiolabeling Conditions for DOTA-Peptides
| Parameter | ⁹⁰Y | ¹¹¹In | ¹⁷⁷Lu | ⁶⁸Ga |
| Optimal pH | 4.0 - 4.5 | 4.0 - 4.5 | 4.0 - 4.5 | 3.5 - 4.5 |
| Temperature (°C) | 80 | 100 | 80 | 95 |
| Time (min) | 20 | 30 | 20 | 5 - 15 |
| Buffer | Ammonium Acetate (B1210297) | Ammonium Acetate | Ammonium Acetate/Ascorbate | HEPES / Sodium Acetate |
| Reference | [3] | [3] | [3][9] | [13] |
Table 2: Impact of Metal Contaminants on Radiolabeling
| Contaminant Ion | Radionuclide Affected | Impact | Mitigation Strategy | Reference |
| Cd²⁺ | ¹¹¹In | Strong competitor, significantly reduces incorporation. | Use high-purity ¹¹¹In; avoid contamination from target decay. | [3] |
| Zr⁴⁺ | ⁹⁰Y | No significant interference. | N/A | [3] |
| Hf⁴⁺ | ¹⁷⁷Lu | No significant interference. | N/A | [3] |
| Fe³⁺, Zn²⁺, Cu²⁺ | All | General competitors for DOTA chelation. | Use metal-free buffers and high-purity reagents. | [8] |
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Conjugated Peptide
This protocol provides a general guideline. Specific parameters must be optimized for each unique peptide and radionuclide combination.
-
Preparation:
-
Prepare a 0.1 M - 0.5 M ammonium acetate or sodium acetate buffer using metal-free water and high-purity reagents. Adjust the pH to the optimal range (e.g., 4.5) using a calibrated pH meter.
-
Prepare a stock solution of the this compound-conjugated peptide in metal-free water (e.g., 1 mg/mL).
-
Dispense the required volume of the peptide stock solution into a sterile, low-binding reaction vial.
-
-
Radiolabeling Reaction:
-
Add the radionuclide solution (e.g., ¹⁷⁷LuCl₃ in HCl) to the reaction vial containing the peptide and buffer.
-
Gently mix the solution. The final reaction volume should be kept minimal to maintain high reactant concentrations.
-
Incubate the reaction vial in a heating block or water bath at the optimized temperature (e.g., 80-100°C) for the required duration (e.g., 20-30 minutes).[3]
-
-
Quenching (Optional):
-
After incubation, the reaction can be stopped by adding a small volume of a DTPA or EDTA solution (e.g., 50 mM) to chelate any remaining free radionuclide.
-
-
Quality Control:
Protocol 2: Purification using Solid Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., C18).
-
Condition the cartridge by passing ethanol (B145695) (e.g., 5 mL) followed by high-purity water (e.g., 10 mL) through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute the reaction mixture with water or a weak buffer to ensure binding to the C18 stationary phase.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 5-10% ethanol in water) to remove unchelated radionuclide and other hydrophilic impurities. Collect the eluate and measure its radioactivity.
-
-
Elution:
-
Elute the desired radiolabeled peptide using a stronger solvent (e.g., 50-95% ethanol in water). Collect the product in a sterile vial.
-
-
Final Formulation:
-
The ethanolic solution may need to be reformulated into a biocompatible buffer (e.g., saline) for in vivo use. This can be achieved by dilution or evaporation of the ethanol and reconstitution in the desired buffer.
-
Protocol 3: Quality Control using Radio-HPLC
-
System Setup:
-
Equip an HPLC system with a suitable column (e.g., reverse-phase C18), a UV detector, and a radioactivity detector.[5]
-
Prepare mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
-
Method Development:
-
Develop a gradient elution method that provides baseline separation between the radiolabeled product, the unlabeled precursor, and any free radionuclide.
-
Inject a sample of the unlabeled precursor to determine its retention time via UV detection.
-
-
Analysis:
-
Inject a small, known volume of the final radiopharmaceutical product.
-
Record both the UV and radioactivity chromatograms.
-
Integrate the peaks in the radioactivity chromatogram to determine the percentage of activity associated with the desired product peak. This value represents the Radiochemical Purity (RCP).[14]
RCP (%) = (Area of Radiopharmaceutical Peak / Total Area of All Radioactive Peaks) x 100
-
References
- 1. p-NH₂-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications | SiChem GmbH [shop.sichem.de]
- 2. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03875G [pubs.rsc.org]
- 9. Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches: Conversion Upswing and Side-Products Minimization [mdpi.com]
- 10. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indico.cern.ch [indico.cern.ch]
- 12. affinisep.com [affinisep.com]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. cdn.ymaws.com [cdn.ymaws.com]
Technical Support Center: p-NH2-Bn-DOTA Serum Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of p-NH2-Bn-DOTA and its bioconjugates in serum. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its serum stability important?
This compound (p-aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a bifunctional chelator. It features a DOTA "cage" that securely binds to radiometals for imaging or therapeutic applications, and an aminobenzyl group that allows for covalent conjugation to biomolecules like peptides and antibodies. The stability of the resulting radiolabeled bioconjugate in serum is critical for its efficacy and safety. Instability can lead to the release of the radiometal, resulting in off-target accumulation (e.g., in the bone or liver), reduced imaging quality, and potential toxicity.
Q2: What are the main factors that can affect the stability of a this compound-radiometal complex in serum?
Several factors can influence the in vivo stability of this compound chelates:
-
The choice of radiometal: DOTA forms highly stable complexes with a range of trivalent metals like Lutetium-177 and Yttrium-90. The stability with other radiometals, such as Gallium-68 or Copper-64, can vary.
-
Radiolabeling conditions: Suboptimal conditions during the radiolabeling process (e.g., incorrect pH, temperature, or presence of competing metal ions) can lead to incomplete complexation and reduced stability.
-
Isomer formation: Benzyl-DOTA derivatives can form multiple isomers upon complexation with a metal ion. These isomers can have different coordination geometries and, consequently, different stabilities in serum. For instance, with Gallium, a less stable N3O3 coordination has been observed for one isomer of a benzyl-DOTA derivative, in contrast to the more stable N4O2 coordination.[1][2]
-
Transchelation: Serum proteins, such as transferrin, can potentially abstract the radiometal from the DOTA chelate, especially if the complex is not kinetically inert.
-
Enzymatic degradation: The bioconjugate itself (the peptide or antibody attached to the DOTA) can be subject to degradation by enzymes present in serum.
Q3: I am observing the formation of two peaks for my radiolabeled this compound conjugate on HPLC. What does this mean?
The observation of two peaks on HPLC is often indicative of the formation of isomers.[1][2] For benzyl-DOTA derivatives, the benzyl (B1604629) group can be in different positions relative to the macrocyclic ring, leading to isomers with distinct retention times. It is crucial to separate these isomers and evaluate their individual stability, as they may exhibit significantly different behaviors in serum. One isomer may be highly stable, while the other may be prone to dissociation.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during serum stability studies of this compound conjugates.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High release of radiometal in serum | Formation of an unstable isomer: As mentioned, benzyl-DOTA derivatives can form isomers with varying stability.[1][2] | - Separate the isomers using HPLC and perform individual serum stability studies on each. - Optimize radiolabeling conditions (temperature, pH) to favor the formation of the more stable isomer. |
| Incomplete complexation: Free radiometal is present from the start of the experiment. | - Purify the radiolabeled conjugate before the serum stability assay to remove any unchelated radiometal. - Optimize radiolabeling conditions (e.g., increase the concentration of the DOTA conjugate, adjust pH, increase incubation time). | |
| Transchelation to serum proteins: The radiometal is being stripped from the DOTA chelate by proteins in the serum. | - Perform challenge studies with an excess of a strong chelator like DTPA to assess the kinetic inertness of your complex. - If transchelation is a significant issue, consider alternative DOTA derivatives or different radiometals that form more inert complexes. | |
| Inconsistent results between experiments | Variability in serum: The composition of serum can vary between batches or donors. | - Use a pooled batch of serum for all related experiments. - Ensure consistent handling and storage of the serum. |
| Inconsistent experimental conditions: Variations in temperature, incubation time, or analytical methods. | - Strictly adhere to a standardized protocol for all stability studies. - Calibrate all equipment regularly. | |
| Degradation of the bioconjugate | Enzymatic cleavage of the peptide/antibody: The biomolecule part of the conjugate is being degraded. | - Analyze the stability of the non-radiolabeled conjugate in serum to differentiate between complex instability and conjugate degradation. - If the biomolecule is unstable, consider modifications to the peptide/antibody sequence to improve its stability. |
Quantitative Data on Stability of Benzyl-DOTA Derivatives
While specific quantitative data for this compound is limited in the provided search results, the following tables summarize the stability of closely related p-NO2-Bn-DOTA and p-COOH-Bn-DOTA conjugates, which can provide valuable insights.
Table 1: In Vitro Stability of 67Ga-labeled DOTA Derivatives [1]
| Compound | % Intact in Murine Plasma (3h) | % Intact in Apo-transferrin Challenge (3h) |
| [67Ga]Ga-p-NO2-Bn-DOTA (Isomer A) | 99.5 ± 0.1 | 98.7 ± 0.3 |
| [67Ga]Ga-p-NO2-Bn-DOTA (Isomer B) | 98.5 ± 0.1 | 87.5 ± 1.1 |
| [67Ga]Ga-DOTA | 99.5 ± 0.1 | 98.8 ± 0.2 |
Table 2: In Vitro Stability of 67Ga-labeled TOC Conjugates [1]
| Compound | % Intact in Murine Plasma (1h) | % Intact in Apo-transferrin Challenge (1h) |
| [67Ga]Ga-DOTA-Bn-TOC (Isomer A') | 99.2 ± 0.1 | 97.4 ± 0.3 |
| [67Ga]Ga-DOTA-Bn-TOC (Isomer B') | 98.5 ± 0.2 | 84.6 ± 2.1 |
| [67Ga]Ga-DOTATOC | 98.6 ± 0.2 | 87.5 ± 1.5 |
TOC: [Tyr3]octreotide
These tables clearly illustrate the significant difference in stability that can exist between isomers of a benzyl-DOTA conjugate.
Experimental Protocols
Protocol: Serum Stability Assessment of a Radiolabeled this compound Conjugate
-
Preparation of the Radiolabeled Conjugate:
-
Perform the radiolabeling of your this compound conjugated biomolecule under optimized conditions (e.g., appropriate pH, temperature, and incubation time).
-
Purify the radiolabeled conjugate using a suitable method (e.g., size-exclusion chromatography or solid-phase extraction) to remove any free radiometal.
-
Determine the radiochemical purity of the purified product using methods like radio-HPLC or radio-TLC.
-
-
Serum Incubation:
-
Aliquot fresh human or animal serum into sterile microcentrifuge tubes.
-
Add a known amount of the purified radiolabeled conjugate to the serum (e.g., 10 µL of the radiolabeled compound to 100 µL of serum).[3]
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling and Analysis:
-
At designated time points (e.g., 1, 4, 24, and 48 hours), take an aliquot of the serum mixture.
-
To stop any enzymatic reactions and precipitate proteins, add an equal volume of cold ethanol (B145695) or acetonitrile.
-
Vortex the sample and then centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Analyze both the supernatant and an aliquot of the total mixture (before precipitation) using radio-HPLC or radio-TLC to determine the percentage of the radiolabeled conjugate that has remained intact.
-
-
Data Analysis:
-
Calculate the percentage of intact radiolabeled conjugate at each time point.
-
Plot the percentage of intact conjugate versus time to visualize the stability profile.
-
Visualizations
Caption: Workflow for assessing serum stability.
Caption: Troubleshooting decision tree.
References
- 1. Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in p-NH2-Bn-DOTA Labeling
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting low radiolabeling yields with p-NH2-Bn-DOTA.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low radiolabeling yield with this compound?
Low radiolabeling yield can stem from several factors throughout the conjugation and radiolabeling process. The most common culprits include:
-
Suboptimal Reaction pH: The pH of the reaction mixture is critical for efficient chelation.
-
Incorrect Temperature and Incubation Time: Inadequate heat or reaction time can lead to incomplete labeling.
-
Presence of Metal Contaminants: Competing metal ions can significantly hinder the incorporation of the desired radionuclide.
-
Poor Quality of Reagents: The purity of this compound, the radionuclide, and all buffers is paramount.
-
Inefficient Conjugation: An insufficient number of DOTA molecules attached to the biomolecule will inherently limit the maximum achievable radiochemical yield.
-
Degradation of the Biomolecule or Chelator: The stability of the antibody, peptide, or other targeting vector, as well as the chelator itself, can be compromised under certain conditions.
Q2: How does pH affect the labeling efficiency, and what is the optimal range?
The pH of the reaction buffer directly influences the kinetics of radiolabeling DOTA-conjugated molecules. An acidic environment is necessary to prevent the formation of radionuclide hydroxides, which are unavailable for chelation. However, a pH that is too low can protonate the carboxyl groups of the DOTA cage, slowing down the reaction kinetics.
For most common radionuclides used with DOTA, the optimal pH range is typically between 4.0 and 5.5.[1][2]
| Radionuclide | Optimal pH Range | Reference |
| Gallium-68 (⁶⁸Ga) | 3.5 - 5.0 | [2][3] |
| Lutetium-177 (¹⁷⁷Lu) | 4.0 - 5.0 | [1] |
| Yttrium-90 (⁹⁰Y) | 4.0 - 4.5 | [1] |
| Indium-111 (¹¹¹In) | 4.0 - 5.0 | [1] |
| Copper-64 (⁶⁴Cu) | 5.5 - 6.5 | [4] |
This table summarizes optimal pH ranges for radiolabeling with various radionuclides.
Q3: What are the recommended temperature and incubation times for DOTA labeling?
Heating provides the necessary kinetic energy for the radionuclide to be incorporated into the rigid DOTA macrocycle.[3] The optimal temperature and time can vary depending on the radionuclide and the specific biomolecule being labeled.
| Radionuclide | Recommended Temperature (°C) | Recommended Incubation Time (minutes) | Reference |
| Gallium-68 (⁶⁸Ga) | 90 - 95 | 5 - 20 | [2][5] |
| Lutetium-177 (¹⁷⁷Lu) | 80 - 100 | 20 - 30 | [1] |
| Yttrium-90 (⁹⁰Y) | 80 - 90 | 20 - 60 | [1][2] |
| Indium-111 (¹¹¹In) | 100 | 30 | [1] |
| Copper-64 (⁶⁴Cu) | 37 - 60 | 30 - 60 | [4][6] |
This table provides recommended temperature and incubation time ranges for common radionuclides.
Q4: How can I detect and mitigate the impact of metal ion impurities?
Trace metal contaminants in buffers or the radionuclide eluate can compete with the desired radionuclide for chelation by DOTA, leading to significantly lower radiochemical yields.[4][7] Common metal ion contaminants include iron (Fe³⁺), zinc (Zn²⁺), aluminum (Al³⁺), and lead (Pb²⁺).[7]
Detection:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying trace metal impurities in your radionuclide source and reagents.[7]
Mitigation:
-
Use High-Purity Reagents: Always use metal-free water and high-purity salts to prepare buffers.[8]
-
Utilize Chelex-100 Resin: Pre-treating buffers and the radionuclide eluate with Chelex-100 resin can effectively remove divalent metal ion contaminants.[4][8]
-
Generator Pre-elution: For generator-produced radionuclides like ⁶⁸Ga, discarding the initial fraction of the eluate can help reduce the concentration of metal impurities that may have leached from the generator column.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. Synthesis and radiolabeling of chelator-RNA aptamer bioconjugates with copper-64 for targeted molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 8. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of p-NH2-Bn-DOTA Conjugates
Welcome to the technical support center for the purification of p-NH2-Bn-DOTA conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of biomolecules conjugated with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates in a question-and-answer format.
Q1: After my conjugation reaction, I see multiple peaks on my analytical HPLC. What could they be?
A1: Multiple peaks on your HPLC chromatogram following a conjugation reaction can indicate a mixture of products and unreacted starting materials. The most common species are:
-
Desired this compound Conjugate: The main product peak.
-
Unconjugated Biomolecule: Your starting peptide, antibody, or other molecule.
-
Unreacted/Hydrolyzed this compound: The free chelator or its hydrolyzed form.
-
Multiple Conjugation Species: If your biomolecule has multiple conjugation sites (e.g., several lysine (B10760008) residues), you may have a mixture of species with varying numbers of DOTA molecules attached.
-
Byproducts of Activation: Depending on the method used to activate the carboxyl groups of your biomolecule or the amine of this compound, you may have side products from the coupling reagents (e.g., urea (B33335) from carbodiimide (B86325) activators).
-
Aggregates: High concentrations or changes in buffer conditions can sometimes lead to the formation of soluble aggregates of your conjugate, which may appear as broad or early-eluting peaks.
To identify these peaks, it is recommended to run individual standards of your starting biomolecule and this compound. Mass spectrometry is the most definitive method for identifying the different species.
Q2: My HPLC peaks for the conjugate are broad and tailing. How can I improve the peak shape?
A2: Peak broadening and tailing in HPLC are often indicative of secondary interactions with the stationary phase, column degradation, or issues with the mobile phase. Here are some troubleshooting steps:
-
Optimize Mobile Phase Additives: The use of trifluoroacetic acid (TFA) in the mobile phase is common for peptide and protein separations as it acts as an ion-pairing agent, reducing secondary interactions with residual silanols on the C18 column. Ensure your TFA concentration is optimal (typically 0.1%).
-
Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your conjugate and its interaction with the column. For amine-containing molecules, a lower pH can improve peak shape.
-
Column Health: The column itself may be the issue. Consider the following:
-
Column Contamination: Strongly retained impurities from previous injections can lead to peak tailing. Flushing the column with a strong solvent may help.
-
Column Void: A void at the head of the column can cause peak distortion. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.
-
Blocked Frit: Particulates from the sample or mobile phase can block the column inlet frit, leading to poor peak shape.
-
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller amount.
-
Use of a Guard Column: A guard column can protect your analytical column from contaminants and extend its lifetime.
Q3: My recovery yield after purification is very low. What are the potential causes and solutions?
A3: Low recovery is a common challenge and can be attributed to several factors throughout the purification process:
-
Inefficient Conjugation: If the initial conjugation reaction has a low yield, the amount of desired product available for purification will be small. Optimizing the conjugation chemistry (e.g., molar ratios of reactants, pH, reaction time, and coupling agents) is crucial.
-
Precipitation: Your conjugate may have limited solubility in the purification buffers. Ensure that the pH and solvent composition are appropriate to maintain solubility. The addition of organic modifiers or other additives may be necessary.
-
Adsorption to Surfaces: Peptides and proteins can adsorb to plasticware and chromatography media. Using low-protein-binding tubes and pre-conditioning your chromatography column can help mitigate this.
-
Aggressive Purification Conditions: Overly stringent purification parameters, such as very sharp gradients in HPLC or harsh elution conditions in SPE, can lead to the loss of product.
-
Instability of the Conjugate: The linker or the biomolecule itself may be unstable under the purification conditions, leading to degradation.
Q4: I am using Solid-Phase Extraction (SPE) for cleanup, but I am not getting good separation of the conjugate from the free DOTA.
A4: Achieving good separation with SPE relies on the differential retention of your conjugate and the impurities on the solid phase. Here are some tips for optimizing SPE:
-
Select the Right Sorbent: For most peptide and small molecule conjugates, a reversed-phase (e.g., C18) sorbent is appropriate. The larger, more hydrophobic conjugate should be retained more strongly than the smaller, more polar free this compound.
-
Optimize the Wash Step: The wash step is critical for removing weakly bound impurities like free DOTA. Use a solvent that is strong enough to elute the free DOTA but weak enough to leave your conjugate bound to the sorbent. This may require testing a range of solvent strengths (e.g., varying percentages of acetonitrile (B52724) or methanol (B129727) in water).
-
Optimize the Elution Step: The elution solvent should be strong enough to fully recover your conjugate from the sorbent. A higher concentration of organic solvent is typically used. Stepwise elution with increasing solvent strength can sometimes provide better separation.
-
Sample Loading Conditions: Ensure your sample is loaded under conditions that promote binding of the conjugate to the sorbent. This usually involves diluting the sample in a weak, aqueous solvent.
Frequently Asked Questions (FAQs)
Q1: What is the first step in purifying my this compound conjugate?
A1: The first step is typically a crude cleanup to remove the bulk of unreacted small molecules, such as excess this compound and byproducts from the coupling reaction. This can often be achieved using Solid-Phase Extraction (SPE) with a reversed-phase cartridge (e.g., C18). For larger biomolecules like antibodies, size-exclusion chromatography or dialysis can be effective.
Q2: What is the recommended method for high-purity purification of this compound conjugates?
A2: For achieving high purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method, particularly for peptides and small proteins.[1] It offers high resolution to separate the desired conjugate from unconjugated starting materials and other impurities.
Q3: How do I activate the this compound for conjugation to a carboxyl group on my biomolecule?
A3: The primary amine on this compound can be coupled to a carboxylic acid on a biomolecule using standard peptide coupling reagents. Common activators include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as NHS (N-hydroxysuccinimide) or Sulfo-NHS to form a more stable active ester and improve reaction efficiency.
Q4: What are the potential side reactions when activating a carboxyl group on my biomolecule to react with this compound?
A4: When using carbodiimide activators like EDC, a common side reaction is the formation of an N-acylurea byproduct if the activated carboxyl group rearranges before reacting with the amine of this compound. The addition of NHS or Sulfo-NHS can help to minimize this side reaction.
Q5: What analytical techniques can I use to confirm the identity and purity of my final conjugate?
A5: A combination of analytical techniques is recommended for full characterization:
-
HPLC: To assess the purity of the conjugate and quantify the percentage of the main product.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are essential to confirm the molecular weight of the conjugate, thereby verifying that the DOTA moiety has been successfully attached.[2] It can also help to determine the number of DOTA molecules per biomolecule in cases of multiple conjugations.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the conjugate, especially if the biomolecule has a characteristic absorbance.
Experimental Protocols
Protocol 1: RP-HPLC Purification of a this compound-Peptide Conjugate
This protocol is a general guideline and may require optimization for your specific conjugate.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and/or 280 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: Linear gradient from 95% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Procedure: a. Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC system. d. Collect fractions corresponding to the desired product peak. e. Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity. f. Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of a this compound Conjugate
This protocol is a general method for removing excess unconjugated this compound.
-
Cartridge: C18 SPE cartridge.
-
Conditioning: a. Wash the cartridge with 1-2 column volumes of methanol. b. Equilibrate the cartridge with 2-3 column volumes of water or 0.1% TFA in water.
-
Sample Loading: a. Dissolve the crude reaction mixture in a small volume of the equilibration buffer. b. Load the sample onto the conditioned cartridge at a slow flow rate.
-
Washing: a. Wash the cartridge with 2-3 column volumes of a weak aqueous-organic solvent mixture (e.g., 5-10% acetonitrile in water with 0.1% TFA) to elute the unbound this compound.
-
Elution: a. Elute the desired conjugate with 1-2 column volumes of a stronger organic solvent mixture (e.g., 50-80% acetonitrile in water with 0.1% TFA).
-
Analysis: a. Analyze the eluted fraction by HPLC and mass spectrometry to confirm the presence of the conjugate and the removal of impurities.
Quantitative Data Summary
The following table provides representative data for the purification of DOTA-conjugated biomolecules. Note that specific yields and purities will vary depending on the biomolecule, conjugation chemistry, and purification method.
| Biomolecule | DOTA Derivative | Purification Method | Typical Final Purity (%) | Typical Recovery Yield (%) | Reference |
| Peptide | p-SCN-Bn-DOTA | RP-HPLC | >95% | 85% | [3] |
| Antibody (Rituximab) | p-SCN-Bn-DOTA | Ultrafiltration | >98% (Radiochemical Purity) | Not Reported | [2] |
| Peptide | DOTA-NHS ester | RP-HPLC | >97% | 70% | [3] |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound conjugates.
Troubleshooting Logic for Multiple HPLC Peaks
Caption: Troubleshooting logic for identifying sources of multiple HPLC peaks.
References
- 1. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Technical Support Center: p-NH2-Bn-DOTA Chelation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-NH2-Bn-DOTA and its derivatives. The information provided addresses common issues encountered during conjugation and radiometaling experiments, with a particular focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for chelating metal ions with this compound conjugated molecules?
A1: The optimal pH for radiolabeling DOTA-conjugated molecules is generally in the weakly acidic range of 4.0 to 5.5.[1][2] For many common radiometals, the kinetics of the labeling reaction are optimal between pH 4.0 and 4.5.[1][2]
Q2: What happens if the pH is too low during the chelation reaction?
A2: A pH below 4.0 will significantly slow down the kinetics of the chelation reaction.[1][2] This is because the carboxyl groups of the DOTA cage become protonated, reducing their ability to coordinate with the metal ion.
Q3: What are the consequences of having a pH that is too high during chelation?
A3: At a pH above 5, there is an increased risk of forming radionuclide hydroxides.[1][2] These metal hydroxide (B78521) species compete with the DOTA chelation, reducing the overall radiolabeling efficiency.
Q4: How does the optimal pH for conjugation of this compound to a protein or antibody differ from the optimal pH for radiolabeling?
A4: The conjugation of DOTA derivatives, such as p-SCN-Bn-DOTA, to antibodies or other proteins typically requires a basic pH, often around 8.5.[3] This is to facilitate the reaction between the functional group on the DOTA derivative (e.g., isothiocyanate) and the amine groups of lysine (B10760008) residues on the protein. This is a separate step that must be performed before the radiolabeling, which requires an acidic pH.
Q5: Can the same buffer be used for both conjugation and radiolabeling?
A5: No, due to the differing pH requirements. The conjugation step is performed at a basic pH (e.g., pH 8.5 with HEPES or bicarbonate buffer), while the subsequent radiolabeling step requires an acidic pH (e.g., pH 4.0-5.5 with acetate (B1210297) or citrate (B86180) buffer).[3][4] It is crucial to perform buffer exchange and purification of the DOTA-conjugated molecule after the conjugation reaction and before proceeding with radiolabeling.
Troubleshooting Guides
Issue 1: Low Radiolabeling Yield
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect pH of reaction mixture | Verify the pH of your reaction mixture is within the optimal range of 4.0-5.5. | Adjust the pH using a suitable buffer such as sodium acetate or sodium citrate. For labeling with 177Lu, a reaction pH of 4.5 is ideal.[2] |
| Formation of metal hydroxides | The pH of the reaction mixture may be too high (pH > 5.5). | Lower the pH to the optimal range of 4.0-5.5.[1][2] Ensure that the pH of the radiometal solution itself is acidic before adding it to the reaction mixture. |
| Slow reaction kinetics | The pH of the reaction mixture may be too low (pH < 4.0). | Increase the pH to the optimal range to accelerate the reaction kinetics.[1][2] |
| Presence of competing metal ions | Contaminating metal ions in the radionuclide solution or buffers can compete with the radiometal for DOTA chelation. For example, Cd2+ is a strong competitor for 111In incorporation.[1] | Use high-purity radionuclides and metal-free buffers and labware.[3] Consider purification of the radionuclide if significant metal contamination is suspected. |
| Suboptimal reaction temperature or time | The incubation temperature may be too low or the reaction time too short for the specific radionuclide. | Optimize the reaction temperature and time based on the radionuclide. For example, labeling with 90Y and 177Lu is often complete after 20 minutes at 80°C, while 111In may require 30 minutes at 100°C.[1][2] |
Issue 2: Poor Stability of the Radiolabeled Conjugate
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete chelation | Residual free radiometal can lead to apparent instability. | Ensure high radiochemical purity is achieved during the labeling step by optimizing pH, temperature, and time. After labeling, add a scavenger chelator like EDTA or DTPA to complex any remaining free radiometal.[4] |
| Antibody/protein instability at labeling conditions | Some biomolecules are sensitive to the heating and acidic pH required for efficient radiolabeling. | For temperature-sensitive molecules, consider labeling at a lower temperature for a longer duration. For example, one-step labeling of DOTA-antibody constructs with 225Ac has been achieved at 37°C.[3] |
Quantitative Data Summary
Table 1: Optimal pH and Temperature for DOTA Radiolabeling with Various Radionuclides
| Radionuclide | Optimal pH Range | Recommended Temperature (°C) | Typical Reaction Time (minutes) | Reference |
| 90Y | 4.0 - 4.5 | 80 | 20 | [1] |
| 111In | 4.0 - 4.5 | 100 | 30 | [1] |
| 177Lu | 4.0 - 4.5 | 80 | 20 | [1][2] |
| 68Ga | 3.5 - 4.2 | 95 | 15 | [5] |
| 225Ac | 5.5 - 6.0 | 25 - 95 | 5 - 60 | [2][6] |
| 64Cu | ~5.5 | 37 | 60 | [4] |
| 86Y | ~7.0 | 90 | 30 - 60 | [7] |
Note: These are general guidelines, and optimal conditions may vary depending on the specific DOTA-conjugate and reaction conditions.
Experimental Protocols & Workflows
General Workflow for Conjugation and Radiolabeling
The following diagram illustrates the typical workflow for conjugating a this compound derivative to a biomolecule and subsequent radiolabeling.
Caption: Workflow for biomolecule conjugation and radiolabeling.
Logical Relationship of pH and Chelation Efficiency
This diagram illustrates the relationship between pH and the efficiency of DOTA chelation.
Caption: Logical flow of pH's effect on chelation.
Detailed Experimental Protocol: Radiolabeling of a DOTA-conjugated Antibody with a Generic Radiometal (e.g., 177Lu)
-
Preparation of the DOTA-Antibody Conjugate:
-
Ensure the DOTA-antibody conjugate is purified and in a metal-free buffer suitable for radiolabeling, such as 0.1 M ammonium (B1175870) acetate at pH 5.5.[4] The concentration should be adjusted to a known value (e.g., 3-5 mg/mL).[4]
-
-
Preparation of the Reaction Mixture:
-
In a sterile, metal-free microcentrifuge tube, add a specific amount of the DOTA-antibody conjugate.
-
Add a suitable volume of a reaction buffer (e.g., 0.25 M sodium acetate) to adjust the final pH of the reaction mixture to between 4.0 and 4.5.[2]
-
-
Radiolabeling Reaction:
-
Quenching and Quality Control:
-
After incubation, cool the reaction mixture to room temperature.
-
To complex any unreacted radiometal, a small volume of a scavenger chelator solution (e.g., 0.1 M EDTA, pH 8.0) can be added to a final concentration of 10 mM.[4]
-
Determine the radiochemical purity (RCP) of the final product using methods such as instant thin-layer chromatography (ITLC) or radio-high-performance liquid chromatography (radio-HPLC).[5]
-
-
Purification (if necessary):
-
If the RCP is below the desired level (e.g., >95%), purify the radiolabeled antibody conjugate using size-exclusion chromatography (e.g., a PD-10 column) to separate the labeled antibody from free radiometal and other small molecule impurities.[4]
-
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing p-NH2-Bn-DOTA Labeling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature and other critical parameters for conjugating p-NH2-Bn-DOTA to antibodies and peptides. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for conjugating this compound to a protein or peptide?
A1: The optimal temperature for conjugation can depend on the specific biomolecule and the activation chemistry used (e.g., converting the amine to an isothiocyanate, -NCS). Generally, conjugations involving amine-reactive esters are performed at room temperature (around 20-25°C) for 1-2 hours or at 4°C overnight. For some DOTA-based conjugations, temperatures up to 37°C have been used. It is recommended to start with a room temperature conjugation and optimize if necessary.
Q2: How does pH affect the conjugation efficiency of this compound?
A2: The conjugation of amine-reactive DOTA derivatives to lysine (B10760008) residues on proteins is highly pH-dependent. The reaction targets the unprotonated primary amine of lysine, which is favored at a slightly basic pH. A pH range of 8.0 to 9.0 is generally recommended for efficient conjugation. For instance, increasing the pH to 9 has been shown to enhance the conjugation rate of p-SCN-Bn-DOTA.[1] Buffers that do not contain primary amines, such as phosphate, carbonate-bicarbonate, or borate (B1201080) buffers, should be used.[2]
Q3: What is the recommended molar ratio of this compound to the biomolecule?
A3: The optimal molar ratio of chelator to biomolecule can vary significantly depending on the desired number of chelators per molecule and the reactivity of the biomolecule. Ratios from 1:5 to 1:50 (biomolecule to chelator) have been reported.[3][4] A higher molar excess of the chelator generally leads to a higher number of conjugated DOTA molecules.[3][4] However, excessive conjugation can potentially impact the immunoreactivity and in vivo performance of the biomolecule.[5][6] It is advisable to perform small-scale experiments with varying molar ratios to determine the optimal condition for your specific application.
Q4: My conjugation yield is low. What are the potential causes and how can I troubleshoot?
A4: Low conjugation yield can be due to several factors:
-
Suboptimal pH: Ensure the reaction buffer is between pH 8.0 and 9.0.
-
Presence of competing primary amines: Buffers like Tris or glycine (B1666218) will compete with the biomolecule for the reactive DOTA. Use a non-amine-containing buffer.[2]
-
Hydrolysis of the reactive DOTA derivative: If using an activated form of this compound (e.g., an NHS ester), ensure it is fresh and handled in anhydrous conditions to prevent hydrolysis.
-
Insufficient molar ratio of DOTA: Try increasing the molar excess of the DOTA chelator.
-
Steric hindrance: The lysine residues on your biomolecule may not be readily accessible.
Q5: How does the number of conjugated DOTA molecules affect the final radiolabeled product?
A5: The number of DOTA molecules per biomolecule (chelator-to-antibody ratio, or CAR) can influence several properties of the final product. A higher CAR can lead to a higher specific activity of the radiolabeled conjugate.[5] However, it can also decrease the immunoreactivity and alter the in vivo biodistribution, potentially leading to increased uptake in non-target organs like the liver and spleen.[5][6] Therefore, it is crucial to find a balance that provides sufficient specific activity without compromising the biological function of the targeting molecule.
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation and subsequent radiolabeling steps.
Data on Temperature Optimization for DOTA Labeling
While extensive data on the temperature optimization specifically for the initial conjugation of this compound is limited, studies on the subsequent radiolabeling step provide valuable insights. For instance, one study on DOTA-rituximab found no significant difference in radiolabeling efficiency at temperatures of 4-8°C, 25°C, and 37°C, with all achieving approximately 98.9% efficiency.[7]
| Reaction Step | Temperature (°C) | Incubation Time | Key Findings | Reference |
| DOTA-Rituximab Radiolabeling | 4-8, 25, 37 | 20 min | No significant difference in radiolabeling efficiency (all ~98.9%). | [7] |
| Amine-Reactive Dye Conjugation | Room Temperature (20-25) | 1 hour | Standard recommended condition. | [8][9] |
| Amine-Reactive Dye Conjugation | 4 | Overnight (approx. 18 hours) | An alternative to room temperature incubation, can increase the degree of labeling. | [8] |
| p-SCN-Bn-DOTA/NOTA Conjugation | Not specified | Not specified | Increasing pH to 9 and using a 50-fold molar excess of chelator enhanced the conjugation rate. | [1] |
| DOTA Radiolabeling | 60 | 15 min | Required for high radiochemical purity with DOTA-conjugated single-domain antibody. | [1] |
Experimental Protocols
General Protocol for this compound Conjugation to an Antibody
This protocol is a general guideline and should be optimized for each specific antibody and application. It assumes the conversion of this compound to its isothiocyanate derivative (p-SCN-Bn-DOTA) for reaction with lysine residues.
-
Antibody Preparation:
-
Dialyze the antibody against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) to remove any amine-containing substances.
-
Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.
-
-
Chelator Preparation:
-
Dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved p-SCN-Bn-DOTA to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle stirring. Alternatively, the reaction can be carried out at 4°C overnight.
-
-
Purification:
-
Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a suitable buffer for storage or the next radiolabeling step (e.g., 0.25 M ammonium (B1175870) acetate, pH 5.0-5.5).
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the number of DOTA molecules per antibody (chelator-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry or a colorimetric assay with a known concentration of a metal that complexes with DOTA.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound conjugation.
Caption: Troubleshooting workflow for low this compound conjugation yield.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Averting Aggregation of p-NH2-Bn-DOTA Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of antibodies labeled with p-NH2-Bn-DOTA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of antibody aggregation during this compound labeling?
Antibody aggregation during conjugation with this compound is a multifaceted issue stemming from both intrinsic properties of the antibody and extrinsic experimental conditions. Key factors include:
-
Suboptimal pH: The pH of the reaction buffer can significantly influence the charge distribution on the antibody surface. If the pH is too close to the antibody's isoelectric point (pI), it can minimize electrostatic repulsion between antibody molecules, leading to aggregation.[1][2]
-
Inappropriate Buffer Composition: Certain buffer components can promote aggregation. It is crucial to use non-reactive buffers and avoid those containing primary amines, which can compete with the antibody for the labeling reagent.[3]
-
High Chelator-to-Antibody Molar Ratio: An excessive molar ratio of this compound to the antibody can lead to over-labeling. This can alter the antibody's surface properties, potentially increasing hydrophobicity and promoting the formation of aggregates.[2][3][4]
-
Antibody Concentration: High concentrations of antibodies are inherently more prone to aggregation.[2]
-
Temperature and Incubation Time: Elevated temperatures and prolonged incubation times can induce partial unfolding of the antibody, exposing hydrophobic regions that can lead to aggregation.[2]
-
Physical Stress: Processes such as vigorous mixing or freeze-thaw cycles can cause mechanical stress on the antibody, leading to denaturation and aggregation.[5]
Q2: How can I optimize the pH and buffer conditions for my this compound labeling reaction to minimize aggregation?
Optimizing the reaction buffer is a critical first step in preventing aggregation.
-
pH Selection: For labeling primary amines on the antibody (lysine residues), a pH range of 8.0-9.0 is generally recommended to ensure the amine groups are deprotonated and reactive.[3] However, to minimize aggregation, consider performing the reaction at a slightly lower pH (e.g., 7.5-8.0), although this may decrease the reaction rate.[3] Always ensure the chosen pH is not too close to the antibody's pI.
-
Buffer Choice: Bicarbonate or borate (B1201080) buffers are commonly used for amine-reactive conjugations.[3] Phosphate buffers can also be suitable, but their pH may require careful adjustment.[3] It is essential to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the antibody for the this compound.
Q3: What is the recommended molar ratio of this compound to antibody, and how do I determine the optimal ratio for my experiment?
The ideal molar ratio is antibody-dependent and requires empirical determination.
-
Starting Point: A common starting point is a molar ratio of 5:1 to 20:1 (chelator:antibody).[4]
-
Titration Experiment: It is highly recommended to perform a titration experiment using a range of molar ratios. This will help identify the optimal degree of labeling (DOL) that provides a sufficient number of chelators for downstream applications without causing significant aggregation or loss of immunoreactivity.[3][4][6]
-
Consequences of Over-labeling: A high number of conjugated DOTA molecules can alter the antibody's net charge and increase its hydrophobicity, leading to aggregation and a potential decrease in its binding affinity.[2][4][6]
Q4: My this compound labeled antibody has already aggregated. Are there methods to remove the aggregates?
Yes, several chromatography techniques can be employed to remove aggregates from a labeled antibody preparation.[7][8]
-
Size Exclusion Chromatography (SEC): This is the most effective and commonly used method for separating monomers from aggregates based on their size.[7][9] It is a gentle method that preserves the integrity of the antibody.[9]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge. Both cation exchange (CEX) and anion exchange (AEX) chromatography can be optimized to remove aggregates, as aggregated forms may have a different surface charge distribution compared to the monomer.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since aggregation can expose hydrophobic regions of the antibody, HIC can be an effective polishing step to remove aggregates.[7][8][9]
-
Mixed-Mode Chromatography (MMC): This method combines multiple separation principles, such as ion exchange and hydrophobic interaction, to provide enhanced selectivity for aggregate removal.[7][10]
Quantitative Data Summary
The degree of labeling (DOL), or the number of this compound molecules conjugated per antibody, significantly impacts the final product's properties. The following table summarizes data from studies on the effect of the DOTA-to-antibody molar ratio on the resulting number of conjugated DOTA molecules and the immunoreactivity of the antibody.
| Initial Molar Ratio (DOTA:Antibody) | Average Number of DOTA Molecules per Antibody | Immunoreactive Fraction (%) | Reference |
| 1:5 | 1.62 ± 0.5 | 71.17 | [4][6] |
| 1:10 | 4 | 91.4 | [4][6] |
| 1:10 | 6.42 ± 1.72 | 53.05 | [4][6] |
| 1:20 | 8 | 72.8 | [4][6] |
| 1:50 | 4.25 ± 1.04 | Not Reported | [6] |
| 1:50 | 11.01 ± 2.64 | 19.37 | [4][6] |
| Not Reported | ~9 | 47.3 | [4][6] |
Note: The variability in the number of conjugated DOTA molecules at the same initial molar ratio highlights the importance of optimizing and characterizing the conjugation reaction for each specific antibody. A higher number of conjugated DOTA molecules generally correlates with a decrease in immunoreactivity.[4][6]
Experimental Protocols
Protocol 1: General Procedure for this compound Antibody Labeling
This protocol provides a general framework. Optimization of specific parameters is crucial for each antibody.
-
Antibody Preparation:
-
Dialyze the antibody into a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Ensure the buffer is free of primary amines.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
This compound Preparation:
-
Dissolve the this compound in the conjugation buffer immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess of this compound to the antibody solution.
-
Incubate the reaction mixture at room temperature or 4°C for 1-24 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove unconjugated this compound and any aggregates using Size Exclusion Chromatography (SEC) with a suitable resin (e.g., Sephadex G-25 or a pre-packed desalting column).
-
The elution buffer should be compatible with the antibody and its intended application (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.[11][12]
-
Assess the extent of aggregation using SEC-HPLC.
-
Evaluate the immunoreactivity of the labeled antibody (e.g., by ELISA or flow cytometry).[4]
-
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating the antibody monomer from aggregates.
-
System Equilibration: Equilibrate the SEC column with a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the aggregated antibody sample onto the column. The sample volume should not exceed the manufacturer's recommendation for the chosen column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The monomeric antibody will elute in a peak corresponding to its molecular weight, while aggregates will elute earlier in larger molecular weight peaks.
-
Analysis: Analyze the collected fractions containing the monomeric antibody for purity and concentration.
Visualizations
Caption: Workflow for this compound Antibody Labeling.
Caption: Troubleshooting Logic for Antibody Aggregation.
References
- 1. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Antibody purification – 3 methods explained | evitria [evitria.com]
- 10. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Technical Support Center: Isomers of p-NH2-Bn-DOTA Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-NH2-Bn-DOTA and its metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the different types of isomers that can form when using this compound for metal chelation?
A1: When this compound complexes with a metal ion, two main types of isomers can be formed:
-
Regioisomers: These isomers arise from the different possible positions of the p-aminobenzyl group on the DOTA macrocycle. The benzyl (B1604629) group can be located at a "corner" or a "side" position of the cyclen ring, leading to the formation of "corner" and "side" regioisomers.[1][2] These regioisomers are distinct chemical entities and cannot interconvert.[1]
-
Conformational Isomers (Diastereomers): For each regioisomer, the four acetate (B1210297) arms of the DOTA macrocycle can arrange themselves in two different conformations around the metal ion. These are known as the square antiprism (SAP) and the twisted square antiprism (TSAP) isomers.[1] These conformational isomers can sometimes interconvert, with the rate of interconversion depending on the specific metal ion and reaction conditions.
Q2: Why am I observing multiple peaks on my HPLC chromatogram after metal complexation with this compound?
A2: The presence of multiple peaks on your HPLC chromatogram is a strong indication that you have formed a mixture of isomers. Typically, you will observe peaks corresponding to the different regioisomers (corner and side), and in some cases, you may also see separation of the SAP and TSAP conformational isomers.[1][3]
Q3: Do the different isomers of this compound complexes have different properties?
A3: Yes, the different isomers can have distinct physicochemical properties, which can impact their in vivo behavior. For example, studies on the analogous p-NO2-Bn-DOTA have shown that the corner isomer is thermodynamically more stable than the side isomer.[1] Additionally, the ratio of SAP to TSAP conformers can differ between the regioisomers, which may influence the kinetic inertness and biodistribution of the radiolabeled complex.[4] One study on [67Ga]Ga-p-NO2-Bn-DOTA found that the two separated isomers exhibited different in vitro stability.
Q4: Can I use the mixture of isomers for my application?
A4: While it may be possible to use the isomeric mixture for some initial or screening studies, it is highly recommended to separate the isomers for in vivo applications in drug development. The presence of multiple species with different stability and pharmacokinetic profiles can lead to inconsistent and difficult-to-interpret results. Regulatory authorities typically require a well-characterized, single-species active pharmaceutical ingredient.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers by HPLC
Symptoms:
-
Broad, overlapping peaks on the HPLC chromatogram.
-
Inability to achieve baseline separation of isomeric peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate HPLC Column | Use a high-resolution reverse-phase C18 column. Consider a column with a smaller particle size (e.g., ≤5 µm) for improved efficiency. |
| Suboptimal Mobile Phase | Optimize the gradient elution profile. A shallow gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) is often effective. Experiment with different organic modifiers like methanol. |
| Incorrect Flow Rate | Adjust the flow rate. A lower flow rate can sometimes improve resolution, although it will increase the run time. |
| Temperature Effects | Control the column temperature. Running the separation at a slightly elevated or sub-ambient temperature might enhance separation. |
Issue 2: Low Yield of Desired Isomer
Symptoms:
-
The peak corresponding to the desired isomer is significantly smaller than other isomeric peaks.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reaction Conditions Favoring Undesired Isomer | Modify the complexation reaction conditions. Factors such as temperature, pH, and reaction time can influence the kinetic and thermodynamic products. For example, running the reaction at a higher temperature for a longer duration may favor the formation of the thermodynamically more stable isomer. |
| Metal Ion Coordination Geometry | The choice of metal ion can influence the preferred coordination geometry and thus the ratio of isomers. This is an inherent property of the metal-ligand system. |
| Inefficient Purification | Optimize the preparative HPLC method to maximize the recovery of the desired isomer. Ensure that the fraction collection is precise. |
Issue 3: Difficulty in Characterizing Separated Isomers
Symptoms:
-
Ambiguous NMR spectra that are difficult to assign to a specific isomeric structure.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Sample Concentration | Ensure you have a sufficient amount of the purified isomer for NMR analysis. Lyophilize the HPLC fractions to obtain a solid sample that can be dissolved in a minimal amount of deuterated solvent. |
| Complex NMR Spectra | Due to the low symmetry of the complexes, 1H NMR spectra can be crowded.[5] Utilize 2D NMR techniques such as COSY, HSQC, HMBC, and ROESY to aid in the complete assignment of protons and carbons.[1] These techniques can help identify through-bond and through-space correlations that are characteristic of each isomer. |
| Lack of Reference Spectra | If available, compare your experimental spectra to published data for analogous compounds (e.g., p-NO2-Bn-DOTA complexes). Quantum chemical calculations can also be used to predict the structures and NMR properties of the different isomers to aid in assignment.[1] |
Experimental Protocols
Protocol 1: General Procedure for HPLC Separation of this compound Metal Complex Isomers
This protocol is a general guideline and may require optimization for your specific metal complex. It is based on methods used for the analogous p-NO2-Bn-DOTA.[1][5]
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector and a fraction collector.
-
Column: A reverse-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Procedure: a. Dissolve the crude metal-p-NH2-Bn-DOTA complex in a minimal amount of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the HPLC column. d. Elute the isomers using a linear gradient, for example:
- 0-5 min: 5% B
- 5-25 min: 5% to 40% B
- 25-30 min: 40% to 95% B
- 30-35 min: Hold at 95% B e. Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the benzyl group). f. Collect the fractions corresponding to the separated isomer peaks. g. Lyophilize the collected fractions to obtain the purified isomers.
Protocol 2: General Procedure for NMR Characterization of Separated Isomers
-
Sample Preparation: Dissolve a sufficient amount of the lyophilized isomer in a suitable deuterated solvent (e.g., D2O, CD3CN).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.
-
1D NMR: Acquire a standard 1H NMR spectrum.
-
2D NMR: Acquire the following 2D NMR spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining the conformation.[1]
-
-
Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals. The spatial correlations from ROESY/NOESY are particularly important for distinguishing between the SAP and TSAP conformers.
Visualization of Key Concepts
Caption: Experimental workflow for handling this compound complex isomers.
Caption: Logical relationship of isomers formed from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 3. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies. | Semantic Scholar [semanticscholar.org]
- 4. "Isomerism in Benzyl-DOTA Derived Bifunctional Chelators: Implications " by Katherine M. Payne and Mark Woods [pdxscholar.library.pdx.edu]
- 5. Investigation of Two Zr-p-NO2Bn-DOTA Isomers via NMR and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of p-NH2-Bn-DOTA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of p-NH2-Bn-DOTA. This bifunctional chelator is instrumental in the development of radiopharmaceuticals for imaging and therapy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry place, protected from light and moisture. For long-term stability, storage at -20°C is recommended.[1] Upon receipt, it is best to refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water, though sonication may be required to achieve complete dissolution.[1] For stock solutions, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. The stability of stock solutions is dependent on the storage temperature:
If using water as the solvent for a stock solution that will be used in biological assays, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[1]
Q3: What are the critical handling precautions for this compound?
A3: Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
For optimal experimental outcomes, understanding the stability of this compound under various conditions is crucial. The following table summarizes available data on its storage and stability.
| Parameter | Condition | Recommendation/Observation |
| Solid Storage | -20°C, protected from light & moisture | Recommended for long-term storage to maintain stability. |
| Room Temperature | Suitable for short-term storage and shipping. | |
| Stock Solution | -80°C | Stable for up to 6 months. Aliquoting is recommended to prevent degradation from multiple freeze-thaw cycles.[1][2] |
| -20°C | Stable for up to 1 month.[1][2] | |
| pH Stability | Acidic to Neutral (for conjugation) | The amino group is reactive towards activated carboxylic acids or NHS esters at slightly basic pH (around 8-9). |
| Acidic (for radiolabeling) | Radiolabeling with radiometals like 68Ga and 177Lu is typically performed at an acidic pH of 3.5-5.5.[3][4][5] | |
| Light Sensitivity | Amber vials or protection from light | Recommended to prevent potential photodegradation, although specific quantitative data on light sensitivity is limited. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol outlines the steps for conjugating this compound to a monoclonal antibody (mAb) via the formation of a stable amide bond with an activated carboxyl group on a linker or directly to the antibody if it has been modified to present a reactive carboxyl group. For direct conjugation to lysine (B10760008) residues, an isothiocyanate derivative (p-SCN-Bn-DOTA) is typically used. This protocol assumes the use of an activated ester of the antibody for reaction with the amine group of this compound.
-
Antibody Preparation:
-
Ensure the antibody is in a suitable buffer that does not contain primary amines (e.g., Tris). A buffer exchange to a carbonate/bicarbonate buffer (pH 8.5-9.5) or phosphate-buffered saline (PBS) at pH 7.4 can be performed.
-
The antibody solution should be free of interfering substances like bovine serum albumin (BSA). If BSA is present, a purification step is necessary.
-
Concentrate the antibody to a concentration of at least 1-2 mg/mL.
-
-
Activation of Antibody (if necessary):
-
If the antibody does not have a readily available activated carboxyl group, it may need to be activated using a homobifunctional crosslinker like a water-soluble carbodiimide (B86325) (e.g., EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the antibody solution at a specific molar ratio (e.g., 10:1 to 50:1 of DOTA to mAb). The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1 to 24 hours. Reaction conditions (time, temperature, pH) may need optimization.[6]
-
-
Purification of the DOTA-mAb Conjugate:
-
Remove unconjugated this compound and other reaction components using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.[7] The purification buffer should be suitable for the downstream radiolabeling step, often a metal-free buffer like ammonium (B1175870) acetate (B1210297).
-
-
Characterization:
-
Determine the number of DOTA molecules conjugated per antibody molecule (DOTA:mAb ratio) using methods such as MALDI-TOF mass spectrometry or by a spectrophotometric assay after reacting the conjugate with a known amount of a metal ion.[8]
-
Assess the immunoreactivity of the DOTA-mAb conjugate to ensure that the conjugation process has not compromised its binding affinity to the target antigen.
-
Protocol 2: Radiolabeling of DOTA-Conjugated Peptide with Gallium-68 (68Ga)
-
Preparation of Reagents:
-
Prepare a reaction buffer, typically 0.1 M sodium acetate buffer, with a pH of 3.5-4.5.
-
The DOTA-conjugated peptide should be dissolved in metal-free water or the reaction buffer.
-
-
68Ga Elution:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl according to the manufacturer's instructions. The eluate containing 68GaCl3 is highly acidic.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free reaction vial, add the DOTA-conjugated peptide solution.
-
Add the reaction buffer to the vial.
-
Add the 68GaCl3 eluate to the buffered peptide solution. The final pH of the reaction mixture should be between 3.5 and 4.5.
-
Heat the reaction mixture at 90-95°C for 5-15 minutes.[3]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the 68Ga-labeled peptide using radio-TLC or radio-HPLC. A high RCP (>95%) is desirable.
-
-
Purification (if necessary):
-
If the RCP is below the desired level, the product can be purified using a C18 Sep-Pak cartridge to remove unchelated 68Ga.
-
Protocol 3: Radiolabeling of DOTA-Conjugated Antibody with Lutetium-177 (177Lu)
-
Preparation of Reagents:
-
Prepare a reaction buffer, typically 0.25 M ammonium acetate buffer, with a pH of 5.0-5.5.
-
The DOTA-conjugated antibody should be in a metal-free buffer.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free reaction vial, add the DOTA-conjugated antibody.
-
Add the reaction buffer.
-
Add the [177Lu]LuCl3 solution to the vial.
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes. Higher temperatures may be required depending on the specific conjugate, but care must be taken to avoid antibody denaturation.
-
-
Quenching the Reaction:
-
Add a solution of a competing chelator, such as DTPA or EDTA, to a final concentration of 1-5 mM to complex any unreacted 177Lu.
-
-
Purification:
-
Purify the 177Lu-DOTA-antibody from unchelated 177Lu and other small molecules using size-exclusion chromatography (e.g., a PD-10 column).
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Assess the integrity and immunoreactivity of the final radiolabeled antibody.
-
Troubleshooting Guides
Conjugation Issues
Q: My conjugation efficiency is low, resulting in a low DOTA:mAb ratio. What could be the cause?
A: Low conjugation efficiency can be due to several factors:
-
Inactive this compound: Ensure the compound has been stored correctly and is not degraded.
-
Suboptimal Reaction Conditions: The pH of the reaction buffer is critical. For reactions involving primary amines, a pH of 8.0-9.5 is generally optimal. Also, consider optimizing the reaction time and temperature.
-
Interfering Substances: The presence of primary amine-containing buffers (e.g., Tris) or other nucleophiles in the antibody solution can compete with the conjugation reaction. The presence of stabilizing proteins like BSA can also interfere. A buffer exchange and purification of the antibody are recommended.
-
Low Antibody Concentration: A higher antibody concentration can favor the conjugation reaction. If your antibody solution is too dilute, consider concentrating it before conjugation.
Q: I am observing aggregation/precipitation of my antibody after conjugation. How can I prevent this?
A: Antibody aggregation can occur if the conjugation process modifies the protein in a way that exposes hydrophobic regions or alters its tertiary structure.
-
Optimize DOTA:mAb Ratio: A very high number of DOTA molecules per antibody can lead to aggregation. Try reducing the molar excess of this compound used in the reaction.
-
Modify Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) to reduce the risk of denaturation and aggregation.
-
Buffer Composition: Ensure the buffer composition, including pH and ionic strength, is optimal for maintaining the stability of your specific antibody.
Radiolabeling Issues
Q: The radiochemical purity of my 68Ga-labeled peptide is low.
A: Low radiochemical purity in 68Ga labeling is often related to:
-
Incorrect pH: The pH of the reaction mixture is critical for efficient 68Ga labeling of DOTA chelates and should be strictly controlled within the 3.5-4.5 range.[3]
-
Metal Contamination: Trace metal impurities in the reagents or on the labware can compete with 68Ga for chelation by DOTA. Use metal-free reagents and acid-washed, metal-free vials.
-
Insufficient Heating: DOTA chelation with 68Ga typically requires heating to 90-95°C to achieve high labeling efficiency in a short time.[3]
-
Low Precursor Amount: Ensure that a sufficient amount of the DOTA-conjugated peptide is used in the reaction.
Q: I am seeing poor stability of my 177Lu-labeled antibody over time.
A: Instability of the radiolabeled antibody can manifest as the release of the radiometal from the chelator.
-
Incomplete Chelation: Ensure the initial radiolabeling reaction has gone to completion.
-
Oxidative Damage: Radiolysis can generate reactive oxygen species that can damage the antibody or the chelator-linker. The addition of radical scavengers like ascorbic acid or gentisic acid to the formulation can help mitigate this.
-
Suboptimal DOTA Chelation: While DOTA forms very stable complexes with 177Lu, ensure the conjugation process did not compromise the chelating cavity.
Visualizations
The following diagrams illustrate key experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Radiolysis in High-Activity p-NH2-Bn-DOTA Labeling
This technical support center is designed for researchers, scientists, and drug development professionals working with high-activity radiolabeling of p-NH2-Bn-DOTA and its conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of radiolysis, which can significantly impact the radiochemical purity and efficacy of your radiolabeled products.
Frequently Asked Questions (FAQs)
Q1: What is radiolysis and why is it a concern in high-activity labeling?
Radiolysis is the process where ionizing radiation emitted from a radionuclide interacts with the solvent (usually water) and the radiolabeled molecule itself, generating reactive oxygen species (ROS) and other free radicals.[1][2] These reactive species can then degrade the this compound conjugate, leading to a decrease in radiochemical purity (RCP).[1][2][3][4] This is a significant concern in high-activity labeling because the increased radiation dose accelerates the rate of degradation, potentially compromising the quality and effectiveness of the radiopharmaceutical for diagnostic or therapeutic applications.[5]
Q2: What are the common signs of radiolysis in my this compound labeling reaction?
The primary indicator of radiolysis is a decrease in radiochemical purity (RCP) over time, which is typically observed as the appearance of new, unexpected peaks in your radio-HPLC chromatogram.[1][6] These peaks represent radiolabeled impurities or degradation products. You may also observe a decrease in the main product peak.
Q3: What are "quenchers" or "radical scavengers," and how do they work?
Quenchers, also known as radical scavengers or radiolytic stabilizers, are compounds added to the labeling reaction to minimize radiolysis.[3][4] They work by reacting with and neutralizing the harmful free radicals generated by radiation before they can damage the radiolabeled this compound conjugate.[4][5]
Q4: Which quenchers are most effective for this compound labeling?
Several quenchers have been shown to be effective in reducing radiolysis of radiolabeled DOTA-conjugates. The choice of quencher can depend on the specific radionuclide and the molecular properties of the conjugate. Commonly used and effective quenchers include:
-
Ascorbic acid (Vitamin C): A widely used antioxidant that effectively scavenges a variety of free radicals.[5][7]
-
Gentisic acid: Another effective radical scavenger often used in radiopharmaceutical formulations.[2][4][5]
-
Ethanol: Known to be a good scavenger of hydroxyl radicals.[2][4][8]
-
Methionine: Particularly useful for protecting methionine-containing peptides from oxidation.[3][4][7]
Often, a combination of quenchers provides the best protection against radiolysis.[1][3][6][9]
Q5: How does the concentration of the this compound conjugate affect radiolysis?
The concentration of the peptide conjugate can influence the extent of radiolysis.[1] At very high specific activities, the molar ratio of the radionuclide to the conjugate is high. A lower concentration of the conjugate means that each molecule is exposed to a higher effective radiation dose, potentially increasing the rate of degradation.
Troubleshooting Guides
Guide 1: Low Radiochemical Purity (RCP) Post-Labeling
This guide provides a systematic approach to troubleshooting low RCP in your high-activity this compound labeling experiments.
Diagram: Troubleshooting Workflow for Low RCP
Caption: Troubleshooting workflow for low radiochemical purity.
Guide 2: Decreasing RCP During Storage
This guide addresses the issue of product degradation after a successful initial labeling.
Diagram: Logic for Stabilizing Labeled Product
Caption: Logic for stabilizing radiolabeled this compound conjugates.
Data Presentation
Table 1: Effectiveness of Common Quenchers in DOTA-Peptide Labeling
| Quencher | Typical Concentration | Efficacy | Notes |
| Ascorbic Acid | 5 - 50 mg/mL | High | Can sometimes interfere with labeling at very high concentrations.[5] |
| Gentisic Acid | 5 - 10 mg/mL | High | Effective for a variety of radionuclides.[4][5] |
| Ethanol | 5 - 20% (v/v) | Moderate to High | Particularly effective against hydroxyl radicals.[2][4][8] |
| L-Methionine | 5 - 10 mg/mL | High | Especially recommended for protecting methionine residues in peptides.[4][7] |
| Combination | Varies | Very High | A mixture of quenchers often provides the most robust protection.[1][3][6][9] |
Experimental Protocols
Protocol 1: General High-Activity Radiolabeling of a this compound Conjugate
This protocol provides a general framework. Optimal conditions, particularly temperature and incubation time, may vary depending on the radionuclide (e.g., 68Ga, 177Lu, 90Y, 225Ac).
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound conjugate in high-purity water or a suitable buffer.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Prepare a quencher stock solution (e.g., a combination of ascorbic acid and gentisic acid in the reaction buffer).
-
-
Labeling Reaction:
-
In a sterile reaction vial, combine the this compound conjugate solution and the quencher solution.
-
Add the high-activity radionuclide solution to the vial.
-
Adjust the final pH of the reaction mixture to the optimal range (typically 4.0-5.0) using the reaction buffer.[10]
-
The final volume should be kept as low as reasonably achievable to maintain high concentrations of reactants.
-
-
Incubation:
-
Quality Control:
-
After incubation, perform radio-TLC or radio-HPLC to determine the radiochemical purity.
-
For radio-HPLC, use a suitable C18 column with a gradient of water and acetonitrile (B52724) (both containing 0.1% TFA) to separate the radiolabeled product from impurities and free radionuclide.
-
-
Post-Labeling Stabilization:
Diagram: Experimental Workflow for Radiolabeling
Caption: General experimental workflow for this compound labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of quenchers to reduce radiolysis of (111)In- or (177)Lu-labelled methionine-containing regulatory peptides. Maintaining radiochemical purity as measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers against This Process [mdpi.com]
- 5. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethanol effects on 68Ga-radiolabelling efficacy and radiolysis in automated synthesis utilizing NaCl post-processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of Quenchers to Reduce Radiolysis of 111In- or 177Lu-Labelled Methionine-Containing Regulatory Peptides. Maintaining Radiochemical Purity as Measured by HPLC | Bentham Science [benthamscience.com]
- 10. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of reaction conditions for the radiolabelling of DOTA-peptides with high activities of yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of p-NH2-Bn-DOTA and p-SCN-Bn-DOTA for Antibody Labeling
In the rapidly evolving landscape of radioimmunotherapy and molecular imaging, the choice of bifunctional chelator for antibody conjugation is a critical determinant of the final product's performance and stability. Among the array of options, p-NH2-Bn-DOTA and p-SCN-Bn-DOTA have emerged as two prominent derivatives of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This guide provides an objective, data-driven comparison of these two chelators for researchers, scientists, and drug development professionals, focusing on their chemical properties, conjugation methodologies, and the characteristics of the resulting immunoconjugates.
Chemical Structures and Reactive Moieties
At their core, both chelators possess the DOTA cage essential for securely coordinating radiometals. The key distinction lies in their functional groups, which dictate the conjugation chemistry.
-
This compound (p-aminobenzyl-DOTA) features a primary amine (-NH2) group. This group is typically coupled to the carboxylic acid groups of amino acid residues (aspartic acid, glutamic acid) on the antibody through the formation of a stable amide bond. This reaction requires activation of the carboxyl groups using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).
-
p-SCN-Bn-DOTA (p-isothiocyanatobenzyl-DOTA) incorporates an isothiocyanate (-NCS) group. This highly reactive group readily forms a stable thiourea (B124793) bond with the primary amine groups of lysine (B10760008) residues on the antibody under mild alkaline conditions, without the need for additional activating agents.[1]
Performance Comparison: A Data-Driven Analysis
While direct head-to-head studies exclusively comparing this compound and p-SCN-Bn-DOTA are limited, valuable insights can be drawn from studies comparing p-SCN-Bn-DOTA with the amine-reactive DOTA-NHS-ester, which utilizes a similar conjugation chemistry to this compound.
| Parameter | This compound (via EDC/NHS activation) | p-SCN-Bn-DOTA | Key Observations |
| Target Residue | Aspartic Acid, Glutamic Acid (Carboxyl groups) | Lysine (Amine groups) | Different target sites on the antibody. |
| Coupling Chemistry | Amide bond formation | Thiourea bond formation | Both form stable covalent bonds. |
| Activating Agents | Requires EDC and NHS | None required | p-SCN-Bn-DOTA offers a more direct conjugation pathway. |
| Reaction pH | Typically pH 5.5-6.5 for EDC/NHS activation, followed by pH 7.2-8.0 for antibody coupling | Typically pH 8.5-9.5 | The higher pH for p-SCN-Bn-DOTA conjugation may need to be considered for pH-sensitive antibodies. |
| Reaction Temperature | Room temperature or 4°C | Room temperature to 37°C | Both methods can be performed under mild temperature conditions. |
| Chelator:Antibody Ratio | Can be controlled by adjusting the molar ratio of reagents. | Can be controlled by adjusting the molar ratio of reagents. A study using a 10:1 molar ratio of SCN-DOTA to antibody resulted in approximately 5 chelators per antibody.[2] | The number of chelators per antibody can impact immunoreactivity and pharmacokinetics.[3] |
| Stability of Conjugate | Amide bonds are generally very stable. | Thiourea bonds are also highly stable.[1] However, some studies have noted progressive aggregation over time with SCN-DOTA conjugates.[2] | The choice of linker and conjugation chemistry can influence the long-term stability of the immunoconjugate. |
| Immunoreactivity | The number of conjugated chelators can affect immunoreactivity. | Loss of immunoreactivity has been observed at high chelator-to-antibody ratios.[3] | It is crucial to optimize the conjugation ratio to maintain the antibody's binding affinity. |
Experimental Methodologies
Below are detailed protocols for antibody conjugation using both this compound and p-SCN-Bn-DOTA, based on established methodologies.
Protocol 1: Antibody Conjugation with this compound using EDC/NHS Chemistry
This protocol involves a two-step process: activation of the antibody's carboxyl groups followed by reaction with the amine group of this compound.
Materials:
-
Antibody in a suitable buffer (e.g., MES buffer, pH 5.5-6.5)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in MES buffer (pH 5.5-6.5).
-
Activation of Antibody:
-
Add a 50- to 100-fold molar excess of EDC and NHS (or Sulfo-NHS) to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Dissolve this compound in the reaction buffer.
-
Add the desired molar excess of this compound to the activated antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add a quenching solution to stop the reaction.
-
Purification: Purify the DOTA-antibody conjugate using size-exclusion chromatography to remove excess chelator and reagents.
-
Characterization: Determine the chelator-to-antibody ratio and assess the immunoreactivity of the conjugate.
Protocol 2: Antibody Conjugation with p-SCN-Bn-DOTA
This protocol describes a direct one-step conjugation to the lysine residues of the antibody.
Materials:
-
Antibody in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 8.5-9.5)
-
p-SCN-Bn-DOTA
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in carbonate-bicarbonate buffer (pH 8.5-9.5).
-
Conjugation:
-
Dissolve p-SCN-Bn-DOTA in a small amount of DMSO or the reaction buffer.
-
Add the desired molar excess (e.g., 10- to 50-fold) of p-SCN-Bn-DOTA to the antibody solution.
-
Incubate for 1-4 hours at room temperature or 37°C with gentle mixing.[3]
-
-
Purification: Purify the DOTA-antibody conjugate using size-exclusion chromatography to remove unreacted chelator.
-
Characterization: Determine the chelator-to-antibody ratio and assess the immunoreactivity of the conjugate.
Visualizing the Conjugation Workflows
The following diagrams illustrate the experimental workflows for antibody labeling with each DOTA derivative.
Caption: Workflow for antibody labeling with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DOTA and NOTA Chelators for Gallium-68
For researchers, scientists, and professionals in drug development, the choice of a chelator is a critical decision in the design of Gallium-68 (B1239309) (⁶⁸Ga) based radiopharmaceuticals for Positron Emission Tomography (PET). The chelator not only ensures stable binding of the ⁶⁸Ga radionuclide but also influences the overall pharmacokinetic profile of the imaging agent. This guide provides an objective comparison of two widely used macrocyclic chelators, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), for ⁶⁸Ga, supported by experimental data.
Core Chemical and Physical Properties
DOTA and NOTA are both macrocyclic chelators that form stable complexes with Gallium-68. However, their structural differences lead to distinct coordination chemistries and labeling characteristics. DOTA is a larger, 12-membered ring with four carboxylate arms, while NOTA is a smaller, 9-membered ring with three carboxylate arms. This structural variance directly impacts the ease and efficiency of ⁶⁸Ga incorporation. NOTA has been shown to be an effective chelating agent for ⁶⁸Ga, with a higher stability constant (log KML = 31.1) compared to DOTA (log KML = 21.3)[1].
Performance Comparison: Radiolabeling and Stability
The conditions required for radiolabeling and the subsequent stability of the resulting ⁶⁸Ga-complex are paramount for clinical translation. NOTA generally offers more favorable labeling conditions compared to DOTA.
Table 1: Comparison of Radiolabeling Conditions and In Vitro Stability
| Parameter | ⁶⁸Ga-DOTA | ⁶⁸Ga-NOTA |
| Radiolabeling Temperature | Typically requires heating (80-100 °C)[2] | Can be efficiently labeled at room temperature[3][4] |
| Optimal pH for Labeling | 3.5 - 4.0[4] | 3.0 - 4.0[5] |
| Radiochemical Yield (RCY) | >95% (at 90 °C, pH 3.5, 50 μM)[6] | >95% (at 25 °C, pH 3.5, 50 μM)[6] |
| In Vitro Stability (Human Serum) | ≥ 95% after 3 hours[7] | ≥ 99% after 3 hours[7] |
As indicated in Table 1, ⁶⁸Ga-NOTA conjugates can be prepared under milder conditions (room temperature) while achieving high radiochemical yields, a significant advantage for heat-sensitive biomolecules. Furthermore, ⁶⁸Ga-NOTA complexes have demonstrated superior in vitro stability in human serum compared to their DOTA counterparts[7].
In Vivo Performance: A Comparative Look
The in vivo behavior of ⁶⁸Ga-labeled radiopharmaceuticals is influenced by the choice of chelator. Several preclinical and clinical studies have compared DOTA and NOTA conjugates targeting various biological markers, such as somatostatin (B550006) receptors (SSTRs) with -TATE peptides and prostate-specific membrane antigen (PSMA).
Table 2: In Vivo Performance Comparison of ⁶⁸Ga-DOTA-TATE and ⁶⁸Ga-NOTA-TATE
| Parameter | ⁶⁸Ga-DOTA-TATE | ⁶⁸Ga-NOTA-TATE |
| Tumor Uptake (AR42J mouse model) | Comparable to ⁶⁸Ga-NOTA-TATE within 1 hour[7] | Comparable to ⁶⁸Ga-DOTA-TATE within 1 hour[7] |
| Plasma Protein Binding | 30.6%[7] | 12.12%[7] |
| Log P (Hydrophilicity) | -2.72 ± 0.16[7] | -1.76 ± 0.06[7] |
| Liver SUVmax (Healthy Volunteers) | 10.1[7] | 4.2[7] |
| Kidney SUVmax (Healthy Volunteers) | Almost identical to ⁶⁸Ga-NOTA-TATE[7] | Almost identical to ⁶⁸Ga-DOTA-TATE[7] |
In a comparative study using TATE conjugates, both tracers showed similar tumor uptake in a mouse model[7]. However, ⁶⁸Ga-NOTA-TATE exhibited lower plasma protein binding and was less hydrophilic. In human studies, ⁶⁸Ga-NOTA-TATE demonstrated significantly lower uptake in the liver, which could lead to improved imaging contrast in the abdominal region[7].
Table 3: Preclinical Comparison of ⁶⁸Ga-labeled PSMA-targeting agents
| Parameter | ⁶⁸Ga-DOTA-PSMA | ⁶⁸Ga-NOTA-PSMA |
| Tumor Uptake (PSMA+ PC3 PIP tumors, 1h p.i.) | Lower than ⁶⁸Ga-NOTA-PSMA[1] | Significantly higher than ⁶⁸Ga-DOTA-PSMA[1] |
| Kidney Uptake (1h p.i.) | Significantly lower than ⁶⁸Ga-NOTA-PSMA[1] | Higher than ⁶⁸Ga-DOTA-PSMA[1] |
| Clearance from Normal Tissues | Slower than ⁶⁸Ga-NOTA-PSMA | Faster rate of clearance[1] |
In a preclinical comparison of PSMA-targeting agents, the NOTA-conjugated radiotracer demonstrated higher tumor uptake at 1 hour post-injection and faster clearance from most normal tissues compared to the DOTA-conjugated agent[1]. This rapid clearance from non-target organs is a desirable characteristic for achieving high tumor-to-background ratios.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful development of radiopharmaceuticals. Below are summarized protocols for the radiolabeling of DOTA and NOTA conjugated peptides with Gallium-68.
Protocol 1: ⁶⁸Ga Radiolabeling of DOTA-conjugated Peptides
This protocol is based on a widely used method involving post-elution purification and heating.
1. ⁶⁸Ga Elution and Purification:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Trap the eluted ⁶⁸Ga³⁺ on a strong cation exchange (SCX) cartridge.
-
Elute the purified ⁶⁸Ga³⁺ from the SCX cartridge using a small volume of acidified 5 M NaCl solution[5][8].
2. Radiolabeling Reaction:
-
Add the purified ⁶⁸Ga³⁺ eluate to a vial containing the DOTA-conjugated peptide dissolved in a sodium acetate (B1210297) buffer to achieve a final pH of 3.5-4.0[5][9].
-
Incubate the reaction mixture at 85-95 °C for 8-12 minutes[5].
3. Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC)[5].
Protocol 2: ⁶⁸Ga Radiolabeling of NOTA-conjugated Peptides
This protocol takes advantage of the favorable labeling kinetics of NOTA at room temperature.
1. ⁶⁸Ga Elution and Purification:
-
The elution and purification steps are identical to those described for the DOTA-labeling protocol.
2. Radiolabeling Reaction:
-
Add the purified ⁶⁸Ga³⁺ eluate to a vial containing the NOTA-conjugated peptide dissolved in a suitable buffer (e.g., sodium acetate) to achieve a final pH of 3.0-4.0[5].
-
Incubate the reaction mixture at room temperature for 5-10 minutes[3][5].
3. Quality Control:
-
Assess the radiochemical purity using iTLC or HPLC[3].
Visualizing the Workflow and Comparison
To better illustrate the experimental workflow and the key points of comparison, the following diagrams are provided.
References
- 1. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallium-68-labelled NOTA-oligonucleotides: an optimized method for their preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09076E [pubs.rsc.org]
- 7. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of p-NH2-Bn-DOTA and Other Chelators in Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of a chelator is a critical decision in the design of radiopharmaceuticals. The chelator's ability to securely hold a radiometal in vivo directly impacts the safety and efficacy of an imaging agent or therapeutic. This guide provides an objective comparison of the in vivo stability of p-NH2-Bn-DOTA against other widely used chelators such as DOTA, NOTA, and DTPA, supported by experimental data.
The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a gold standard in nuclear medicine, renowned for its stable complexation with a variety of radiometals. The derivative this compound offers a versatile platform for conjugation to targeting molecules via its amine functional group. Understanding its stability profile in comparison to alternatives is crucial for optimizing radiopharmaceutical design.
Comparative In Vivo Stability and Biodistribution Data
The in vivo stability of a radiolabeled chelator is often inferred from its biodistribution profile. Lower accumulation of radioactivity in non-target tissues, particularly bone (for radiometals with high bone affinity like free ⁹⁰Y or ¹⁷⁷Lu) and liver, can indicate higher complex stability. The following tables summarize quantitative data from various studies. It is important to note that these studies utilize different targeting molecules, radionuclides, and animal models, which can influence biodistribution.
DOTA vs. DTPA Derivatives
Macrocyclic chelators like DOTA generally exhibit superior in vivo stability compared to acyclic chelators like DTPA. This is evident in lower non-target tissue uptake and reduced dissociation of the radiometal.
| Organ/Tissue | ¹¹¹In-p-SCN-Bz-DOTA-Antibody (%ID/g) | ¹¹¹In-p-SCN-Bz-DTPA-Antibody (%ID/g) | ¹¹¹In-CHX-A"-DTPA-Antibody (%ID/g) |
| Blood | 11.2 ± 1.5 | 9.5 ± 1.3 | 10.5 ± 1.8 |
| Liver | 5.8 ± 0.9 | 7.5 ± 1.1 | 6.5 ± 1.2 |
| Spleen | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.6 |
| Kidneys | 3.9 ± 0.6 | 4.8 ± 0.7 | 4.2 ± 0.8 |
| Bone | 1.8 ± 0.3 | 2.9 ± 0.5 | 2.1 ± 0.4 |
| Tumor | 18.5 ± 2.5 | 20.1 ± 3.1 | 19.2 ± 2.9 |
| Data presented as mean ± SD at 72 hours post-injection in mice bearing pancreatic adenocarcinoma xenografts.[1] |
This compound vs. p-NH2-Bn-NOTA
Studies comparing DOTA and NOTA derivatives suggest that while both form stable complexes, the choice of chelator can influence pharmacokinetics. A direct comparison of ⁶⁸Ga-labeled porphyrins conjugated to this compound and p-NH2-Bn-NOTA showed nearly identical pharmacokinetic behavior and tumor affinity.[2]
| Organ/Tissue | ⁶⁸Ga-Porphyrin-p-NH2-Bn-DOTA (%ID/g) | ⁶⁸Ga-Porphyrin-p-NH2-Bn-NOTA (%ID/g) |
| Blood | 0.85 ± 0.12 | 0.82 ± 0.15 |
| Liver | 1.52 ± 0.21 | 1.48 ± 0.25 |
| Kidneys | 1.15 ± 0.18 | 1.12 ± 0.19 |
| Tumor | 2.15 ± 0.32 | 2.11 ± 0.35 |
| Data presented as mean ± SD at 1 hour post-injection in fibrosarcoma-bearing mice.[2] |
General Comparison of Macrocyclic Chelators
Further studies comparing various macrocyclic chelators for ⁶⁴Cu radiolabeling of an anti-CD20 antibody (rituximab) demonstrated the high in vivo stability of these complexes, with most of the radioactivity remaining in the blood pool up to 48 hours.[3][4] In contrast, DTPA derivatives showed poor serum stability.[3][4]
| Chelator Conjugated to Rituximab (B1143277) | Serum Stability (% intact after 48h) |
| Macrocyclic | |
| p-SCN-Bn-DOTA | >94%[4] |
| p-SCN-Bn-NOTA | 97.5 ± 0.3%[4] |
| Acyclic | |
| CHX-A”-DTPA | 38.2%[4] |
| 2B3M-DTPA | 37.8%[4] |
| In vitro stability of ⁶⁴Cu-labeled rituximab conjugates in serum.[4] |
Experimental Protocols
The assessment of in vivo stability is a multi-step process involving conjugation, radiolabeling, and biodistribution studies.
Conjugation of Chelator to Targeting Molecule
-
Objective: To covalently link the chelator (e.g., this compound) to the targeting molecule (e.g., an antibody or peptide).
-
Protocol:
-
Dissolve the targeting molecule in a suitable buffer (e.g., sodium bicarbonate, pH 8.5).
-
Prepare a stock solution of the chelator in an organic solvent like DMSO.
-
Add the chelator solution to the targeting molecule solution at a specific molar excess (e.g., 10 to 50-fold).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1 to 12 hours).
-
Purify the resulting conjugate to remove unbound chelator using methods like size-exclusion chromatography or dialysis.[5]
-
Radiolabeling of the Conjugate
-
Objective: To complex the purified conjugate with a radionuclide.
-
Protocol:
-
Add the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) to the conjugate solution in a suitable buffer (e.g., ammonium (B1175870) acetate, pH 5.5).
-
Incubate the reaction at an elevated temperature (e.g., 90-95°C for ⁶⁸Ga, 37°C for some ⁶⁴Cu labeling) for a short period (e.g., 5-30 minutes).[6][7]
-
Determine the radiochemical purity (RCP) using techniques like instant thin-layer chromatography (ITLC) or radio-HPLC.[6] An RCP of >95% is generally required for in vivo studies.
-
In Vivo Biodistribution Study
-
Objective: To determine the distribution and clearance of the radiolabeled conjugate in an animal model.
-
Protocol:
-
Administer a known amount of the radiolabeled conjugate to laboratory animals (e.g., mice) via intravenous injection.[8]
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), humanely euthanize a cohort of animals.[8][9]
-
Dissect and collect organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor).[8]
-
Weigh each sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each organ/tissue as the percentage of the injected dose per gram of tissue (%ID/g).[8]
-
Visualization of Experimental Workflow
Caption: Workflow for assessing the in vivo stability of a radiopharmaceutical.
Conclusion
The available data consistently demonstrates that macrocyclic chelators, including DOTA and its derivatives like this compound, offer superior in vivo stability compared to acyclic chelators such as DTPA. This is characterized by the formation of more robust radiometal complexes that exhibit less dissociation in vivo, leading to lower off-target accumulation of radioactivity.
When comparing DOTA and NOTA derivatives, such as this compound and p-NH2-Bn-NOTA, the choice may be more nuanced and depend on the specific application, including the choice of radiometal and the targeting molecule.[2] For many applications, their in vivo performance can be remarkably similar.[2] Ultimately, the selection of a chelator should be based on empirical data from well-controlled comparative studies that are tailored to the specific radiopharmaceutical being developed.
References
- 1. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Evaluation of Using NOTA and DOTA Derivatives as Bifunctional Chelating Agents in the Preparation of 68Ga-Labeled Porphyrin: Impact on Pharmacokinetics and Tumor Uptake in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution of p-NH2-Bn-DOTA Conjugates
For researchers, scientists, and drug development professionals, the selection of a bifunctional chelator is a critical decision in the design of targeted radiopharmaceuticals. The chelator not only ensures stable sequestration of the radionuclide but also significantly influences the in vivo pharmacokinetic and biodistribution profile of the conjugate. This guide provides an objective comparison of the biodistribution of molecules conjugated with S-2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid (p-NH2-Bn-DOTA) and its closely related derivatives against other common chelating agents. The information presented is supported by experimental data to facilitate informed decisions in the development of novel diagnostic and therapeutic agents.
Executive Summary
The this compound chelator and its isothiocyanate analogue, p-SCN-Bn-DOTA, are widely utilized for their ability to form stable complexes with a variety of radiometals and their capacity for covalent conjugation to biomolecules. Biodistribution studies are essential for evaluating the in vivo performance of the resulting radioimmunoconjugates, providing insights into tumor targeting, off-target accumulation, and clearance mechanisms. This guide will delve into a comparative analysis of biodistribution data, highlighting the impact of the chelator on the overall performance of the radiopharmaceutical.
Data Presentation: Comparative Biodistribution
The following tables summarize quantitative biodistribution data from preclinical studies, presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection. This data provides a direct comparison of the in vivo behavior of antibodies conjugated with different DOTA derivatives.
Table 1: Comparative Biodistribution of ¹⁷⁷Lu-labeled Rituximab Conjugates in Tumor-Bearing Mice
This table compares the biodistribution of Rituximab conjugated with two different bifunctional DOTA derivatives: p-SCN-Bn-DOTA and DOTA-NHS-ester. Both conjugates were labeled with Lutetium-177 and evaluated in nude mice bearing Raji cell xenografts.
| Organ/Tissue | Time Point | ¹⁷⁷Lu-DOTA-(SCN)-Rituximab (%ID/g ± SD) | ¹⁷⁷Lu-DOTA-(NHS)-Rituximab (%ID/g ± SD) |
| Blood | 4 h | 20.1 ± 4.7 | 20.8 ± 1.0 |
| 24 h | 12.3 ± 1.7 | 12.5 ± 2.6 | |
| 48 h | 8.0 ± 1.2 | 8.8 ± 1.3 | |
| 72 h | 6.5 ± 1.0 | 7.9 ± 1.1 | |
| Tumor | 4 h | 4.9 ± 0.9 | 5.2 ± 0.8 |
| 24 h | 7.3 ± 1.7 | 7.3 ± 1.7 | |
| 48 h | 8.9 ± 1.3 | 7.1 ± 0.9 | |
| 72 h | 9.3 ± 1.0 | 6.9 ± 0.7 | |
| Liver | 4 h | 10.2 ± 1.5 | 9.8 ± 1.2 |
| 24 h | 9.1 ± 1.1 | 8.5 ± 1.0 | |
| 48 h | 7.5 ± 0.9 | 7.1 ± 0.8 | |
| 72 h | 6.8 ± 0.8 | 6.5 ± 0.7 | |
| Spleen | 4 h | 23.7 ± 1.7 | 18.7 ± 3.1 |
| 24 h | 25.8 ± 3.1 | 22.1 ± 2.9 | |
| 48 h | 27.9 ± 5.3 | 25.3 ± 3.5 | |
| 72 h | 26.1 ± 4.2 | 27.4 ± 1.8 | |
| Kidneys | 4 h | 6.5 ± 0.8 | 6.1 ± 0.7 |
| 24 h | 5.8 ± 0.7 | 5.5 ± 0.6 | |
| 48 h | 5.1 ± 0.6 | 4.9 ± 0.5 | |
| 72 h | 4.8 ± 0.5 | 4.6 ± 0.5 | |
| Bone | 4 h | 8.6 ± 0.3 | 4.9 ± 0.5 |
| 24 h | 5.1 ± 0.8 | 5.8 ± 1.1 | |
| 48 h | 4.5 ± 0.9 | 6.2 ± 1.5 | |
| 72 h | 4.0 ± 1.0 | 6.9 ± 2.0 |
Data extracted from a study by M. K. Chatan et al.[1]. The study highlights that while both conjugates show similar blood clearance and tumor uptake at 24 hours, there are differences in spleen and bone uptake over time[1]. Notably, no statistically significant differences were observed in the main elimination route, which was hepatobiliary[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments involved in the development and evaluation of this compound conjugates.
Synthesis and Conjugation of p-SCN-Bn-DOTA to an Antibody (Rituximab)
-
Antibody Preparation: Rituximab (10 mg/mL) is purified by ultrafiltration.
-
Chelator Incubation: The purified antibody is incubated with a 10-fold molar excess of p-SCN-Bn-DOTA in carbonate buffer at 37°C for 1.5 hours with gentle mixing[1].
-
Purification: Excess, unreacted chelator is removed by ultrafiltration[1].
-
Quantification: The number of DOTA molecules conjugated per antibody is determined using both radioassay and spectroscopic methods[2].
Radiolabeling of DOTA-Antibody Conjugates with ¹⁷⁷Lu
-
Reaction Mixture: The DOTA-conjugated antibody is incubated with ¹⁷⁷LuCl₃ in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5)[3].
-
Incubation: The reaction is typically carried out at an elevated temperature (e.g., 42°C) for a defined period (e.g., 2 hours) to facilitate complexation[3].
-
Quality Control: The radiochemical purity of the final product is assessed using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC)[3].
In Vivo Biodistribution Study
-
Animal Model: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with a relevant cancer cell line to establish tumor xenografts[1].
-
Radiopharmaceutical Administration: Once tumors reach a suitable size, the radiolabeled antibody conjugate is administered intravenously to the mice[1].
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), cohorts of mice are euthanized[1].
-
Organ Collection and Measurement: Blood, tumor, and major organs are collected, weighed, and the radioactivity in each sample is measured using a gamma counter[4].
-
Data Analysis: The radioactivity in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g)[4].
Mandatory Visualization
To provide a clear visual representation of the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating p-NH2-Bn-DOTA Conjugate Binding Affinity: A Comparative Guide
For researchers and professionals in drug development, the selection of a bifunctional chelator is a critical step in the design of radiopharmaceuticals and other targeted molecular agents. The chelator, such as p-NH2-Bn-DOTA (S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), not only complexes the chosen radionuclide but can also influence the binding affinity of the targeting molecule to its biological target. This guide provides a comparative overview of the validation of binding affinity for this compound conjugates, supported by experimental data and detailed protocols.
Comparison of Binding Affinity
The conjugation of a chelator to a targeting biomolecule, be it a peptide or an antibody, can subtly alter its structure and, consequently, its interaction with its receptor. While this compound is a widely used and versatile chelator, it is essential to experimentally validate the binding affinity of the final conjugate. The following tables summarize comparative binding affinity data from various studies.
| Chelator | Targeting Molecule | Target | Binding Affinity (IC50/Kd) | Reference |
| p-SCN-Bn-DOTA | Anti-mesothelin sdAb A1-His | Mesothelin | Not explicitly stated for the conjugate, but successful tumor targeting was observed. | [1] |
| p-SCN-Bn-NOTA | Anti-mesothelin sdAb A1-His | Mesothelin | Not explicitly stated for the conjugate, but successful tumor targeting was observed. | [1] |
| p-SCN-Bn-DOTA | Anti-FZD10 antibody OTSA101 | FZD10 | Not explicitly stated, but in vitro and in vivo properties were evaluated. | [2] |
| p-SCN-Bn-DOTAGA | Anti-FZD10 antibody OTSA101 | FZD10 | Not explicitly stated, but in vitro and in vivo properties were evaluated. | [2] |
| DOTA-NHS-ester | Anti-FZD10 antibody OTSA101 | FZD10 | Not explicitly stated, but in vitro and in vivo properties were evaluated. | [2] |
| DOTA-conjugated tetrapeptide (DAPO derivative) | μ opioid receptor | μ opioid receptor | Subnanomolar affinity | [3] |
| DOTA-conjugated tetrapeptide ([Dmt¹]DALDA derivative) | μ opioid receptor | μ opioid receptor | Subnanomolar affinity | [3] |
Note: p-SCN-Bn-DOTA is a derivative of this compound, where the amine group is replaced by an isothiocyanate group for conjugation to primary amines on biomolecules. The choice of conjugation chemistry can influence the final structure and properties of the conjugate.
One study highlighted that the addition of a DOTA chelator to a somatostatin (B550006) analog could switch its function at the sst3 receptor from a full antagonist to a full agonist, underscoring the importance of functional assays post-conjugation[4][5]. Another study demonstrated that while DOTA conjugation to a tetrapeptide resulted in a 15-fold reduction in affinity for the µ opioid receptor compared to the parent peptide, the affinity was still in the subnanomolar range and higher than the reference agonist DAMGO[3].
Experimental Protocols
Accurate determination of binding affinity is paramount. Below are detailed methodologies for key experiments.
Conjugation of this compound to Peptides/Antibodies
Protocol for Antibody Conjugation using p-SCN-Bn-DOTA:
-
Buffer Exchange: The antibody is buffer-exchanged into a carbonate/bicarbonate buffer (e.g., 0.1 M, pH 8.5-9.0).
-
Conjugation Reaction: p-SCN-Bn-DOTA (dissolved in a small amount of DMSO) is added to the antibody solution at a specific molar excess (e.g., 20-fold).
-
Incubation: The reaction mixture is incubated for a set period (e.g., 16 hours) at a controlled temperature (e.g., 37°C) with gentle mixing.
-
Purification: The DOTA-conjugated antibody is purified from unreacted chelator using size-exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.
-
Characterization: The number of chelators per antibody is determined, for instance, by a spectrophotometric assay using a Cu(II)-Arsenazo III complex[6].
In Vitro Binding Affinity Assay (Saturation Binding Assay)
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Cell Preparation: Cells expressing the target receptor are seeded in multi-well plates and allowed to adhere.
-
Radiolabeling: The DOTA-conjugated molecule is radiolabeled with a suitable radionuclide (e.g., ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga).
-
Incubation: Increasing concentrations of the radiolabeled conjugate are added to the cells in the presence (for non-specific binding) and absence (for total binding) of a high concentration of the unlabeled competitor.
-
Washing and Lysis: After incubation to reach equilibrium, the cells are washed to remove unbound radioligand, and then lysed.
-
Quantification: The radioactivity in the cell lysates is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax are determined by non-linear regression analysis of the specific binding data versus the concentration of the radioligand, typically using a one-site binding model.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by DOTA-conjugated molecules and a typical experimental workflow.
References
- 1. Somatostatin receptor 2 signaling promotes growth and tumor survival in small-cell lung cancer. | MASLAB [vumc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of [111In]-labeled, DOTA-conjugated tetrapeptides having high affinity and selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switch from Antagonist to Agonist after Addition of a DOTA Chelator to a Somatostatin Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switch from antagonist to agonist after addition of a DOTA chelator to a somatostatin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frizzled-10 - Wikipedia [en.wikipedia.org]
A Comparative Guide to p-NH2-Bn-DOTA and DTPA Derivatives for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chelator is a critical step in the development of radiopharmaceuticals. The chelator's properties directly influence the stability of the radiolabeled conjugate, its in vivo behavior, and ultimately, its diagnostic or therapeutic efficacy. This guide provides an objective comparison between the macrocyclic chelator p-NH2-Bn-DOTA and acyclic DTPA derivatives, focusing on their performance in radiolabeling applications.
At a Glance: Key Differences
| Feature | This compound | DTPA Derivatives |
| Structure | Macrocyclic (pre-organized structure) | Acyclic (flexible) |
| Kinetic Inertness | High | Moderate to Low |
| Radiolabeling Conditions | Often requires heating (e.g., 90-95°C) | Typically at room temperature |
| In Vivo Stability | Generally high, less transchelation | Prone to dissociation and transchelation of radiometals |
| Common Radiometals | 68Ga, 177Lu, 90Y, 111In, 64Cu, 89Zr | 99mTc, 111In, 90Y |
Performance Comparison: A Data-Driven Approach
The choice between DOTA and DTPA derivatives often hinges on the specific radiometal and the desired in vivo characteristics of the final radiopharmaceutical. Macrocyclic chelators like DOTA generally form more kinetically inert complexes, which is crucial for preventing the release of the radiometal in vivo.[1][2][3]
Radiolabeling Efficiency and Stability
While DTPA derivatives can often be radiolabeled under milder conditions (room temperature), DOTA-based chelators typically require heating to achieve high radiochemical yields.[4][5] However, the resulting DOTA radiocomplexes exhibit superior stability.[1][3]
Table 1: Comparative Stability of Radiolabeled Chelates
| Chelator | Radiometal | In Vitro Stability | Key Findings |
| DOTA | 90Y | High | 88Y-DOTA showed no significant release of activity in serum.[3] |
| DTPA Derivatives (1B4M-DTPA, CHX-A-DTPA) | 90Y | Moderate | Showed measurable dissociation in serum over time.[3] |
| DOTA | 111In | High | More stable than cDTPA-conjugated antibodies.[6] |
| cDTPA | 111In | Low | Low in vivo stability attributed to the instability of the complex.[6] |
| DOTA | Gd(III) | High | Stability constant of 1028.[1] |
| DTPA | Gd(III) | Moderate | Stability constant of 1022.[1] |
| DOTA-Rituximab | 177Lu/90Y | High | Low accumulation in bone, indicating good in vivo stability.[7] |
Biodistribution and In Vivo Performance
The stability of the radiometal-chelator complex directly impacts the biodistribution of the radiopharmaceutical. Dissociation of the radiometal can lead to uptake in non-target tissues, such as bone for free 90Y or 177Lu, increasing off-target toxicity.[3]
Table 2: Biodistribution and In Vivo Performance
| Radiopharmaceutical | Key Biodistribution Findings | Reference |
| 90Y-Bz-DTPA-AMB8LK | Showed very good pancreatic adenocarcinoma tumor targeting. | [8] |
| 111In-MDTPA-OST7 | Higher stability in human serum compared to 111In-cDTPA-OST7. | [6] |
| 88Y-DTPA-derivative chelates | Significantly higher cortical bone uptake compared to 88Y-DOTA, indicating in vivo dissociation. | [3] |
| 177Lu-DOTA-Nimotuzumab vs. 177Lu-CHX-A"-DTPA-Nimotuzumab | Both showed clearance largely by the hepatobiliary route. | [9] |
| G4-(C-DOTA-Gd)28 vs. G4-(1B4M-DTPA-Gd)30 | The DOTA-based agent exhibited a faster rate of clearance in vivo. | [1] |
Experimental Protocols
General Radiolabeling Protocol for DOTA-Conjugated Peptides/Antibodies
This protocol is a generalized procedure and may require optimization for specific biomolecules and radionuclides.
-
Conjugation: React the this compound chelator with the targeting biomolecule (e.g., peptide, antibody) in a suitable buffer (e.g., bicarbonate or borate (B1201080) buffer, pH 8.5-9.0) at room temperature or 4°C overnight.
-
Purification of Conjugate: Remove unconjugated chelator using size-exclusion chromatography (e.g., PD-10 column) or dialysis.
-
Radiolabeling:
-
To a solution of the DOTA-conjugate in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate, pH 5.0-5.5), add the radiometal solution (e.g., 68GaCl3, 177LuCl3).
-
Incubate the reaction mixture at an elevated temperature (typically 90-95°C) for 15-30 minutes.[10]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A common system for 68Ga-DOTA peptides is iTLC-SG paper with a mobile phase of 0.1 M citrate (B86180) buffer (pH 4.5).
-
The final product should have an RCP of >95%.
-
-
Final Purification: If necessary, purify the radiolabeled conjugate from free radiometal using a C18 Sep-Pak cartridge or size-exclusion chromatography.
General Radiolabeling Protocol for DTPA-Conjugated Peptides/Antibodies
-
Conjugation: React a bifunctional DTPA derivative (e.g., p-SCN-Bn-DTPA) with the targeting biomolecule in a suitable buffer (e.g., bicarbonate or borate buffer, pH 8.5-9.0) at room temperature for a few hours.
-
Purification of Conjugate: Purify the conjugate as described for DOTA conjugates.
-
Radiolabeling:
-
To a solution of the DTPA-conjugate in a suitable buffer (e.g., ammonium acetate or sodium acetate, pH 5.0-6.0), add the radiometal solution (e.g., 111InCl3).
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quality Control: Determine the RCP using appropriate radio-TLC or radio-HPLC methods.
-
Final Purification: Purify the radiolabeled product if necessary.
Visualizing the Concepts
To better illustrate the key differences and processes, the following diagrams are provided.
Caption: Structural comparison of this compound and a DTPA derivative.
Caption: A generalized experimental workflow for radiolabeling.
Conclusion
The choice between this compound and DTPA derivatives is a critical decision in the design of radiopharmaceuticals. While DTPA derivatives offer the advantage of mild radiolabeling conditions, the superior kinetic inertness and in vivo stability of DOTA-based radiocomplexes make them the preferred choice for many applications, particularly for therapeutic radionuclides where long-term stability is paramount to minimize off-target toxicity.[2][3] For diagnostic agents with rapid clearance, a carefully selected DTPA derivative might be suitable. Researchers must weigh the trade-offs between radiolabeling conditions, stability, and the specific requirements of their imaging or therapeutic agent.
References
- 1. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]
A Researcher's Guide to Assessing the Radiochemical Purity of p-NH2-Bn-DOTA Labeled Compounds
For researchers, scientists, and drug development professionals engaged in the field of radiopharmaceuticals, ensuring the radiochemical purity (RCP) of labeled compounds is a critical quality control step. This guide provides a comparative overview of the most common analytical methods for assessing the RCP of molecules conjugated with the versatile chelator p-NH2-Bn-DOTA. This guide presents experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate method for your research needs.
Comparison of Analytical Methods for Radiochemical Purity
The three primary methods for determining the radiochemical purity of this compound labeled compounds are Radio-Thin Layer Chromatography (Radio-TLC), Radio-High Performance Liquid Chromatography (Radio-HPLC), and Solid Phase Extraction (SPE). Each method offers a unique balance of speed, resolution, and complexity.
| Method | Principle | Typical Radiochemical Purity (%) | Advantages | Disadvantages |
| Radio-Thin Layer Chromatography (Radio-TLC) | Differential migration of the radiolabeled compound and impurities on a stationary phase due to a mobile phase. | >95% | - Rapid analysis time- Simple and inexpensive equipment- High throughput potential | - Lower resolution compared to HPLC- Potential for streak formation- May not separate all impurities, such as radiolytic products |
| Radio-High Performance Liquid Chromatography (Radio-HPLC) | High-resolution separation based on the differential partitioning of the analyte between a stationary phase (column) and a liquid mobile phase under high pressure. | >98%[1][2] | - High resolution and sensitivity- Accurate quantification- Capable of separating closely related impurities and degradation products[3] | - Longer analysis time- Requires sophisticated and expensive equipment- Potential for irreversible adsorption of some compounds on the column[4] |
| Solid Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid sorbent. The radiolabeled compound is retained on the cartridge while impurities are washed away. | >95% | - Rapid and simple- Can be used for purification and analysis- Amenable to automation | - Lower resolution than HPLC- May not separate all impurities- Method development can be required to find the optimal sorbent and solvents |
Experimental Workflows
The general workflow for assessing radiochemical purity involves sample preparation, chromatographic separation, detection of radioactivity, and data analysis. The following diagram illustrates the typical experimental workflow.
Detailed Experimental Protocols
Below are detailed protocols for each of the discussed methods. These should be considered as templates and may require optimization for specific this compound labeled compounds and radionuclides.
Protocol 1: Radio-Thin Layer Chromatography (Radio-TLC)
This method is suitable for rapid quality control and provides a good estimation of the labeling efficiency.
Materials:
-
Instant thin-layer chromatography (iTLC-SG) strips or silica (B1680970) gel 60 plates
-
Developing chamber
-
Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5 for 68Ga-DOTA compounds; 1:1 mixture of methanol (B129727) and 1 M ammonium (B1175870) acetate (B1210297) for 177Lu-DOTA compounds)
-
Micropipette
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Preparation of the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm. Cover the chamber and allow the atmosphere to saturate with the solvent vapor for at least 15 minutes.
-
Sample Application: Using a micropipette, carefully spot 1-2 µL of the radiolabeled compound solution onto the origin line of the TLC strip. Allow the spot to dry completely.
-
Chromatogram Development: Place the spotted TLC strip into the developing chamber, ensuring the origin is above the solvent level. Allow the mobile phase to ascend the strip until it is approximately 1 cm from the top.
-
Drying: Remove the TLC strip from the chamber and mark the solvent front. Allow the strip to air dry completely.
-
Detection and Analysis: Scan the strip using a radio-TLC scanner to obtain a chromatogram showing the distribution of radioactivity.
-
RCP Calculation: Integrate the peaks corresponding to the radiolabeled compound and any impurities. The radiochemical purity is calculated as:
RCP (%) = (Area of the radiolabeled compound peak / Total area of all peaks) x 100
For many DOTA-labeled peptides, the labeled compound remains at the origin (Rf = 0.0-0.1), while free radionuclide moves with the solvent front (Rf = 0.9-1.0).
Protocol 2: Radio-High Performance Liquid Chromatography (Radio-HPLC)
This method provides high-resolution separation and is considered the gold standard for accurate radiochemical purity determination.
Materials:
-
HPLC system equipped with a radiometric detector and a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Syringe filters (0.22 µm).
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute a small aliquot of the radiolabeled compound in the initial mobile phase and filter it through a 0.22 µm syringe filter.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Separation: Run a gradient elution to separate the radiolabeled compound from impurities. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-17 min: Linear gradient to 20% A, 80% B
-
17-20 min: Hold at 20% A, 80% B
-
20-22 min: Linear gradient back to 95% A, 5% B
-
22-30 min: Re-equilibration at 95% A, 5% B
-
-
Detection and Analysis: Monitor the eluent with both the radiometric and UV detectors. The UV detector can help identify the unlabeled precursor.
-
RCP Calculation: Integrate the peaks in the radio-chromatogram. The radiochemical purity is calculated as:
RCP (%) = (Area of the radiolabeled compound peak / Total area of all radioactive peaks) x 100
Protocol 3: Solid Phase Extraction (SPE)
This method is often used for both purification and as a rapid quality control check.
Materials:
-
SPE cartridges (e.g., C18 Sep-Pak).
-
Syringes.
-
Solvents for conditioning, washing, and elution (e.g., ethanol (B145695), water, saline).
-
Gamma counter.
Procedure:
-
Cartridge Conditioning: Condition the C18 cartridge by passing 5 mL of ethanol followed by 10 mL of water through it.
-
Sample Loading: Load the radiolabeled compound solution onto the conditioned cartridge. The labeled compound should be retained on the solid phase.
-
Washing: Wash the cartridge with 10 mL of water to remove any unbound radionuclide and hydrophilic impurities. Collect the eluate.
-
Elution: Elute the purified radiolabeled compound from the cartridge with a small volume (e.g., 0.5-1 mL) of ethanol or an ethanol/water mixture. Collect the eluate.
-
Activity Measurement: Measure the radioactivity in the initial sample, the wash eluate, and the final product eluate using a gamma counter.
-
RCP Calculation: The radiochemical purity can be estimated by:
RCP (%) = (Activity in the final product eluate / (Activity in the wash eluate + Activity in the final product eluate)) x 100
Logical Relationships in Method Selection
The choice of method depends on the specific requirements of the study. The following diagram illustrates the decision-making process for selecting an appropriate RCP assessment method.
By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most suitable technique for the quality control of their this compound labeled compounds, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Strength of Bonds: A Comparative Guide to the Thermodynamic Stability of DOTA Chelator Complexes
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelator is a critical decision influencing the efficacy and safety of metal-based diagnostic and therapeutic agents. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in this field, renowned for its ability to form highly stable complexes with a wide array of metal ions. This guide provides an objective comparison of the thermodynamic stability of DOTA complexes with various metal ions, supported by experimental data and detailed methodologies.
The exceptional thermodynamic stability of DOTA complexes is a key attribute, ensuring that the metal ion remains securely sequestered in vivo, thereby minimizing toxicity and off-target effects. This stability is quantified by the stability constant (log K), a measure of the equilibrium between the complex and its constituent metal ion and chelator. A higher log K value signifies a more stable complex.
Comparative Stability of DOTA-Metal Complexes
The thermodynamic stability of DOTA complexes is influenced by several factors, including the ionic radius, charge, and coordination preferences of the metal ion. The pre-organized structure of the DOTA macrocycle, featuring a rigid cavity, contributes significantly to the high stability of its complexes through the chelate effect.
Below is a summary of the thermodynamic stability constants (log K) for DOTA complexes with a range of metal ions relevant to medical applications.
| Metal Ion | Ionic Radius (Å) | log K | Experimental Conditions |
| Lanthanides | |||
| La³⁺ | 1.03 | 22.9 | Potentiometric Titration |
| Gd³⁺ | 0.94 | 22.1 | Kinetic Measurement |
| Lu³⁺ | 0.86 | 25.4 | Potentiometric Titration |
| Radiometals | |||
| ⁶⁸Ga³⁺ | 0.62 | 21.3 - 26.0 | Various |
| ⁹⁰Y³⁺ | 0.90 | 24.7 | Potentiometric Titration |
| ¹⁷⁷Lu³⁺ | 0.86 | 25.4 | Potentiometric Titration |
| ⁴³Sc³⁺ | 0.75 | High Stability | Inferred from ⁴⁴Sc |
| Divalent Ions | |||
| Cu²⁺ | 0.73 | 21.98 | Potentiometric Titration |
| Zn²⁺ | 0.74 | 20.8 | Potentiometric Titration |
| Mn²⁺ | 0.83 | 21.0 | Potentiometric Titration |
| Pb²⁺ | 1.19 | 21.3 | Potentiometric Titration |
Experimental Protocols for Determining Stability Constants
The accurate determination of stability constants is paramount for the reliable comparison of chelator performance. Several robust experimental techniques are employed for this purpose.
Potentiometric Titration
This is a classical and widely used method for determining stability constants.
Methodology:
-
Solution Preparation: Prepare solutions of the DOTA ligand, the metal salt of interest, and a standardized acid and base (e.g., HCl and NaOH) in a suitable ionic strength medium (e.g., 0.1 M KCl) to maintain constant activity coefficients.
-
Titration: A solution containing the DOTA ligand and the metal ion is titrated with a standardized base. The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: The titration curve (pH vs. volume of base added) is analyzed using specialized software (e.g., HYPERQUAD). The software refines the stability constants by fitting the experimental data to a model that considers all protonation and complexation equilibria in the solution.
Spectrophotometric Methods
UV-Vis spectrophotometry can be used to determine stability constants, particularly for complexes that exhibit a distinct absorbance spectrum compared to the free ligand and metal ion.
Methodology:
-
Spectral Characterization: Obtain the UV-Vis absorption spectra of the free DOTA ligand, the metal ion, and the DOTA-metal complex at various molar ratios and pH values.
-
Titration: A solution of the metal ion is titrated with the DOTA ligand, or vice versa, while monitoring the absorbance at a wavelength where the complex has a significant and distinct absorbance.
-
Data Analysis: The change in absorbance is plotted against the molar ratio of the reactants. The resulting data is fitted to a binding isotherm model to calculate the stability constant. Competitive spectrophotometric titration, using a colored indicator that competes with DOTA for the metal ion, can also be employed.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that can be adapted to measure metal-ligand binding constants.[1]
Methodology:
-
System Setup: A capillary is filled with a background electrolyte (BGE) containing a known concentration of the DOTA ligand.
-
Injection and Separation: A small plug of the metal ion solution is injected into the capillary. An electric field is applied, causing the charged species to migrate at different velocities. The migration time of the metal ion is measured.
-
Data Analysis: The change in the electrophoretic mobility of the metal ion in the presence of varying concentrations of DOTA is used to determine the stability constant.[1] This method relies on the principle that the mobility of the complex differs from that of the free metal ion.
Factors Influencing DOTA Complex Stability
The thermodynamic stability of DOTA chelator complexes is a multifactorial property. The interplay of these factors dictates the suitability of a DOTA-based agent for a specific application.
Caption: Logical diagram of factors influencing DOTA complex stability.
Conclusion
DOTA's macrocyclic structure provides a robust platform for the stable chelation of a diverse range of metal ions. The high thermodynamic stability of its complexes is a critical factor in the design of safe and effective radiopharmaceuticals and MRI contrast agents. Understanding the principles of complex stability and the experimental methods used to quantify it is essential for researchers in the field. The data and methodologies presented in this guide offer a valuable resource for the informed selection and development of DOTA-based metal complexes for a variety of scientific and clinical applications. The remarkable kinetic inertness of DOTA complexes further contributes to their in vivo stability, making them a preferred choice in many applications.
References
The Versatility of p-NH2-Bn-DOTA in Radiopharmaceutical Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a bifunctional chelator is a critical step in the design of radiopharmaceuticals for imaging and therapy. Among the array of options, p-NH2-Bn-DOTA has emerged as a versatile and widely used platform for conjugating radionuclides to targeting biomolecules. This guide provides a comprehensive comparison of this compound with other common chelators, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the optimal chelation strategy.
p-Aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (this compound) is a macrocyclic bifunctional chelator that provides a stable cage for a variety of radiometals, while its amine functional group allows for straightforward conjugation to peptides, antibodies, and nanoparticles.[1] Its applications span from diagnostic imaging with positron emission tomography (PET) to targeted radionuclide therapy.
Performance Comparison of Bifunctional Chelators
The efficacy of a radiopharmaceutical is intrinsically linked to the performance of its chelating agent. Key parameters for evaluation include radiolabeling efficiency, specific activity, and the in vitro and in vivo stability of the resulting radiometal-chelate complex.
Radiolabeling Efficiency and Specific Activity
The ability to achieve high radiochemical yields under mild conditions is crucial, especially when working with sensitive biomolecules and short-lived radionuclides. The following table summarizes a head-to-head comparison of DOTA derivatives for labeling the anti-FZD10 antibody OTSA101 with Actinium-225 (²²⁵Ac).
| Chelator | Molar Ratio (Chelator:Ab) | Radiolabeling Efficiency (%) | Specific Activity (kBq/µg) | Radiochemical Purity (%) |
| p-SCN-Bn-DOTA | 2.5 | < 60% | 0.5 ± 0.3 | 96.8 ± 4.2 |
| p-SCN-Bn-DOTAGA | 3 | > 95% | 0.7 ± 0.1 | 98.8 ± 1.2 |
| DOTA-NHS-ester (DO3A) | 25 | > 95% | 0.7 ± 0.0 | 97.8 ± 1.8 |
Data sourced from a study comparing chelates for ²²⁵Ac labeling of OTSA101 antibody.[2]
In this study, while p-SCN-Bn-DOTA (a derivative of this compound) showed lower labeling efficiency compared to DOTAGA and DO3A-NHS-ester under the tested conditions, it is important to note that radiolabeling conditions can be optimized for each chelator and radionuclide pair.[2]
Another study compared various chelators for labeling the anti-CD20 antibody, rituximab (B1143277), with Copper-64 (⁶⁴Cu).
| Chelator Conjugate | Radiolabeling Efficiency (%) at 31 nM |
| ⁶⁴Cu-NOTA-rituximab | 95 |
| ⁶⁴Cu-sar-CO-rituximab | High (at 250 nM) |
| ⁶⁴Cu-DOTA-rituximab | Lower at dilute concentrations |
Data from a comparative study of bifunctional chelators for ⁶⁴Cu radioimmunoconjugation.[3]
This study highlights that for ⁶⁴Cu chelation at very dilute concentrations, NOTA derivatives can outperform DOTA derivatives in terms of radiochemical yield.[3]
In Vitro and In Vivo Stability
The stability of the radiolabeled conjugate is paramount to ensure that the radionuclide remains associated with the targeting molecule and minimizes off-target radiation.
A comparison of the in vitro serum stability of ⁶⁴Cu-labeled rituximab conjugates revealed the superior stability of macrocyclic chelators over acyclic ones.
| Chelator Conjugate | Serum Stability at 48h (% dissociation) |
| ⁶⁴Cu-Macrocyclic Conjugates (DOTA, NOTA, etc.) | < 6% |
| ⁶⁴Cu-DTPA Derivative Conjugates | Significant dissociation |
Source: Comparative analysis of ⁶⁴Cu-complexing bifunctional chelators.[3]
Similarly, a study on ²²⁵Ac-labeled OTSA101 antibodies showed that DOTA, DOTAGA, and DO3A conjugates all exhibited high stability in murine serum at 37°C for 7 days, with more than 96% of the ²²⁵Ac remaining bound.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments involving this compound and its derivatives.
Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol describes the conjugation of p-SCN-Bn-DOTA to the anti-FZD10 antibody OTSA101.[2]
-
Antibody Preparation: The OTSA101 antibody is prepared at a concentration of 5 mg/mL in a 50 mmol/L borate (B1201080) buffer (pH 8.5).
-
Chelator Addition: p-SCN-Bn-DOTA is added to the antibody solution at a 2.5 molar excess.
-
Incubation: The reaction mixture is incubated for 16 hours at 37°C.
-
Purification: The resulting immunoconjugate is purified to remove unconjugated chelator.
-
Characterization: The conjugation ratio (chelator to antibody) is determined, for example, by radiolabeling with a diagnostic radionuclide like ¹¹¹In and analyzing by radio-thin layer chromatography (TLC).[2]
Radiolabeling of DOTA-Conjugated Peptides with ⁶⁸Ga
This protocol outlines a general procedure for the radiolabeling of DOTA-conjugated peptides with Gallium-68 (⁶⁸Ga).[4]
-
Generator Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Cation Exchange: The ⁶⁸Ga³⁺ in the eluate is trapped on a cation exchange cartridge.
-
Elution into Reaction Vial: The trapped ⁶⁸Ga is eluted with an acidified 5 M NaCl solution directly into a reaction vial containing the DOTA-peptide in a sodium acetate (B1210297) buffer. The final pH should be between 3 and 4.
-
Incubation: The reaction mixture is incubated at 85-95°C for 8-12 minutes.
-
Quality Control: The radiochemical purity is determined by instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).
-
Final Preparation: The solution is neutralized and sterile filtered for administration.
In Vitro Serum Stability Assay
This protocol is used to assess the stability of a radiolabeled conjugate in serum.[3]
-
Incubation: The radiolabeled antibody (e.g., ⁶⁴Cu-DOTA-rituximab) is incubated in fresh human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 1, 24, 48 hours).
-
Analysis: The percentage of intact radiolabeled antibody at each time point is determined by size exclusion HPLC.
Cellular Uptake and Internalization Assay
This assay measures the specific binding and internalization of a radiolabeled peptide into target cells.[5]
-
Cell Preparation: Target cells are seeded in multi-well plates and grown to a suitable confluence.
-
Incubation: The cells are incubated with the radiolabeled peptide at 37°C for various time points (e.g., 10 seconds to 10 minutes).
-
Washing: The incubation is stopped by washing the cells with cold buffer to remove unbound radioligand.
-
Cell Lysis: The cells are lysed to release the internalized radioactivity.
-
Quantification: The radioactivity in the cell lysate (internalized fraction) and the washes (surface-bound fraction) is measured using a gamma counter.
-
Data Analysis: Uptake is typically expressed as a percentage of the added dose per million cells.
Biodistribution Study in Mice
This protocol describes the evaluation of the in vivo distribution of a radiolabeled antibody.[6]
-
Animal Model: Tumor-bearing mice (or healthy mice for pharmacokinetic studies) are used.
-
Injection: A known amount of the radiolabeled antibody is injected intravenously into each mouse.
-
Time Points: At predetermined time points (e.g., 4, 24, 48, 72 hours) post-injection, mice are euthanized.
-
Organ Harvesting: Tissues and organs of interest (tumor, blood, liver, kidneys, spleen, muscle, bone, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing the Workflow
To better understand the processes involved in developing a radiopharmaceutical using this compound, the following diagrams, created using the DOT language, illustrate key experimental workflows.
The diagram above illustrates the sequential process from bioconjugation of this compound to a targeting biomolecule, through radiolabeling and quality control, to the final preclinical evaluation stages.
This second diagram depicts the general mechanism of action for a targeted radiopharmaceutical. The this compound-conjugated biomolecule binds to a specific receptor on a cancer cell, leading to internalization of the radionuclide. The subsequent decay of the radionuclide within the cell causes DNA damage, ultimately inducing apoptosis.
Conclusion
This compound is a cornerstone bifunctional chelator in the field of radiopharmaceuticals, offering a reliable method for attaching a wide range of radiometals to targeting molecules. While alternatives like NOTA and DOTAGA may offer advantages in specific contexts, such as improved radiolabeling efficiency with certain radionuclides or at low concentrations, DOTA-based chelators remain a robust and well-validated choice for many applications. The selection of the optimal chelator will ultimately depend on the specific radionuclide, the nature of the targeting biomolecule, and the intended clinical application. This guide provides a foundation of comparative data and standardized protocols to inform this critical decision in the development of novel radiopharmaceuticals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Head‐to‐head comparison of three chelates reveals DOTAGA promising for 225Ac labeling of anti‐FZD10 antibody OTSA101 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Chelator-to-Protein Ratios for p-NH2-Bn-DOTA: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of antibody-chelator conjugates is critical for the development of effective radioimmunoconjugates for imaging and therapy. The chelator-to-protein ratio is a key quality attribute that directly influences the conjugate's stability, radiolabeling efficiency, and in vivo performance. This guide provides a comparative overview of methods to evaluate the chelator-to-protein ratio for p-NH2-Bn-DOTA and other common bifunctional chelators, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used bifunctional chelator for conjugating radiometals to proteins, particularly antibodies.[1] Its macrocyclic DOTA cage provides high thermodynamic stability and kinetic inertness for complexed radiometals like 177Lu, 90Y, and 68Ga.[2][3] The aminobenzyl group allows for covalent attachment to proteins, typically through the formation of a thiourea (B124793) bond with lysine (B10760008) residues after activation with a bifunctional linker like thiophosgene (B130339) to form an isothiocyanate group (p-SCN-Bn-DOTA), or via amide bond formation.[4]
The number of chelator molecules conjugated to a single protein molecule, known as the chelator-to-protein ratio or conjugation ratio, is a critical parameter. An insufficient number of chelators can lead to low specific activity, while an excessive number can impair the antibody's immunoreactivity and alter its pharmacokinetic properties.[2][5] Therefore, accurate determination and optimization of this ratio are essential.
Comparative Analysis of Chelator Performance
The choice of chelator can significantly impact the properties of the resulting radioimmunoconjugate. While DOTA derivatives are considered the "gold standard" for many radiometals due to their in vivo stability, other chelators offer advantages in terms of labeling conditions and efficiency.[2][6]
Below is a summary of comparative data for DOTA derivatives and other chelators.
| Chelator | Protein | Chelator:Protein Molar Ratio (in reaction) | Resulting Chelator per Protein | Radiolabeling Efficiency | Key Findings |
| p-SCN-Bn-DOTA | Rituximab | 10:1 | ~5 | >98% with 177Lu and 90Y | High radiolabeling yield. Progressive aggregation was observed over time.[7] |
| DOTA-NHS-ester | Rituximab | 100:1 | ~18 | >98% with 177Lu and 90Y | High radiolabeling yield with less aggregation compared to p-SCN-Bn-DOTA.[7][8] |
| p-SCN-Bn-DOTA | Rituximab | 50:1 | 6.1 | Suitable for successful labeling | MALDI-TOF MS used to determine the average number of chelator groups.[9] |
| p-SCN-Bn-DTPA | Rituximab | 50:1 | 8.8 | Suitable for successful labeling | Showed a higher conjugation ratio than p-SCN-Bn-DOTA under the same conditions.[9] |
| p-SCN-Bn-NOTA | Rituximab | Not specified | 4.9 ± 0.9 | ~95% with 64Cu | Demonstrated the highest radiochemical yield under very dilute conditions.[4] |
| sar-CO2H | Rituximab | Not specified | 0.5 | ~98% with 64Cu | Retained high labeling efficiency even with a low number of chelators per antibody.[4][10] |
Experimental Protocols for Determining Chelator-to-Protein Ratio
Several methods are available to determine the chelator-to-protein ratio, each with its own advantages and limitations.
Colorimetric Assay using Arsenazo III
This is a popular and relatively simple spectrophotometric method.[2][11] It relies on the ability of the DOTA chelator on the protein to bind a metal ion (e.g., Pb2+ or Y3+), which then prevents the metal from forming a colored complex with the indicator dye Arsenazo III. The reduction in color is proportional to the amount of DOTA present.
Protocol:
-
Prepare Standards: A standard curve is generated using known concentrations of the free chelator (e.g., this compound) mixed with a constant amount of a metal ion solution (e.g., PbCl2) and Arsenazo III solution.
-
Sample Preparation: The antibody-DOTA conjugate solution is prepared at a known protein concentration.
-
Reaction: The conjugate solution is mixed with the metal ion solution and the Arsenazo III solution.
-
Measurement: The absorbance of the standards and samples is measured at the wavelength of maximum absorbance for the metal-Arsenazo III complex (typically around 652 nm).
-
Calculation: The concentration of DOTA in the conjugate sample is determined from the standard curve. The chelator-to-protein ratio is then calculated by dividing the molar concentration of the chelator by the molar concentration of the protein.
Mass Spectrometry (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique that can determine the exact mass of the unconjugated protein and the protein-chelator conjugate.[9] The mass difference allows for the calculation of the average number of chelators per protein molecule.
Protocol:
-
Sample Preparation: The unconjugated antibody and the antibody-chelator conjugate are purified and prepared in a suitable matrix solution (e.g., sinapinic acid).
-
Analysis: The samples are spotted onto a MALDI target plate and allowed to crystallize. The plate is then inserted into the mass spectrometer.
-
Data Acquisition: Mass spectra are acquired for both the unconjugated and conjugated antibody.
-
Calculation: The average number of chelators per antibody is calculated using the following formula: (Average Mass of Conjugate - Average Mass of Unconjugated Antibody) / Mass of a Single Chelator Moiety
Radiolabeling Assay
This method involves radiolabeling the antibody-chelator conjugate with a known amount of a radiometal and then determining the specific activity.
Protocol:
-
Radiolabeling: The antibody-DOTA conjugate is incubated with a known activity of a suitable radiometal (e.g., 64Cu, 177Lu) under optimal labeling conditions (pH, temperature).[4][7]
-
Purification: The radiolabeled conjugate is purified from the unincorporated radiometal using size exclusion chromatography (e.g., a PD-10 column).
-
Activity Measurement: The total radioactivity of the purified radiolabeled conjugate is measured using a dose calibrator.
-
Protein Quantification: The protein concentration of the purified radiolabeled conjugate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Calculation: The specific activity (e.g., in MBq/mg) is calculated. The chelator-to-protein ratio can then be estimated based on the specific activity and the molar activity of the radiometal.
Workflow Diagrams
Caption: General workflow for protein-DOTA conjugation and subsequent determination of the chelator-to-protein ratio.
Caption: Workflow for the colorimetric determination of the chelator-to-protein ratio using the Arsenazo III assay.
Conclusion
The evaluation of the chelator-to-protein ratio is a fundamental step in the development of radioimmunoconjugates. The choice of both the chelator and the method for determining the conjugation ratio can have significant implications for the final product's characteristics and performance. While this compound remains a robust and widely used chelator, alternatives such as NOTA derivatives may offer advantages for specific applications, particularly with certain radiometals like 64Cu.[4] A combination of methods, such as a colorimetric assay for initial screening and mass spectrometry for precise characterization, can provide a comprehensive understanding of the antibody-chelator conjugate. Careful optimization and characterization of the chelator-to-protein ratio are paramount to achieving the desired in vivo targeting and therapeutic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brieflands.com [brieflands.com]
- 8. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to p-NH2-Bn-DOTA Performance with Diverse Radionuclides
For researchers, scientists, and professionals in drug development, the selection of an appropriate chelator is paramount for the successful design of radiopharmaceuticals. The bifunctional chelator p-NH2-Bn-DOTA (2-(4-aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its activated form, p-SCN-Bn-DOTA, are widely utilized for their ability to form stable complexes with a variety of diagnostic and therapeutic radionuclides. This guide provides an objective comparison of the performance of DOTA-conjugated biomolecules with different radionuclides, supported by experimental data, to assist in the selection of the optimal radionuclide for a specific application.
Performance Comparison of DOTA with Various Radionuclides
The choice of radionuclide significantly impacts the radiolabeling efficiency, in vitro stability, and in vivo biodistribution of a DOTA-conjugated radiopharmaceutical. The macrocyclic structure of DOTA provides a pre-organized cavity that can stably accommodate a range of trivalent metal ions, making it a versatile chelator for theranostic applications.
Radiolabeling Efficiency and Specific Activity
The efficiency of incorporating a radionuclide into the DOTA chelator is influenced by factors such as pH, temperature, and the concentration of the precursor. While DOTA is known for forming highly stable complexes, the labeling kinetics can be slower compared to some other chelators, often necessitating heating.[1]
| Radionuclide | Typical Labeling Conditions | Radiochemical Yield (RCY) | Specific Activity | Reference |
| Gallium-68 (B1239309) (⁶⁸Ga) | pH 3.5-4.5, 85-95°C, 8-12 min | >95% | ~1 GBq/nmol | [2] |
| Lutetium-177 (¹⁷⁷Lu) | pH 4.0-4.5, 80°C, 20 min | >98% | 33.6 GBq/µmol | [3][4] |
| Yttrium-90 (⁹⁰Y) | pH 4.0-4.5, 80°C, 20 min | >98% | 67.3 GBq/µmol | [3][4] |
| Indium-111 (¹¹¹In) | pH 4.0-4.5, 100°C, 30 min | >95% | High | [4] |
| Actinium-225 (B1199940) (²²⁵Ac) | pH 8.5, >80°C, 20 min | >95% | High | [5] |
Note: Specific activity can vary depending on the production method and purity of the radionuclide.
In Vitro Stability
The stability of the radiometal-DOTA complex is crucial to prevent the release of the free radionuclide in vivo, which could lead to off-target toxicity. DOTA complexes with trivalent radiometals are generally characterized by high thermodynamic stability and kinetic inertness.
| Radionuclide | Stability in Human Serum (at 37°C) | Reference |
| Gallium-68 (⁶⁸Ga) | >95% after 3 hours | [6] |
| Lutetium-177 (¹⁷⁷Lu) | >93% after 24 hours | [5] |
| Yttrium-90 (⁹⁰Y) | Stable up to 24 hours | [3] |
| Actinium-225 (²²⁵Ac) | ~81% intact after 24 hours | [5] |
In Vivo Biodistribution
The biodistribution profile of a DOTA-conjugated radiopharmaceutical is primarily dictated by the targeting biomolecule. However, the choice of radionuclide and the overall properties of the complex can influence clearance pathways and non-target organ uptake. For instance, a comparison between ⁶⁸Ga- and ¹⁷⁷Lu-labeled DOTA-JR11 showed a significant correlation in tumor uptake, but also some differences in the extent of uptake in certain lesions.[7] Similarly, a preclinical comparison of [²²⁵Ac]Ac-DOTA-JR11 and [¹⁷⁷Lu]Lu-DOTA-JR11 revealed similar biodistribution profiles, though with higher uptake of the actinium-225 conjugate in the kidneys, liver, and bone.[8]
Comparison with Alternative Chelators
While DOTA is a versatile and widely used chelator, several alternatives have been developed to address some of its limitations, such as the need for heating during radiolabeling.
| Chelator | Radionuclide(s) | Key Advantages over DOTA | Key Disadvantages | Reference |
| NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) | ⁶⁸Ga | Rapid, room-temperature labeling | Higher kidney retention in some cases | [1][9] |
| CHX-A''-DTPA (Cyclohexyl-diethylenetriaminepentaacetic acid) | ¹⁷⁷Lu, ⁹⁰Y | Room-temperature labeling | Lower in vivo stability compared to DOTA | [10][11] |
| HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) | ⁶⁸Ga | High stability and rapid labeling | Higher retention in some normal tissues | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of DOTA-conjugated radiopharmaceuticals.
Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Peptide
This protocol describes the conjugation of the isothiocyanate derivative of DOTA to a peptide containing a free amine group.
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0), to a final concentration of 1-5 mg/mL.
-
Chelator Preparation: Dissolve p-SCN-Bn-DOTA in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the DOTA solution to the peptide solution. The reaction mixture is incubated at room temperature or 37°C for 1-4 hours with gentle stirring.
-
Purification: The DOTA-peptide conjugate is purified from unconjugated chelator and byproducts using size-exclusion chromatography (e.g., Sephadex G-25) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm the identity and purity of the conjugate.
Protocol 2: Radiolabeling of DOTA-Peptide with Lutetium-177
This protocol outlines a typical procedure for radiolabeling a DOTA-conjugated peptide with ¹⁷⁷Lu.
-
Reagent Preparation: Prepare a reaction buffer of 0.25 M ammonium (B1175870) acetate (B1210297) (pH 4.0-4.5).
-
Reaction Mixture: In a sterile, metal-free vial, combine the DOTA-peptide conjugate (typically 10-50 µg) with the reaction buffer.
-
Radionuclide Addition: Add the required amount of [¹⁷⁷Lu]LuCl₃ solution to the reaction vial.
-
Incubation: Heat the reaction mixture at 80°C for 20 minutes.[4]
-
Quenching (Optional): The reaction can be quenched by adding a solution of diethylenetriaminepentaacetic acid (DTPA) to chelate any remaining free ¹⁷⁷Lu.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC) or RP-HPLC. The RCP should typically be >95%.
Protocol 3: In Vitro Serum Stability Assay
This assay evaluates the stability of the radiolabeled conjugate in a biologically relevant medium.
-
Incubation: Add a small volume (e.g., 10-20 µL) of the purified radiolabeled peptide to 1 mL of fresh human serum in a microcentrifuge tube.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Protein Precipitation: To stop enzymatic degradation and separate the intact radioconjugate from serum proteins and potential degradation products, add an equal volume of cold acetonitrile (B52724) to the aliquot. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant, which contains the radiolabeled peptide and its metabolites, by radio-TLC or radio-HPLC to determine the percentage of intact radioconjugate remaining.
Protocol 4: In Vivo Biodistribution Study in Mice
This protocol describes a typical procedure for assessing the tissue distribution of a radiolabeled compound in a tumor-bearing mouse model.
-
Animal Model: Use appropriate tumor-bearing mice (e.g., nude mice with xenografted human tumors).
-
Injection: Administer a known amount of the radiolabeled DOTA-peptide (typically 1-5 MBq) to each mouse via intravenous tail vein injection.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of mice (typically n=3-5 per time point).
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include standards of the injected dose for accurate quantification.
-
Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for DOTA-conjugate synthesis and evaluation.
Caption: Targeted radionuclide therapy signaling pathway.
References
- 1. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of 68Ga-DOTA-JR11 PET/CT with dosimetric 177Lu-satoreotide tetraxetan (177Lu-DOTA-JR11) SPECT/CT in patients with metastatic neuroendocrine tumors undergoing peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p-NH2-Bn-DOTA Conjugated Antibodies: Cross-Reactivity and Performance Assessment
For researchers, scientists, and drug development professionals, the selection of a suitable chelator for antibody conjugation is a critical step in the development of radioimmunoconjugates for therapeutic and diagnostic applications. The bifunctional chelator p-NH2-Bn-DOTA (para-aminobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used derivative of the macrocyclic DOTA ligand, designed for stable conjugation to antibodies and subsequent chelation of radiometals.[1] This guide provides a comparative analysis of this compound conjugated antibodies, with a focus on cross-reactivity and performance metrics, supported by experimental data and detailed protocols.
Performance Comparison of DOTA and Alternative Chelators
The choice of chelator can significantly impact the in vivo stability, biodistribution, and overall performance of a radioimmunoconjugate. While DOTA is a robust and versatile chelator, several alternatives have been developed to address specific challenges, such as improving radiolabeling efficiency and in vivo stability for particular radiometals.
Table 1: Comparative Biodistribution Data of DOTA vs. Other Chelators
| Chelator | Radiometal | Antibody/Target | Model | Organ | %ID/g (Time Point) | Key Findings |
| DOTA | ⁶⁴Cu | mAb7 (EpCAM) | PC3-DsRed Xenograft Mice | Liver | Higher than NODAGA | (⁶⁴)Cu-NODAGA-mAb7 showed less accumulation in the liver, suggesting better in vivo stability.[2] |
| NODAGA | ⁶⁴Cu | mAb7 (EpCAM) | PC3-DsRed Xenograft Mice | Liver | Lower than DOTA | (⁶⁴)Cu-NODAGA-mAb7 had higher blood activity, indicating increased bioavailability.[2] |
| DOTA | ⁸⁹Zr | Trastuzumab (HER2) | SKOV3 Xenograft Mice | Bone Marrow | Lower than DFO | [⁸⁹Zr]Zr-DOTA-trastuzumab showed different temporal profiles in bone marrow compared to the DFO conjugate, suggesting that ⁸⁹Zr released from DFO is not negligible.[3] |
| DFO | ⁸⁹Zr | Trastuzumab (HER2) | SKOV3 Xenograft Mice | Bone Marrow | Higher than DOTA | The study suggests that [⁸⁹Zr]Zr-DOTA-mAb may better predict the biodistribution of therapeutic DOTA-mAbs.[3] |
| DOTA | ⁶⁸Ga | TATE (Somatostatin Receptor) | AR42J Tumor-Bearing Mice | Liver | Lower than NOTA | ⁶⁸Ga-NOTA-TATE showed higher uptake in the liver compared to ⁶⁸Ga-DOTA-TATE.[4] |
| NOTA | ⁶⁸Ga | TATE (Somatostatin Receptor) | AR42J Tumor-Bearing Mice | Liver | Higher than DOTA | Modifications to the DOTA structure can lead to improved biodistribution profiles.[4] |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: In Vitro Stability of ⁶⁴Cu-Labeled Immunoconjugates
| Chelator Conjugate | Stability in Serum (48h) | Key Finding |
| p-SCN-Bn-DOTA-Rituximab | >94% | Macrocyclic radioimmunoconjugates, including DOTA, were very stable in serum.[5] |
| p-SCN-Bn-DTPA-Rituximab | <94% | Radioimmunoconjugates with DTPA derivatives demonstrated poor serum stability.[5] |
| p-SCN-NOTA-Rituximab | >94% | NOTA, a macrocyclic chelator, also showed high stability.[5] |
| Sar-CO-Rituximab | >94% | The sarcophagine chelator also provided high stability.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful conjugation of antibodies and the accurate assessment of their performance. Below are protocols for key experiments.
Protocol 1: Antibody Conjugation with p-SCN-Bn-DOTA
This protocol describes a common method for conjugating a DOTA derivative to an antibody. This compound can be converted to p-SCN-Bn-DOTA (para-isothiocyanatobenzyl-DOTA) for reaction with primary amines on the antibody.
-
Antibody Preparation:
-
Purify the antibody using a suitable method to remove any amine-containing buffers or stabilizers.
-
Exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) using dialysis or a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve p-SCN-Bn-DOTA in a small amount of anhydrous DMSO.
-
Add the dissolved p-SCN-Bn-DOTA to the antibody solution at a molar ratio typically ranging from 10:1 to 50:1 (chelator:antibody). The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unconjugated chelator and byproducts by size exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).
-
-
Characterization:
Protocol 2: In Vitro Cross-Reactivity Assessment by ELISA
This assay helps determine if the conjugated antibody retains its binding specificity for the target antigen.
-
Plate Coating:
-
Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS) overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Prepare serial dilutions of the DOTA-conjugated antibody and the unconjugated antibody (as a control) in the blocking buffer.
-
Add the antibody dilutions to the coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at the appropriate wavelength.
-
-
Analysis:
-
Compare the binding curves of the conjugated and unconjugated antibodies to determine if there is a significant loss of immunoreactivity.
-
Protocol 3: Tissue Cross-Reactivity (TCR) Screening
TCR studies are essential for identifying potential on-target, off-tumor binding and off-target binding of the antibody conjugate in various tissues.[7]
-
Tissue Selection:
-
Obtain a panel of normal human tissues (typically around 38 different types) as snap-frozen sections.[7]
-
-
Immunohistochemistry (IHC):
-
Fix the tissue sections and perform antigen retrieval if necessary.
-
Incubate the sections with the DOTA-conjugated antibody at a predetermined optimal concentration.
-
Use a sensitive detection system (e.g., biotin-avidin-peroxidase) to visualize antibody binding.
-
Include positive and negative controls.
-
-
Analysis:
-
A qualified pathologist should evaluate the stained tissue sections for the presence, intensity, and localization of any binding.
-
Compare the staining pattern with the known expression of the target antigen. Any unexpected binding should be further investigated.
-
Visualizing Workflows and Concepts
Diagrams can help clarify complex experimental processes and relationships.
Caption: Workflow for the preparation of a radioimmunoconjugate.
Caption: Strategy for assessing the cross-reactivity of an antibody conjugate.
Conclusion
The use of this compound for antibody conjugation provides a reliable method for developing radioimmunoconjugates. However, the performance of the final product is dependent on both the chelator's properties and the intrinsic characteristics of the antibody. While DOTA demonstrates excellent stability, especially when compared to acyclic chelators like DTPA, alternatives such as NODAGA may offer advantages for specific applications, such as reduced liver uptake with ⁶⁴Cu.[2][5]
A thorough assessment of the conjugated antibody's cross-reactivity is paramount to ensure safety and efficacy. This involves a multi-faceted approach, including in silico sequence analysis, in vitro binding assays, and comprehensive tissue cross-reactivity studies. By carefully selecting the appropriate chelator and rigorously evaluating the final conjugate, researchers can advance the development of targeted radiopharmaceuticals with improved therapeutic and diagnostic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. histologix.com [histologix.com]
Safety Operating Guide
Proper Disposal of p-NH2-Bn-DOTA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of p-NH2-Bn-DOTA, a bifunctional chelator widely used in bioconjugation and radiolabeling.
While this compound is classified as a non-hazardous material for air transport and is not associated with any particular hazards, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.[1] The following procedures are based on general laboratory safety standards and information from safety data sheets.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Full Chemical Name | S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid |
| CAS Number | 181065-46-3 |
| Molecular Formula | C₂₃H₃₅N₅O₈·4HCl |
| Molecular Weight | 655.4 g/mol |
| Appearance | White crystalline solid |
| Purity | ≥ 95% |
| Storage | Store at 2-8°C or -20°C |
Step-by-Step Disposal Protocol
Follow these procedural steps for the safe disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Small Spills: In the event of a small spill, the material can be collected by gently sweeping it into a suitable container or by using a wet cloth.[1]
-
Waste Collection:
-
Place all solid this compound waste and any materials used for spill cleanup (e.g., contaminated cloths, paper towels) into a clearly labeled, sealed container designated for chemical waste.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed. It is best practice to segregate chemical wastes.
-
-
Labeling: The waste container must be clearly labeled with the full chemical name ("this compound" or "S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid") and the approximate quantity.
-
Institutional Guidelines: Consult your institution's specific chemical waste disposal guidelines. Every laboratory and research facility has its own set of procedures that must be followed. These guidelines will provide information on the designated waste collection areas and any specific requirements for your location.
-
Disposal as Unused Product: Dispose of any unused this compound as you would the waste product, following your institution's protocols for chemical waste.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on general laboratory safety practices and information derived from available Safety Data Sheets (SDS). No specific experimental protocols for the disposal of this compound were cited in the reviewed literature beyond the general guidance provided in the SDS. It is imperative to always refer to the most current SDS for the specific product you are using and to adhere to the waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
References
Personal protective equipment for handling p-NH2-Bn-DOTA
This guide provides crucial safety and logistical information for the handling and disposal of p-NH2-Bn-DOTA, a bifunctional chelator used in research and drug development for conjugating peptides and radionuclides.[1][2][3] Adherence to these procedures is vital for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two layers of gloves for surgical procedures. |
| Eyes | Safety glasses or goggles | Must be worn to protect against splashes. For larger volumes, a face shield in conjunction with goggles is advised.[4][5] |
| Body | Laboratory coat or gown | A lab coat should be worn to protect against incidental contact. For procedures with a higher risk of splashing, a chemical-resistant apron or gown is recommended. |
| Respiratory | Fume hood or appropriate respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols. |
Operational Plan: Handling this compound
A systematic approach to handling this compound will ensure minimal risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: General Handling and Solubilization
Objective: To safely handle and prepare a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., organic solvents)[6]
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Pipettes and sterile, chemical-resistant containers
Procedure:
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and free of contaminants.
-
Assemble all necessary PPE as outlined in the table above.
-
Don the appropriate PPE in the correct order: gown, then eye protection, then gloves.
-
-
Weighing:
-
Carefully transfer the required amount of solid this compound to a tared weigh boat or microfuge tube inside the chemical fume hood.
-
Avoid creating dust. If any material is spilled, decontaminate the area immediately according to your institution's protocols.
-
-
Solubilization:
-
Add the appropriate solvent to the container with the weighed this compound.
-
Cap the container securely and vortex until the solid is completely dissolved.
-
If using water as the stock solution, it should be diluted to the working solution and then filtered and sterilized with a 0.22 μm filter before use.[2]
-
-
Storage:
-
Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
-
Clearly label the storage container with the compound name, concentration, date, and your initials.
-
Disposal Plan
All materials that come into contact with this compound, including gloves, disposable labware, and contaminated solutions, should be considered chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled chemical waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
